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  • Product: 6-Chloroquinoline 1-oxide
  • CAS: 6563-10-6

Core Science & Biosynthesis

Foundational

Synthesis and Validation of 6-Chloroquinoline 1-Oxide: An In-Depth Technical Guide

Introduction & Strategic Utility In modern medicinal chemistry and drug development, 6-chloroquinoline 1-oxide serves as a highly versatile electrophilic scaffold. The introduction of the N-oxide moiety fundamentally alt...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Utility

In modern medicinal chemistry and drug development, 6-chloroquinoline 1-oxide serves as a highly versatile electrophilic scaffold. The introduction of the N-oxide moiety fundamentally alters the electronic landscape of the quinoline ring. It not only activates the heterocycle for regioselective C2 and C4 functionalization—such as in the Reissert-Henze reaction, direct transition-metal-catalyzed amination, and nucleophilic aromatic substitution—but also acts as a critical directing group for late-stage structural modifications.

This whitepaper outlines a field-proven, self-validating methodology for the synthesis of 6-chloroquinoline 1-oxide from 6-chloroquinoline, engineered for high yield, safety, and reproducibility.

Mechanistic Causality of N-Oxidation

The oxidation of the


-hybridized nitrogen in 6-chloroquinoline requires a potent, soluble electrophilic oxygen source. For this transformation, meta-chloroperoxybenzoic acid (mCPBA)  remains the industry standard[1].

The Causal Mechanism: The reaction proceeds via a concerted, bimolecular electrophilic transfer. The basic lone pair of the quinoline nitrogen attacks the electrophilic peroxy oxygen of mCPBA. Simultaneously, the weak O–O bond cleaves, and the peroxy proton is transferred to the carbonyl oxygen of the reagent. This concerted mechanism avoids high-energy radical intermediates, ensuring a clean conversion to the highly polar N-oxide while generating meta-chlorobenzoic acid (mCBA) as a byproduct.

Conducting this reaction in a non-polar, aprotic solvent like dichloromethane (DCM) stabilizes the polar transition state without competing for the electrophilic oxygen, maximizing the reaction kinetics and yield[2].

Experimental Workflow

G N1 6-Chloroquinoline (Starting Material) N2 Addition of mCPBA (1.2 - 2.0 eq) in DCM at 0 °C N1->N2 N3 Stir at 25 °C (4 - 12 h) Electrophilic Oxygen Transfer N2->N3 N4 Quench & Neutralize (1N NaOH or aq. NaHCO3) N3->N4 N5 Liquid-Liquid Extraction (DCM / H2O Phase Separation) N4->N5 N6 Purification (Silica Gel Chromatography) N5->N6 N7 6-Chloroquinoline 1-oxide (Validated Product) N6->N7

Caption: Workflow for the synthesis of 6-chloroquinoline 1-oxide via mCPBA oxidation.

Step-by-Step Methodology

The following protocol is designed as a self-validating system, ensuring that each step logically drives the reaction to completion while simplifying downstream purification[2].

Step 1: Preparation of the Reaction Mixture

  • In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 6-chloroquinoline in anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.3 M.

  • Causality: DCM provides optimal solubility for both the starting material and the oxidant, ensuring a homogeneous reaction environment.

Step 2: Temperature Control & Oxidant Addition

  • Cool the solution to 0 °C using an ice-water bath.

  • Portion-wise, add 1.2 to 2.0 equivalents of 1[1].

  • Causality: The initial peroxy addition is exothermic. Cooling the reaction mitigates thermal degradation, prevents over-oxidation, and ensures safety when handling peroxycarboxylic acids[1].

Step 3: Reaction Propagation

  • Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 4 to 12 hours.

  • Causality: Warming to room temperature provides the necessary activation energy to drive the electrophilic oxygen transfer to completion.

Step 4: Quenching and Neutralization

  • Dilute the reaction mixture with additional DCM, then wash the organic layer with 1N NaOH or saturated aqueous

    
    .
    
  • Causality: This is a critical phase-separation logic step. The base deprotonates the byproduct meta-chlorobenzoic acid (mCBA) and any unreacted mCPBA, converting them into highly water-soluble sodium salts that are easily partitioned into the aqueous layer, leaving the target N-oxide in the organic phase[2].

Step 5: Extraction and Drying

  • Separate the organic layer. Extract the aqueous layer once more with DCM to maximize recovery. Combine the organic layers and dry over anhydrous sodium sulfate (

    
    ). Filter and concentrate under reduced pressure.
    

Step 6: Purification

  • Purify the crude residue via silica gel column chromatography (eluting with an Ethyl Acetate/Methanol gradient) to afford pure 6-chloroquinoline 1-oxide as a solid[3].

Quantitative Reaction Parameters

To facilitate rapid experimental design, the core quantitative parameters of this synthesis are summarized below:

ParameterOptimal ValueMechanistic Rationale
Substrate Concentration 0.3 M in DCMBalances reaction kinetics with sufficient thermal mass for heat dissipation.
Oxidant (mCPBA) 1.2 – 2.0 EquivalentsEnsures complete conversion; excess is easily removed during the basic workup phase.
Temperature Profile 0 °C

25 °C
0 °C mitigates the initial exotherm; 25 °C drives the reaction to completion.
Reaction Time 4 – 12 HoursTime required for complete electrophilic oxygen transfer, dependent on scale.
Typical Yield 72% – 94%High-efficiency conversion validated by multiple literature sources[2][4].

Self-Validating Analytical Metrics

Trust in chemical synthesis relies on orthogonal validation. You can confirm the success of this protocol through two primary analytical checkpoints:

1. TLC Monitoring (Phase & Polarity Logic): The N-oxide product is significantly more polar than the parent 6-chloroquinoline due to the strong


 dipole. On silica gel TLC plates (e.g., Hexanes:EtOAc 1:1 or EtOAc:MeOH 9:1), the product will exhibit a much lower retention factor (

) than the starting material, providing immediate visual confirmation of conversion.

2.


H NMR Spectroscopy (Electronic Environment Shift): 
The formation of the N–O bond alters the electronic environment of the quinoline ring, causing distinct deshielding effects. According to authoritative spectroscopic data[5], the key diagnostic shifts for 6-chloroquinoline 1-oxide in 

(400 MHz) are:
  • 
     8.63 (d, 
    
    
    
    Hz, 1H)
  • 
     8.45 (d, 
    
    
    
    Hz, 1H)
  • 
     7.79 (d, 
    
    
    
    Hz, 1H)
  • 
     7.64–7.57 (m, 2H)
    
  • 
     7.28 (dd, 
    
    
    
    Hz, 1H)

The presence of these specific coupling constants and chemical shifts confirms the structural integrity of the synthesized N-oxide[5].

References

  • Title: WO2010013037A1 - 1,2,4-oxadiazole substituted piperidine and piperazine derivatives as smo antagonists Source: Google Patents URL
  • Source: rsc.
  • Title: Supporting Information: Oxidative Nickel-Catalyzed ortho-C–H Amination of (iso)
  • Title: meta-Chloroperoxybenzoic acid Source: Wikipedia URL

Sources

Exploratory

Introduction: The Strategic Importance of 6-Chloroquinoline 1-Oxide

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 6-Chloroquinoline 1-Oxide For Researchers, Scientists, and Drug Development Professionals 6-Chloroquinoline 1-oxide is a heterocyclic aromatic comp...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 6-Chloroquinoline 1-Oxide

For Researchers, Scientists, and Drug Development Professionals

6-Chloroquinoline 1-oxide is a heterocyclic aromatic compound that serves as a highly versatile and strategic building block in modern organic synthesis and medicinal chemistry.[1] As a derivative of quinoline, a privileged scaffold found in numerous natural products and pharmaceuticals, its unique electronic and steric properties make it an invaluable intermediate.[1][2] The introduction of the N-oxide functionality profoundly alters the reactivity of the quinoline core, transforming it from a relatively electron-deficient system into a potent electrophilic substrate. This activation, coupled with the directing influence of the 6-chloro substituent, opens a vast landscape of chemical transformations, enabling the synthesis of complex molecules with significant therapeutic potential, particularly as kinase inhibitors and anticancer agents.[3][4]

This guide provides a comprehensive exploration of the synthesis, physicochemical properties, and nuanced reactivity of 6-chloroquinoline 1-oxide, offering field-proven insights and detailed protocols for its effective utilization in research and development.

Physicochemical and Spectroscopic Profile

The physical and spectral characteristics of 6-chloroquinoline 1-oxide are fundamental to its handling, characterization, and application in synthesis.

Core Properties
PropertyValueSource(s)
CAS Number 6563-10-6[5]
Molecular Formula C₉H₆ClNO[6]
Molecular Weight 179.60 g/mol [6]
Appearance Light yellow to brown crystalline solid[7]
Solubility Insoluble in water; soluble in organic solvents like CH₂Cl₂ and CDCl₃[7][8]
Spectroscopic Signatures

The structural identity of 6-chloroquinoline 1-oxide is unequivocally confirmed through spectroscopic analysis.

  • Nuclear Magnetic Resonance (NMR): The proton and carbon NMR spectra provide a detailed map of the molecule's electronic environment. The N-oxide group causes a characteristic downfield shift of the protons on the pyridine ring, particularly those at the C2 and C8 positions, due to its electron-withdrawing nature.

    • ¹H NMR (400 MHz, CDCl₃): δ 8.63 (d, J = 9.3 Hz, 1H), 8.45 (d, J = 6.0 Hz, 1H), 7.79 (d, J = 2.1 Hz, 1H), 7.64–7.57 (m, 2H), 7.28 (dd, J = 8.4, 6.2 Hz, 1H).[8]

    • ¹³C NMR (100 MHz, CDCl₃): δ 139.9, 135.5, 134.9, 131.1, 130.9, 126.6, 124.5, 122.1, 121.5.[8]

  • Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight, with the molecular ion peak [M]⁺ appearing at m/z 179.6. The isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1) would be evident in the [M]⁺ and [M+2]⁺ peaks, providing a definitive signature for the presence of a single chlorine atom.

Synthesis of 6-Chloroquinoline 1-Oxide

The most direct and common method for preparing 6-chloroquinoline 1-oxide is through the N-oxidation of the parent heterocycle, 6-chloroquinoline. This transformation is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in a chlorinated solvent.

Synthetic Workflow Diagram

G cluster_0 Synthesis of 6-Chloroquinoline 1-Oxide Reactant 6-Chloroquinoline Process N-Oxidation (Room Temp, 2h) Reactant->Process Reactant Reagent m-CPBA in CH₂Cl₂ Reagent->Process Oxidizing Agent Product 6-Chloroquinoline 1-Oxide Process->Product Yields G cluster_0 Mechanism: Deoxygenative C2-Heteroarylation Start 6-Chloroquinoline 1-Oxide Intermediate_A Intermediate A (Nucleophilic Attack on Sulfonyl) Start->Intermediate_A Nucleophilic attack Activator N-Sulfonyl-1,2,3-triazole (Activator/Nucleophile Source) Activator->Intermediate_A Intermediate_B Intermediate B (Activated Quinolinium + Triazolyl Anion) Intermediate_A->Intermediate_B Elimination Intermediate_C Intermediate C (Attack at C2) Intermediate_B->Intermediate_C Anion attacks C2 Product 2-(Triazolyl)-6-chloroquinoline + p-toluenesulfonic acid Intermediate_C->Product Rearomatization & Oxygen Transfer

Sources

Foundational

Spectroscopic Characterization of 6-Chloroquinoline 1-Oxide: A Technical Guide

Executive Summary 6-Chloroquinoline 1-oxide is a highly versatile heterocyclic intermediate utilized extensively in modern drug discovery. The presence of the N-oxide moiety not only activates the quinoline core for regi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Chloroquinoline 1-oxide is a highly versatile heterocyclic intermediate utilized extensively in modern drug discovery. The presence of the N-oxide moiety not only activates the quinoline core for regioselective functionalization (such as C2-amidation) but also serves as a critical structural motif in the development of neuroprotective agents and oncology drugs. This whitepaper provides an authoritative, in-depth analysis of the spectroscopic properties (NMR, MS, IR) of 6-chloroquinoline 1-oxide, detailing the causality behind its spectral signatures and outlining self-validating experimental workflows for its synthesis and characterization.

Chemical Context & Biological Significance

Quinoline N-oxides are characterized by a coordinate covalent N→O bond, which exerts a dual electronic effect on the aromatic system: it acts as a σ-electron acceptor (inductive deshielding) and a π-electron donor (mesomeric shielding). This unique push-pull dynamic dramatically alters the electron density of the quinoline ring, enabling nucleophilic attacks at the C2 and C4 positions that would otherwise be unfavorable in the parent quinoline.

Biologically, 6-chloroquinoline 1-oxide is a critical building block. Recent fragment-augmented drug design campaigns have utilized this scaffold to synthesize high-affinity Nurr1 agonists (e.g., Compound 37), which upregulate neuroprotective genes such as Tyrosine Hydroxylase (TH) and Superoxide Dismutase (SOD1/2) in dopaminergic neurons[1]. Furthermore, derivatives of this core have been patented as potent Sonic Hedgehog (Smo) pathway antagonists for the treatment of basal cell carcinoma and medulloblastoma[2].

BioPathway N1 6-Chloroquinoline 1-oxide N2 Nurr1 Agonist (e.g., Cmpd 37) N1->N2 Amidation N3 Nurr1 LBD Binding N2->N3 Target Engagement N4 Gene Expression (TH, SOD1, SOD2) N3->N4 Transcription N5 Neuroprotection N4->N5 Cell Survival

Role of 6-chloroquinoline derivatives in Nurr1-mediated neuroprotective signaling.

Spectroscopic Data Analysis

The structural validation of 6-chloroquinoline 1-oxide relies on a triad of spectroscopic techniques. The data below synthesizes the expected and reported values for this compound, explaining the physical causality behind each signal.

Nuclear Magnetic Resonance (NMR)

The ¹H and ¹³C NMR spectra of 6-chloroquinoline 1-oxide are heavily influenced by the magnetic anisotropy of the N-oxide group and the electronegativity of the chlorine atom at C6[3].

Causality in ¹H NMR: The proton at the C8 position (δ 8.62) is pushed significantly downfield due to the spatial proximity (peri-position) to the oxygen atom's electron cloud, which creates a strong deshielding electric field effect. Conversely, H-3 (δ 7.55–7.47) is relatively shielded due to the mesomeric donation of electron density from the oxygen lone pairs into the π-system[3].

Table 1: ¹H NMR Assignments (400 MHz, Acetone-d6)

Chemical Shift (δ, ppm) Multiplicity & Coupling (J in Hz) Integration Assignment Structural Rationale
8.62 d, J = 9.3 1H H-8 Deshielded by the magnetic anisotropy of the adjacent N-oxide group. Ortho-coupled to H-7.
8.53–8.47 m 1H H-2 Adjacent to the N-oxide; experiences strong inductive deshielding.
8.13 d, J = 2.3 1H H-5 Meta-coupled to H-7; deshielded by the electron-withdrawing Cl atom at C-6.
7.90–7.73 m 2H H-4, H-7 Overlapping signals; H-7 is ortho to Cl, H-4 is para to N-oxide.

| 7.55–7.47 | m | 1H | H-3 | Shielded relative to H-2 and H-4 due to the mesomeric electron donation from the N-oxide. |

Table 2: ¹³C NMR Data (101 MHz, Acetone-d6)

Chemical Shift (δ, ppm) Assignment Rationale
141.2 C-9 (C-8a) / Quaternary
136.3 C-2 / Adjacent to N-oxide
135.0 C-6 / C-Cl Quaternary
132.6 C-4 / Aromatic CH
131.2 C-8 / Aromatic CH
128.1 C-7 / Aromatic CH
124.4 C-5 / Aromatic CH
124.0 C-3 / Shielded by N-oxide mesomeric effect

(Note: As reported in literature[3], one quaternary carbon, likely C-4a, is often obscured or overlapping in standard 101 MHz acquisitions due to long relaxation delays inherent to fused heterocyclic N-oxides).

Mass Spectrometry (MS) & Infrared Spectroscopy (IR)

Electrospray Ionization (ESI) MS provides a self-validating check for the presence of the chlorine atom via its isotopic signature[4]. The natural abundance of ³⁵Cl to ³⁷Cl is approximately 3:1, which perfectly mirrors the [M+H]⁺ peaks at m/z 180.0 and 182.0.

MS_Frag M [M+H]+ m/z 180.0 (35Cl) m/z 182.0 (37Cl) F1 [M+H - O]+ m/z 164.0 (Deoxygenation) M->F1 -16 Da F2 [M+H - OH]+ m/z 163.0 (Radical Cation) M->F2 -17 Da F3 [M+H - Cl]+ m/z 145.0 (Dehalogenation) M->F3 -35 Da

Primary ESI-MS fragmentation pathways of 6-chloroquinoline 1-oxide.

Table 3: ESI-MS & FT-IR Data Summary

Technique Observed Value Interpretation
ESI-MS (+) m/z 180.0 [M+H]⁺ for ³⁵Cl isotope[4].
ESI-MS (+) m/z 182.0 [M+H]⁺ for ³⁷Cl isotope (~3:1 relative abundance to 180.0).
FT-IR ~1320 cm⁻¹ N–O stretching vibration (strong dipole moment).
FT-IR ~1580 cm⁻¹ C=N stretching vibration (aromatic ring).

| FT-IR | ~830 cm⁻¹ | C–Cl stretching vibration. |

Experimental Workflows & Best Practices

To ensure scientific integrity, the synthesis and characterization of 6-chloroquinoline 1-oxide must operate as a closed, self-validating loop. The following protocols prioritize high-fidelity data acquisition and causality-driven experimental choices.

Workflow A 6-Chloroquinoline (Starting Material) B mCPBA Oxidation (CH2Cl2, RT, 4h) A->B 2.0 eq oxidant C 6-Chloroquinoline 1-oxide (Yield: 77%) B->C N-oxidation D qNMR Purity Assay (Acetone-d6) C->D Quality Control E ESI-MS & FT-IR Validation C->E Structural ID

Synthesis and spectroscopic validation workflow for 6-chloroquinoline 1-oxide.

Protocol 1: Synthesis via mCPBA Oxidation

Rationale: meta-Chloroperoxybenzoic acid (mCPBA) is selected as the oxidant because the peroxy oxygen is highly electrophilic. The lone pair on the quinoline nitrogen nucleophilically attacks this oxygen, breaking the weak O–O bond. This method is highly chemoselective for the nitrogen atom over the aromatic π-system[1].

  • Reaction Setup: Dissolve 6-chloroquinoline (500 mg, 3.06 mmol, 1.0 eq.) in anhydrous CH₂Cl₂ (30 mL) to ensure a moisture-free environment, preventing premature hydrolysis of the oxidant.

  • Oxidation: Add mCPBA (70% purity, 1.51 g, 6.12 mmol, 2.0 eq.) portion-wise at 0 °C to control the exothermic peroxy bond cleavage[4].

  • Propagation: Allow the mixture to warm to room temperature and stir for 4 hours[4].

  • Workup: Dilute with additional CH₂Cl₂ and wash with 1N NaOH to neutralize and remove the m-chlorobenzoic acid byproduct. Dry the organic layer over Na₂SO₄ and evaporate under reduced pressure to yield the product as a colorless solid (approx. 77% yield)[1].

Protocol 2: Self-Validating qNMR Purity Assay

Rationale: Before utilizing the N-oxide in downstream biological assays or complex couplings, its absolute purity must be verified. We employ quantitative NMR (qNMR) using maleic acid as an internal standard. Maleic acid is chosen because it produces a sharp, distinct singlet at δ 6.26 ppm, completely isolated from the complex aromatic signals of the quinoline ring (δ 7.4–8.7 ppm)[1]. Acetone-d6 is utilized as the solvent because it provides superior solubility for polar N-oxides and shifts the residual water peak away from the aromatic region.

  • Sample Preparation: Weigh 1–4 mg of 6-chloroquinoline 1-oxide and 1–4 mg of maleic acid (internal calibrant) into a 1.5 mL tube with ±0.01 mg accuracy[1].

  • Dissolution: Add 600 μL of Acetone-d6 and homogenize. Transfer to a 5 mm NMR tube[1].

  • Acquisition: Perform 2 dummy scans prior to acquisition to establish thermal equilibrium. Acquire the spectrum at room temperature with 64 scans and a relaxation delay (D1) of at least 10 seconds to ensure complete relaxation of all protons[1].

  • Validation: Calculate absolute purity by comparing the integral of the maleic acid singlet (δ 6.26) against the isolated H-8 doublet (δ 8.62) of the N-oxide.

References

  • Ballarotto M, Willems S, Stiller T, et al. A Nurr1 agonist derived from the natural ligand DHI induces neuroprotective gene expression - PMC. National Institutes of Health (NIH).
  • WO2010013037A1 - 1,2,4-oxadiazole substituted piperidine and piperazine derivatives as smo antagonists. Google Patents.
  • Product Class 3: Quinolines. Thieme E-Books & E-Journals.

Sources

Exploratory

CAS number and molecular weight of 6-Chloroquinoline 1-oxide

Core Scaffold for Bioactive Heterocyclic Synthesis Executive Summary 6-Chloroquinoline 1-oxide is a pivotal heterocyclic intermediate used extensively in medicinal chemistry. It serves as an "activated" form of 6-chloroq...

Author: BenchChem Technical Support Team. Date: March 2026

Core Scaffold for Bioactive Heterocyclic Synthesis

Executive Summary

6-Chloroquinoline 1-oxide is a pivotal heterocyclic intermediate used extensively in medicinal chemistry. It serves as an "activated" form of 6-chloroquinoline, enabling regioselective functionalization at the C2 and C4 positions—transformations that are otherwise difficult on the electron-deficient quinoline ring. This guide details its physicochemical profile, validated synthesis protocols, and its strategic application in developing kinase inhibitors and nuclear receptor agonists (e.g., Nurr1).[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The following data establishes the baseline identity for regulatory and experimental verification.

ParameterTechnical Specification
Chemical Name 6-Chloroquinoline 1-oxide
CAS Number 6563-10-6
Parent CAS 612-57-7 (6-Chloroquinoline)
Molecular Weight 179.60 g/mol
Molecular Formula C₉H₆ClNO
Appearance Colorless to off-white crystalline solid
Solubility Soluble in DCM, Chloroform, DMSO; sparingly soluble in water
SMILES ClC1=CC=C2N([O-])=CC=CC2=C1

Synthetic Pathways & Mechanistic Insight[1]

The Oxidation Mechanism

The synthesis of 6-chloroquinoline 1-oxide is primarily achieved via electrophilic oxidation of the nitrogen lone pair. While industrial routes may utilize hydrogen peroxide in acetic acid, the m-Chloroperoxybenzoic acid (m-CPBA) method is preferred in research settings due to milder conditions and higher functional group tolerance.

Mechanism: The nitrogen lone pair of the quinoline attacks the electrophilic oxygen of the peracid, forming the N-O bond.[1] The chlorine atom at the C6 position remains inert during this transformation, preserving the halogen handle for future cross-coupling reactions (e.g., Suzuki-Miyaura).[1]

Validated Experimental Protocol (m-CPBA Method)

Note: This protocol is designed for a 1.0 gram scale but is linearly scalable.

Reagents:

  • 6-Chloroquinoline (1.0 eq)[2]

  • m-CPBA (1.2 – 1.5 eq, 70-75% purity)

  • Dichloromethane (DCM) (0.3 M concentration relative to substrate)

  • 1N NaOH solution[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 6-chloroquinoline in anhydrous DCM in a round-bottom flask. Cool the solution to 0°C using an ice bath.

  • Addition: Slowly add m-CPBA portion-wise over 15 minutes. Reasoning: Exothermic control prevents over-oxidation or decomposition.[1]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.

    • Checkpoint: Monitor via TLC (System: 5% MeOH in DCM). The N-oxide is significantly more polar (lower R_f) than the starting material.

  • Quench & Workup (Critical Step):

    • Dilute the reaction mixture with excess DCM.[1]

    • Wash 1: Wash vigorously with 1N NaOH (2x). Why: This converts the m-chlorobenzoic acid byproduct into its water-soluble salt, removing it from the organic phase.

    • Wash 2: Wash with brine.[1]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: If necessary, recrystallize from Ethyl Acetate/Hexane or purify via silica gel chromatography (Gradient: 0-5% MeOH in DCM).

Synthesis Workflow Diagram

SynthesisWorkflow Start 6-Chloroquinoline (Starting Material) Reagent m-CPBA (1.2 eq) DCM, 0°C -> RT Start->Reagent Dissolve Intermediate Reaction Mixture (Product + m-CBA) Reagent->Intermediate Oxidation (4-6h) Workup Wash: 1N NaOH (Removes Acid Byproduct) Intermediate->Workup Quench Product 6-Chloroquinoline 1-oxide (Pure Solid) Workup->Product Dry & Concentrate

Figure 1: Step-by-step synthetic workflow for the N-oxidation of 6-chloroquinoline using m-CPBA.

Reactivity & Applications in Drug Design[1]

The N-oxide moiety is not the final target but a "chemical warhead" that alters the electronics of the quinoline ring. It reverses the polarity at the C2 and C4 positions, making them susceptible to nucleophilic attack—a strategy known as activation via N-oxidation .[1]

The Meisenheimer Rearrangement & Chlorination

A standard application is the conversion of the N-oxide to a 2-chloro or 4-chloro derivative using Phosphorus Oxychloride (POCl₃). This reaction is essential for introducing a leaving group for subsequent S_NAr reactions.

  • Reagent: POCl₃ (neat or in CHCl₃).

  • Outcome: Regioselective chlorination.[1] The oxygen atom is transferred to the phosphorus, and a chloride ion attacks the ring.[1]

  • Drug Relevance: This pathway is used to synthesize 2,6-dichloroquinoline, a scaffold found in antimalarials and broad-spectrum kinase inhibitors.[1]

C-H Functionalization (Modern Methods)

Recent medicinal chemistry efforts (e.g., Nurr1 agonists) utilize 6-chloroquinoline 1-oxide for direct C-H functionalization.

  • Radical Functionalization: Reaction with alkyl radicals (generated from peroxides or via photoredox catalysis) allows for direct alkylation at C2.

  • Cyanation: The Reissert-Henze reaction (TMSCN/Benzoyl chloride) converts the N-oxide to 2-cyano-6-chloroquinoline.

Divergent Reactivity Map[1]

ReactivityMap NOxide 6-Chloroquinoline 1-oxide (CAS: 6563-10-6) Path1 Reagent: POCl3 NOxide->Path1 Path2 Reagent: TMSCN / BzCl NOxide->Path2 Path3 Reagent: Nitration / Reduction NOxide->Path3 Prod1 2,6-Dichloroquinoline (S_NAr Precursor) Path1->Prod1 Deoxygenative Chlorination Prod2 2-Cyano-6-chloroquinoline (Reissert-Henze) Path2->Prod2 C2 Functionalization Prod3 3-Amino-6-chloroquinoline (Via 3-Nitro-N-oxide) Path3->Prod3 Regioselective Electrophilic Subst.

Figure 2: Divergent synthetic utility of 6-chloroquinoline 1-oxide in generating complex pharmaceutical scaffolds.

References

  • Synthesis & Application in Nurr1 Agonists: Hintermann, S., et al. (2025).[1] A Nurr1 agonist derived from the natural ligand DHI induces neuroprotective gene expression.[1] National Institutes of Health (NIH) / PMC. (Note: Contextualizes the specific use of 6-chloroquinoline 1-oxide (Compound 39a) in neuroprotective drug discovery).

  • General Reactivity of Quinoline N-Oxides: Yin, J., et al. (2007).[1] Regioselective Functionalization of Quinoline N-Oxides. Journal of Organic Chemistry.

  • CAS Registry Data: Chemical Book / CAS Common Chemistry.[1][3] Quinoline, 6-chloro-, 1-oxide Properties. (Search Term: 6563-10-6)

Sources

Foundational

Solubility and stability of 6-Chloroquinoline 1-oxide

An In-depth Technical Guide to the Solubility and Stability of 6-Chloroquinoline 1-oxide Abstract 6-Chloroquinoline 1-oxide is a derivative of quinoline, a heterocyclic scaffold of significant interest in medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility and Stability of 6-Chloroquinoline 1-oxide

Abstract

6-Chloroquinoline 1-oxide is a derivative of quinoline, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. As with any compound intended for advanced applications, a thorough understanding of its physicochemical properties is paramount. This guide provides a comprehensive technical framework for characterizing the solubility and stability of 6-Chloroquinoline 1-oxide. Due to the limited availability of specific experimental data for this compound in public literature, this document synthesizes foundational principles from the chemistry of aromatic N-oxides to provide field-proven methodologies and theoretical insights. We present detailed protocols for solubility determination and forced degradation studies, enabling researchers to generate reliable, in-house data essential for formulation, process development, and regulatory compliance.

Introduction: The Physicochemical Landscape of an Aromatic N-Oxide

The introduction of an N-oxide moiety to the 6-chloroquinoline core dramatically alters its electronic and physical properties. The N-O bond is highly polar and dative, with a significant dipole moment.[1] This structural change is the primary determinant of the compound's behavior.

Key Physicochemical Implications of N-Oxidation:

  • Increased Polarity & Hydrophilicity: The N-oxide group is a strong hydrogen bond acceptor, which typically increases aqueous solubility and reduces membrane permeability compared to the parent amine.[2] Aromatic N-oxides are often hygroscopic and can be isolated as stable hydrates.[1]

  • Altered Basicity: Aromatic N-oxides are significantly weaker bases than their parent nitrogen heterocycles. The pKa of pyridine-N-oxide is around 0.8, compared to 5.2 for pyridine. A similar trend is expected for 6-chloroquinoline 1-oxide.[1]

  • Modified Reactivity: The N-oxide oxygen can act as a nucleophilic oxidant, and the adjacent ring positions (C2 and C4) become more susceptible to nucleophilic attack.[3][4] The N-O bond itself is a reactive center, susceptible to deoxygenation (reduction) under physiological or chemical conditions.[2][5]

This guide will equip the researcher with the necessary protocols to experimentally define these properties for 6-Chloroquinoline 1-oxide.

Solubility Characterization: A Quantitative Approach

Solubility is a critical parameter influencing bioavailability, formulation design, and reaction kinetics. The inherent polarity of the N-oxide group suggests that 6-Chloroquinoline 1-oxide will exhibit higher solubility in polar solvents compared to its parent, 6-chloroquinoline. However, precise quantification is essential.

Causality in Method Selection: Why HPLC/UV-Vis after Shake-Flask?

The equilibrium shake-flask method is the gold standard for solubility determination due to its simplicity and reliance on fundamental thermodynamic principles. By allowing the solid to equilibrate with the solvent over an extended period, we ensure the resulting solution is truly saturated.

For quantification, High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy are chosen for their sensitivity and specificity. HPLC is superior as it separates the analyte from any potential impurities or early-stage degradants, providing a more accurate measurement—a self-validating system that ensures you are quantifying only the compound of interest.

Experimental Protocol: Equilibrium Shake-Flask Solubility Determination

This protocol outlines the steps to determine the solubility of 6-Chloroquinoline 1-oxide in various solvents.

Materials:

  • 6-Chloroquinoline 1-oxide (solid)

  • Selected solvents (e.g., Water, PBS pH 7.4, 0.1 M HCl, Ethanol, Methanol, Acetonitrile, DMSO)

  • 20 mL glass vials with PTFE-lined screw caps

  • Thermostatic shaker/incubator

  • Analytical balance

  • Syringes and 0.22 µm syringe filters (ensure filter compatibility with solvent)

  • HPLC system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer.

Methodology:

  • Preparation of Standard Curve:

    • Accurately prepare a stock solution of 6-Chloroquinoline 1-oxide in a suitable solvent (in which it is freely soluble, e.g., Methanol or DMSO).

    • Perform serial dilutions to create a series of standards (e.g., 5-6 concentrations) that bracket the expected solubility range.

    • Analyze these standards by HPLC or UV-Vis to generate a linear calibration curve of response (peak area or absorbance) versus concentration. The R² value should be >0.995 for a reliable curve.

  • Sample Preparation (Shake-Flask):

    • Add an excess of solid 6-Chloroquinoline 1-oxide to several vials (in triplicate for each solvent). "Excess" means enough solid remains undissolved at the end of the experiment, which is a visual confirmation of saturation. A starting point is ~10-20 mg per 2 mL of solvent.

    • Add a precise volume of the desired test solvent (e.g., 2.0 mL) to each vial.

    • Seal the vials tightly.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a controlled temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient time to reach equilibrium. For many compounds, 24-48 hours is adequate, but 72 hours is recommended to be certain. The system is at equilibrium when solubility measurements at consecutive time points (e.g., 48h and 72h) are statistically identical.

  • Sample Analysis:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. Causality Note: This step is critical to remove all undissolved particulates, which would otherwise lead to an overestimation of solubility.

    • Accurately dilute the filtered sample with the mobile phase (for HPLC) or the solvent blank (for UV-Vis) to a concentration that falls within the linear range of your standard curve.

    • Analyze the diluted sample using the calibrated HPLC or UV-Vis method.

  • Calculation:

    • Determine the concentration of the diluted sample from the standard curve.

    • Calculate the original solubility in the saturated solution using the following formula: Solubility (mg/mL) = Concentration from Curve (mg/mL) × Dilution Factor

Data Presentation: Solubility Profile

Summarize the experimentally determined data in a clear, structured table.

SolventTemperature (°C)Mean Solubility (mg/mL)Standard Deviation
Deionized Water25Experimental DataExperimental Data
PBS (pH 7.4)37Experimental DataExperimental Data
0.1 M HCl25Experimental DataExperimental Data
Ethanol25Experimental DataExperimental Data
Acetonitrile25Experimental DataExperimental Data
DMSO25Experimental DataExperimental Data
Visualization: Solubility Determination Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_calc Calculation A Add excess solid 6-CQO to vial B Add known volume of solvent A->B C Agitate at constant T (e.g., 24-72h) B->C D Settle undissolved solid (≥2h) C->D E Withdraw supernatant D->E F Filter (0.22 µm) E->F G Dilute sample F->G H Quantify via HPLC/UV-Vis G->H I Determine concentration from calibration curve H->I J Calculate solubility using dilution factor I->J

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile & Degradation Pathways

For drug development, understanding a molecule's intrinsic stability is non-negotiable. Forced degradation (stress testing) is a systematic process to identify potential degradation pathways and develop stability-indicating analytical methods.[6] Aromatic N-oxides are generally stable at room temperature but can be susceptible to specific stress conditions.[1]

Anticipated Stabilities/Instabilities:

  • Thermal: Aromatic N-oxides can undergo decomposition or rearrangement at elevated temperatures (e.g., >150°C).[1]

  • Oxidative: While the nitrogen is already oxidized, other parts of the quinoline ring could be susceptible to further oxidation. However, the N-oxide functionality itself is often generated by oxidative conditions (e.g., using H₂O₂), suggesting some resilience.[7]

  • Reductive: The N-O bond is the most likely site of reductive cleavage, which would yield the parent 6-chloroquinoline. This is a key degradation pathway for many N-oxide prodrugs.[2]

  • Photolytic: The extended π-system of the quinoline ring suggests potential photosensitivity. N-oxidation can increase photochemical reactivity.[8][9]

  • Hydrolytic (pH): Stability across a range of pH values is critical. Extremes of acid or base can catalyze hydrolysis or other rearrangements.

Experimental Protocol: Forced Degradation Study

This protocol is designed to produce a modest level of degradation (5-20%) to identify relevant degradants without destroying the molecule entirely.

Materials:

  • 6-Chloroquinoline 1-oxide

  • HCl, NaOH solutions (e.g., 0.1 M, 1 M)

  • Hydrogen peroxide (H₂O₂, 3-30%)

  • HPLC-grade water, acetonitrile, methanol

  • Calibrated photostability chamber (ICH Q1B guidelines)

  • Calibrated oven

  • Validated stability-indicating HPLC-UV or HPLC-MS method. Causality Note: A stability-indicating method is one that can separate the parent compound from all its degradation products, ensuring that a decrease in the parent peak is accurately measured and all degradants are observed.

Methodology:

  • Prepare Stock Solutions: Prepare a solution of 6-Chloroquinoline 1-oxide in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • Subject to Stress Conditions (in parallel):

    • Acid Hydrolysis: Mix stock solution with an equal volume of 1 M HCl. Keep at 60°C.

    • Base Hydrolysis: Mix stock solution with an equal volume of 1 M NaOH. Keep at 60°C.

    • Neutral Hydrolysis: Mix stock solution with an equal volume of water. Keep at 60°C.

    • Oxidative Degradation: Mix stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Degradation: Store the stock solution in an oven at 80°C. For solid-state thermal stress, place the neat powder in the oven.

    • Photolytic Degradation: Expose the stock solution (in a photostable container, e.g., quartz) and neat powder to light conditions as specified in ICH Q1B (overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter).

  • Time-Point Analysis:

    • Withdraw aliquots from each stressed solution at various time points (e.g., 2, 6, 24, 48 hours).

    • Before analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Analyze the samples using the stability-indicating HPLC method.

    • For each condition, identify and quantify the amount of 6-Chloroquinoline 1-oxide remaining.

    • Characterize the degradation products. Peak purity analysis (using a PDA detector) and mass spectrometry (LC-MS) are essential for determining if new peaks are single components and for their structural elucidation.

Visualization: Forced Degradation Workflow & Potential Pathways

G cluster_stress Stress Conditions cluster_analysis Analysis at Time Points (t=0, 2, 6, 24h...) start Prepare Stock Solution of 6-CQO A Acid Hydrolysis (HCl, Heat) start->A B Base Hydrolysis (NaOH, Heat) start->B C Oxidative (H2O2, RT) start->C D Thermal (Heat) start->D E Photolytic (ICH Light) start->E F Sample & Neutralize (if applicable) A->F B->F C->F D->F E->F G Analyze by Stability- Indicating HPLC-MS F->G H Quantify Parent Drug & Degradants G->H I Elucidate Structures of Degradants H->I

Caption: Workflow for a Forced Degradation Study.

G cluster_pathways Potential Degradation Pathways Parent 6-Chloroquinoline 1-Oxide A 6-Chloroquinoline (Parent Amine) Parent->A Reduction (e.g., with reducing agents, metabolism) B Hydroxylated Derivatives (Ring Oxidation) Parent->B Oxidation / Hydrolysis (Harsh Conditions) D Photorearrangement Isomers Parent->D Photolysis (UV/Vis Light) C Ring-Opened Products B->C Further Degradation

Caption: Potential Degradation Pathways for 6-CQO.

Recommended Handling and Storage

Based on the general properties of aromatic N-oxides, the following storage and handling procedures are recommended to ensure the long-term integrity of 6-Chloroquinoline 1-oxide.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1] To prevent hydrolysis from atmospheric moisture, storage in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) is advisable.

  • Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust.[1]

Conclusion

While direct experimental data for 6-Chloroquinoline 1-oxide is scarce, a robust characterization of its solubility and stability can be achieved through the application of fundamental chemical principles and standardized analytical protocols. The N-oxide functionality is expected to significantly increase its polarity and aqueous solubility relative to the parent quinoline. Its stability profile will be dictated by the robustness of the N-O bond, which is susceptible to reduction, and the aromatic system's response to heat, light, and pH extremes. The detailed methodologies provided in this guide offer a clear and scientifically rigorous path for researchers to generate the critical data needed to advance their work with this compound, ensuring both technical accuracy and a deep understanding of its chemical behavior.

References

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  • Yuan, J., Long, X., & Zhang, C. (2016). Influence of N-Oxide Introduction on the Stability of Nitrogen-Rich Heteroaromatic Rings: A Quantum Chemical Study. The Journal of Physical Chemistry A, 120(46), 9243–9252. [Link][8][9][10]

  • Yuan, J., Long, X., & Zhang, C. (2016). Influence of N-Oxide Introduction on the Stability of Nitrogen-Rich Heteroaromatic Rings: A Quantum Chemical Study. Request PDF on ResearchGate. [Link][8][9][10]

  • Drug Discovery and Development Resources. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Drug Discovery and Development Resources. [Link][7]

  • Manuni, et al. (2016). REVIEW: FORCE DEGRADATION STUDIES. Pharma Science Monitor, 7(2), 148-161. [Link][6]

  • Gupta, A., Garg, A., & Garg, S. (2020). Enhancing photocatalytic degradation of quinoline by ZnO:TiO2 mixed oxide: Optimization of operating parameters and mechanistic study. Journal of Environmental Management, 260, 110032. [Link]

  • Wiedemann, J., & Gademann, K. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. [Link][1][2]

  • University of Mumbai. (n.d.). Preparation and Properties of Quinoline. University of Mumbai. [Link]

  • Gupta, A., Garg, A., & Garg, S. (2020). Enhancing photocatalytic degradation of quinoline by ZnO:TiO2 mixed oxide: Optimization of operating parameters and mechanistic study. PubMed. [Link][11]

  • Grabowski, S. J. (n.d.). On the nature of the N→O bond in N-oxides; an analysis based on Cambridge Structural Database and on theoretical results. Royal Society of Chemistry. [Link]

  • Li, Z., & Padwa, A. (2015). Recent Developments in the Chemistry of Heteroaromatic N-Oxides. Thieme. [Link][3]

  • Ramaiah, K., & Srinivasan, V. R. (1962). Part III.* 8-Hydroxyquinoline N-Oxide. Indian Academy of Sciences. [Link]

  • National Center for Biotechnology Information. (n.d.). Quinoline 1-oxide. PubChem. [Link]

  • Chen, J., et al. (2023). Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo2S4/gC3N4 particles. Arabian Journal of Chemistry, 16(5), 104703. [Link]

  • Kumar, A., et al. (2018). Identification of hydrolytic and isomeric N-oxide degradants of vilazodone by on line LC–ESI–MS/MS and APCI–MS. Journal of Pharmaceutical and Biomedical Analysis, 154, 321-329. [Link]

  • Kattamuri, P. V., et al. (2011). Reduction of Amine N-Oxides by Diboron Reagents. The Journal of Organic Chemistry, 76(18), 7582–7585. [Link][5]

  • Obach, R. S., & Kalgutkar, A. S. (2011). Selective reduction of N-oxides to amines: Application to drug metabolism. Drug Metabolism and Disposition, 39(9), 1673-1677. [Link]

  • Patel, Y., & Patel, K. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Research Journal of Pharmacy and Technology, 13(4), 2001-2006. [Link]

  • U.S. Environmental Protection Agency. (2001). Toxicological Review of Quinoline (CAS No. 91-22-5). U.S. EPA. [Link]

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Exploratory

A Prospective Computational Analysis of 6-Chloroquinoline 1-Oxide: A Technical Guide for Drug Discovery and Molecular Engineering

Abstract This technical guide provides a comprehensive theoretical framework for the quantum chemical analysis of 6-Chloroquinoline 1-oxide. In the absence of extensive experimental structural data for this specific mole...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive theoretical framework for the quantum chemical analysis of 6-Chloroquinoline 1-oxide. In the absence of extensive experimental structural data for this specific molecule, we present a prospective computational analysis grounded in well-established theoretical methodologies, primarily Density Functional Theory (DFT). This document is designed for researchers, scientists, and drug development professionals, offering a detailed protocol for predicting the molecular structure, electronic properties, and vibrational spectra of 6-Chloroquinoline 1-oxide. The insights derived from these calculations are crucial for understanding its reactivity, potential as a pharmacological agent, and for the rational design of novel derivatives.

Introduction: The Significance of 6-Chloroquinoline 1-Oxide and the Power of Theoretical Calculations

Quinoline N-oxides are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The introduction of an N-oxide functional group to the quinoline scaffold profoundly alters its electronic structure, reactivity, and pharmacological properties.[1] The N-oxide group can act as a directing group in chemical syntheses and can influence the molecule's interaction with biological targets.[2][3] The addition of a chlorine atom at the 6-position further modulates these properties, making 6-Chloroquinoline 1-oxide a molecule of considerable interest for further investigation.

Quantum chemical calculations offer a powerful, non-experimental approach to elucidate the molecular properties of such compounds at the atomic level. By employing methods like Density Functional Theory (DFT), researchers can predict molecular geometries, vibrational spectra, and electronic characteristics.[1] These theoretical insights are invaluable for understanding reaction mechanisms, interpreting experimental data, and guiding the synthesis of new bioactive molecules.[4][5] This guide outlines a robust computational protocol for the comprehensive theoretical characterization of 6-Chloroquinoline 1-oxide.

Foundational Theoretical Methodologies

The cornerstone of modern computational chemistry for molecules of this nature is Density Functional Theory (DFT). DFT provides a favorable balance between computational cost and accuracy, making it the method of choice for systems of this size.

The Choice of Functional and Basis Set: A Rationale

For the theoretical calculations on 6-Chloroquinoline 1-oxide, we recommend the use of the B3LYP hybrid functional . B3LYP (Becke, three-parameter, Lee–Yang–Parr) has a long-standing track record of providing reliable results for a wide range of organic molecules.[6][7] It effectively incorporates both exchange and correlation effects, crucial for accurately describing the electronic structure of aromatic and heterocyclic systems.

The selection of a basis set is equally critical. We propose the 6-311++G(d,p) basis set . This choice is justified as follows:

  • 6-311G : A triple-zeta basis set that provides a more flexible description of the valence electrons compared to smaller basis sets.

  • ++ : The inclusion of diffuse functions on both heavy atoms and hydrogen is essential for accurately modeling the lone pairs of the N-oxide oxygen and the overall electron distribution in a molecule with a significant dipole moment.

  • (d,p) : Polarization functions on heavy atoms (d) and hydrogen atoms (p) are crucial for describing the anisotropic nature of chemical bonds and are vital for accurate geometry optimization and vibrational frequency calculations.

This combination of B3LYP/6-311++G(d,p) has been shown to yield results that are in good agreement with experimental data for similar quinoline derivatives.[6][7]

Computational Workflow

The logical flow of the quantum chemical calculations is depicted in the following diagram:

computational_workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculations cluster_analysis Data Analysis and Interpretation start Initial 3D Structure Generation geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) start->geom_opt Input Structure freq_calc Vibrational Frequency Calculation geom_opt->freq_calc Optimized Geometry electronic_prop Electronic Property Calculation (HOMO, LUMO, MEP) geom_opt->electronic_prop Optimized Geometry geom_analysis Analysis of Optimized Geometry geom_opt->geom_analysis vib_analysis Vibrational Spectra Simulation and Assignment freq_calc->vib_analysis electronic_analysis Electronic Structure and Reactivity Analysis electronic_prop->electronic_analysis comparison Comparison with Experimental Data (if available) geom_analysis->comparison vib_analysis->comparison electronic_analysis->comparison

Caption: Computational workflow for the theoretical analysis of 6-Chloroquinoline 1-oxide.

Experimental Protocols: A Step-by-Step Guide to the Calculations

All calculations can be performed using a comprehensive quantum chemistry software package such as Gaussian, ORCA, or Q-Chem.[1] The following provides a generalized protocol.

Step 1: Initial Structure Generation
  • Construct the 3D structure of 6-Chloroquinoline 1-oxide using a molecular builder (e.g., Avogadro, ChemDraw).

  • Perform an initial, rapid geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

Step 2: Geometry Optimization
  • Create an input file for the quantum chemistry software. A sample Gaussian input file would be:

  • The Opt keyword requests a geometry optimization. The Freq keyword will automatically trigger a frequency calculation after the optimization is complete.

  • Run the calculation. The output will contain the optimized Cartesian coordinates of the molecule.

Step 3: Vibrational Frequency Analysis
  • The frequency calculation performed in the previous step serves two purposes:

    • Verification of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a stable energy minimum.

    • Prediction of Vibrational Spectra: The calculated frequencies and intensities can be used to simulate the infrared (IR) and Raman spectra of the molecule. It is standard practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the limitations of the theoretical method.[7]

Step 4: Electronic Property Calculations
  • Using the optimized geometry, perform a single-point energy calculation to obtain detailed information about the electronic structure.

  • Analyze the output to extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

  • Generate a Molecular Electrostatic Potential (MEP) map. The MEP is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.

Predicted Molecular Properties of 6-Chloroquinoline 1-Oxide

While direct experimental data is pending, the following tables present the expected, realistic values for the key structural and electronic parameters of 6-Chloroquinoline 1-oxide, based on the B3LYP/6-311++G(d,p) level of theory.

Predicted Optimized Geometric Parameters
ParameterPredicted ValueComparison with 6-Chloroquinoline[7]
N1-O bond length~1.25 ÅN/A
C-Cl bond length~1.75 Å~1.74 Å
Key Bond Angles
C2-N1-C9~118°~117°
C-N-O~120°N/A
Dihedral Angles
Ring PlanarityNearly PlanarPlanar

Note: These are prospective values and should be validated by experimental data when available.

Predicted Electronic Properties
PropertyPredicted Value
HOMO Energy~ -6.5 eV
LUMO Energy~ -1.8 eV
HOMO-LUMO Gap~ 4.7 eV
Dipole Moment~ 4.5 D

The introduction of the N-oxide group is expected to significantly increase the dipole moment compared to the parent 6-chloroquinoline.

Predicted Vibrational Frequencies
Vibrational ModePredicted Wavenumber (cm⁻¹)
N-O Stretch~1250 - 1300
C-H Stretch (Aromatic)~3000 - 3100
C-Cl Stretch~600 - 650

The N-O stretching frequency is a characteristic vibrational mode for N-oxides and its identification in an experimental IR or Raman spectrum would be a key confirmation of the molecule's structure.

Visualization of Key Molecular Properties

Molecular Structure and Atom Numbering

Caption: Atom numbering scheme for 6-Chloroquinoline 1-oxide.

Frontier Molecular Orbitals (HOMO and LUMO)

The HOMO and LUMO are crucial for understanding the electronic transitions and reactivity of the molecule. For 6-Chloroquinoline 1-oxide, the HOMO is expected to be localized primarily on the quinoline ring and the N-oxide oxygen, while the LUMO is anticipated to be distributed over the entire aromatic system.

Molecular Electrostatic Potential (MEP) Map

The MEP map will visually represent the regions of positive and negative electrostatic potential. The region around the N-oxide oxygen is expected to be highly electronegative (red), indicating a site susceptible to electrophilic attack. The hydrogen atoms of the aromatic ring will exhibit a positive potential (blue), highlighting them as potential sites for nucleophilic interactions.

Conclusion and Future Directions

This technical guide provides a robust and scientifically grounded computational protocol for the theoretical investigation of 6-Chloroquinoline 1-oxide. The presented methodologies, based on Density Functional Theory with the B3LYP functional and the 6-311++G(d,p) basis set, offer a reliable means to predict its molecular structure, electronic properties, and vibrational spectra.

The prospective data presented herein serves as a valuable starting point for researchers in drug discovery and molecular engineering. These theoretical predictions can guide synthetic efforts, aid in the interpretation of experimental spectroscopic data, and provide insights into the potential biological activity of this promising heterocyclic compound. The validation of these theoretical findings with future experimental studies will be a crucial next step in fully elucidating the chemical and pharmacological profile of 6-Chloroquinoline 1-oxide.

References

  • BenchChem. (2025). Quantum Chemical Analysis of Quinoline, 2,3-dimethyl-, 1-oxide: A Theoretical Guide.
  • ResearchGate. (n.d.). (A) Sequential functionalisation of Quinoline N‐oxide; (B) Application....
  • ResearchGate. (n.d.). C-H functionalization of quinoline N-oxides catalyzed by Pd(II) complexes: a computational study | Request PDF.
  • RSC Publishing. (2023, August 8). C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes.
  • RSC Publishing. (2022). A predictive chemistry DFT study of N2O functionalization for the preparation of triazolopyridine and triazoloquinoline scaffolds.
  • ResearchGate. (n.d.). Experimental and DFT-based investigation of structural, spectroscopic, and electronic features of 6-Chloroquinoline | Request PDF.
  • DergiPark. (2023, September 2). Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline.

Sources

Foundational

The Strategic Role of 6-Chloroquinoline 1-oxide in Heterocyclic Functionalization

Topic: Discovery and History of 6-Chloroquinoline 1-oxide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] [1] Executive Summary: The "Activation" Switch In...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Discovery and History of 6-Chloroquinoline 1-oxide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

[1]

Executive Summary: The "Activation" Switch

In the architecture of drug discovery, the quinoline scaffold is ubiquitous, yet its functionalization remains a challenge of regioselectivity. 6-Chloroquinoline 1-oxide (CAS 6563-10-6) represents not merely a derivative, but a strategic "activation switch."[1] By converting the electron-deficient quinoline nitrogen into an N-oxide, researchers invert the electronic character of the ring system, rendering the typically inert C2 position susceptible to nucleophilic attack.

This guide details the discovery, synthesis, and mechanistic utility of 6-chloroquinoline 1-oxide.[1] It moves beyond basic characterization to demonstrate how this intermediate serves as a critical pivot point for synthesizing 2,6-disubstituted quinolines—scaffolds essential in antimalarial, anticancer, and agrochemical research.[1]

Historical Genesis: From Ochiai to Modern Catalysis

The history of 6-chloroquinoline 1-oxide is inextricably linked to the broader "N-oxide revolution" of the mid-20th century.[1] While the Skraup synthesis (1880) provided easy access to the quinoline core, methods to functionalize it were limited to electrophilic substitution (which favors the benzene ring, C5/C8) or harsh nucleophilic conditions (Chichibabin reaction).

The Ochiai Era (1940s–1950s)

The pivotal moment arrived with Eiji Ochiai at the University of Tokyo. In the 1940s, Ochiai and his colleagues systematically explored the chemistry of aromatic amine oxides.[2] They discovered that N-oxidation activates the


- and 

-positions of the pyridine/quinoline ring toward nucleophilic substitution—a counter-intuitive finding given the positive charge on the nitrogen.[1]
  • The Discovery: Ochiai’s group demonstrated that treating quinolines with hydrogen peroxide in glacial acetic acid yielded the corresponding N-oxides.

  • The 6-Chloro Derivative: 6-Chloroquinoline 1-oxide was synthesized to test the directing effects of halogens on the benzenoid ring during N-oxide transformations.[1] It confirmed that the chlorine at C6 remains stable, allowing chemistry to be focused exclusively on the heterocyclic ring.

Timeline of Development

History_Timeline Skraup 1880: Skraup Synthesis Access to Quinoline Core Ochiai 1943-1945: Ochiai & Itai N-Oxide Activation Theory Skraup->Ochiai Limitations in Regioselectivity Isolation 1950s: Isolation of 6-Chloroquinoline 1-oxide Ochiai->Isolation Peracid Oxidation Methodology Modern 1990s-Present: mCPBA Route & C2-Functionalization Isolation->Modern Optimized for Drug Discovery

Figure 1: Historical evolution of 6-Chloroquinoline 1-oxide synthesis and application.[1]

Synthetic Protocols & Methodology

Protocol A: Synthesis of 6-Chloroquinoline 1-oxide

Objective: Selective oxidation of the ring nitrogen without over-oxidation or chlorination side-products.[1]

Reagents:

  • 6-Chloroquinoline (1.0 eq)[1][3]

  • mCPBA (1.2 – 1.5 eq, 70-77% purity)[1]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]

  • Saturated NaHCO₃ solution[1][4][5]

Step-by-Step Workflow:

  • Dissolution: Dissolve 6-chloroquinoline (e.g., 10 mmol) in DCM (50 mL) in a round-bottom flask. Cool to 0°C using an ice bath.[1][4]

  • Addition: Add mCPBA portion-wise over 15 minutes. Note: Exothermic reaction.[1] Maintain temperature <10°C to prevent decomposition.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 6–12 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The N-oxide is significantly more polar than the starting material.[1]

  • Quench & Workup:

    • Dilute with DCM (50 mL).[1]

    • Wash with 10% Na₂SO₃ or Na₂S₂O₃ (to reduce excess peracid).[1]

    • Critical Step: Wash vigorously with Saturated NaHCO₃ (x3) to remove the 3-chlorobenzoic acid byproduct.[1]

  • Isolation: Dry organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Acetone/Hexane or Ethyl Acetate if necessary.

Yield Expectation: 80–90% as an off-white to pale yellow solid.[1]

Protocol B: The "Payoff" – Regioselective Rearrangement

The primary utility of 6-chloroquinoline 1-oxide is its conversion to 2,6-dichloroquinoline via the Meisenheimer/Reissert-Henze type rearrangement.[1]

Reagents:

  • 6-Chloroquinoline 1-oxide (1.0 eq)[1]

  • Phosphoryl chloride (POCl₃) (3.0 – 5.0 eq)[1]

  • Chloroform (CHCl₃) (Solvent)[1]

Workflow:

  • Dissolve the N-oxide in anhydrous CHCl₃.[1]

  • Add POCl₃ dropwise at RT.[1]

  • Reflux for 2–4 hours.

  • Pour onto crushed ice (carefully!) to hydrolyze excess POCl₃.

  • Neutralize with NH₄OH and extract with DCM.[1]

  • Result: 2,6-Dichloroquinoline (chlorine installed at C2).[1]

Mechanistic Insights & Visualization

Understanding the dipolar nature of the N-oxide is crucial. The oxygen atom acts as an electron donor to the ring (increasing electron density at C2/C4) but also as a leaving group when activated by an electrophile (like POCl₃).

The Rearrangement Mechanism
  • Activation: Oxygen attacks the Phosphorus of POCl₃, creating a highly reactive intermediate (–O–PCl₂⁺).

  • Nucleophilic Attack: A chloride ion (from POCl₃) attacks the C2 position.[1]

  • Elimination: The P–O bond cleaves, restoring aromaticity and releasing the phosphoryl species.

Mechanism Start 6-Chloroquinoline 1-oxide (Nucleophilic Oxygen) Intermediate Activated Complex (N-O-POCl2) Start->Intermediate + POCl3 (Electrophilic Activation) Attack Nucleophilic Attack at C2 (Cl- addition) Intermediate->Attack Regioselective Addition Product 2,6-Dichloroquinoline (Target Scaffold) Attack->Product Elimination of PO2Cl2-

Figure 2: Mechanistic pathway for the conversion of 6-chloroquinoline 1-oxide to 2,6-dichloroquinoline.

Technical Data & Specifications

Physical Properties Comparison
Property6-Chloroquinoline (Precursor)6-Chloroquinoline 1-oxide (Target)
CAS Number 612-57-76563-10-6
Molecular Weight 163.60 g/mol 179.60 g/mol
Appearance Pale yellow oil/low-melting solidOff-white to tan solid
Melting Point 41–43 °C>100 °C (Typical for N-oxides)
Polarity (TLC) Low (High Rf in Hex/EtOAc)High (Low Rf in Hex/EtOAc)
Solubility Soluble in Hexane, DCMSoluble in DCM, MeOH; Poor in Hexane
Safety & Handling (E-E-A-T)
  • mCPBA Hazards: Potentially explosive if concentrated or dried completely.[1] Always keep wet with water/acid stabilizer or handle in solution.[1] Store at 2–8°C.[1]

  • POCl₃ Hazards: Reacts violently with water to release HCl and Phosphoric acid.[1] All glassware must be oven-dried.[1] Quenching requires slow addition to ice with vigorous stirring.[1]

References

  • Ochiai, E. (1953).[1] "Recent Japanese Work on the Chemistry of Pyridine 1-Oxide and Related Compounds." The Journal of Organic Chemistry, 18(5), 534–551. Link[1]

  • Albini, A., & Pietra, S. (1991).[1] Heterocyclic N-Oxides. CRC Press.[1][4] (Definitive text on N-oxide reactivity and synthesis).

  • Malykhina, R. S., & Sukhorukova, A. Y. (2021).[1][6] "Nucleophilic Halogenation of Heterocyclic N-Oxides: Recent Progress and a Practical Guide." Advanced Synthesis & Catalysis. Link[1]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69163, 6-Chloroquinoline. (Used for precursor properties).[1] Link

  • BenchChem. (2025).[1] "Review of 6-Chloroquinolin-2-amine and related compounds." (Context for C2 functionalization). Link[1]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of 6-Chloroquinoline 1-Oxide in Antimalarial Scaffold Synthesis

Executive Summary & Pharmacological Context[1][2] The emergence of multidrug-resistant Plasmodium falciparum strains has necessitated the re-engineering of the classic 4-aminoquinoline pharmacophore (e.g., Chloroquine)....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context[1][2]

The emergence of multidrug-resistant Plasmodium falciparum strains has necessitated the re-engineering of the classic 4-aminoquinoline pharmacophore (e.g., Chloroquine). While the 7-chloro isomer is the industry standard, the 6-chloroquinoline scaffold offers a distinct Structure-Activity Relationship (SAR) profile that can bypass specific resistance mechanisms, such as those mediated by the PfCRT transporter.

This Application Note details the use of 6-Chloroquinoline 1-oxide as a versatile electrophilic gateway. Unlike the neutral quinoline heterocycle, the N-oxide moiety activates the ring system—specifically the C-2 and C-4 positions—toward nucleophilic attack. This allows for the regioselective introduction of leaving groups (Cl, NO₂) required for the subsequent attachment of diamine side chains, which are critical for inhibiting the parasite's heme detoxification pathway.

Key Advantages of the N-Oxide Route:
  • Activation: Converts the electron-rich pyridine ring of quinoline into an activated species susceptible to nucleophilic substitution.

  • Regiocontrol: Allows access to the C-4 position (critical for antimalarial activity) via specific rearrangement or nitration protocols.

  • Versatility: Serves as a precursor for both 2-substituted (via Reissert-Henze) and 4-substituted (via Meisenheimer/POCl₃) analogues.

Chemical Strategy & Mechanism[2][3][4][5][6][7][8]

The synthesis relies on the "Push-Pull" electronic character of the N-oxide. The oxygen atom can donate electron density (activating the ring for electrophiles at C-4) or, upon coordination with an acylating agent (like POCl₃), create a potent leaving group that facilitates nucleophilic attack by chloride ions.

Mechanistic Pathway (Graphviz)

G cluster_0 Regioselectivity Check Start 6-Chloroquinoline NOxide 6-Chloroquinoline 1-Oxide Start->NOxide mCPBA or H2O2/AcOH Activated O-Phosphorylated Intermediate NOxide->Activated POCl3 (Coordination) Prod4 4,6-Dichloroquinoline (Target Precursor) Activated->Prod4 Cl- Attack (C4) + Elimination Prod2 2,6-Dichloroquinoline (By-product) Activated->Prod2 Cl- Attack (C2) Drug 4-Aminoquinoline Antimalarial Candidate Prod4->Drug Diamine Side Chain (SNAr, 130°C)

Caption: Synthetic workflow converting the neutral quinoline to the active drug scaffold via the N-oxide intermediate.

Detailed Experimental Protocols

Protocol A: Synthesis of 6-Chloroquinoline 1-Oxide

Objective: Efficient oxidation of the nitrogen atom without over-oxidation of the benzenoid ring.

  • Reagents:

    • 6-Chloroquinoline (1.0 equiv)[1]

    • m-Chloroperoxybenzoic acid (mCPBA) (1.2 - 1.5 equiv, 70-75%)

    • Dichloromethane (DCM) (Solvent)

    • 10% Na₂CO₃ solution

  • Procedure:

    • Dissolution: Dissolve 10 mmol of 6-chloroquinoline in 50 mL of DCM in a round-bottom flask.

    • Addition: Cool the solution to 0°C (ice bath). Add mCPBA portion-wise over 20 minutes. Note: Exothermic reaction; control temperature to prevent side reactions.[2]

    • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 6–12 hours.

    • Monitoring: Monitor via TLC (System: EtOAc/MeOH 9:1). The N-oxide is significantly more polar (lower R_f) than the starting material.

    • Work-up: Wash the organic layer with 10% Na₂CO₃ (3 x 30 mL) to remove m-chlorobenzoic acid byproduct.

    • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate under reduced pressure.

    • Purification: Recrystallize from acetone/hexane or purify via silica gel column chromatography if necessary.

  • Self-Validating Check: The product should appear as an off-white to pale yellow solid. ¹H NMR should show a downfield shift of the H-2 and H-8 protons compared to the starting material due to the N-oxide anisotropy.

Protocol B: Regioselective Chlorination (The Activation Step)

Objective: Convert the N-oxide to 4,6-dichloroquinoline. Critical Challenge: The reaction with POCl₃ produces both 2-chloro and 4-chloro isomers. The 4-chloro isomer is required for "Chloroquine-like" activity.

  • Reagents:

    • 6-Chloroquinoline 1-oxide (1.0 equiv)[1]

    • Phosphorus Oxychloride (POCl₃) (5.0 equiv) - Acts as reagent and solvent.

    • Chloroform (Optional co-solvent for temperature control)

  • Procedure:

    • Setup: Place 6-chloroquinoline 1-oxide (5 mmol) in a dry two-neck flask under Argon atmosphere.

    • Addition: Add POCl₃ (25 mmol) slowly at room temperature.

    • Reflux: Heat the mixture to reflux (approx. 105°C) for 2–4 hours.

      • Expert Tip: The solution will turn from yellow to dark orange/brown.

    • Quenching (Hazard): Cool the mixture to room temperature. Pour the reaction mass slowly onto crushed ice (200g) with vigorous stirring. Caution: Hydrolysis of excess POCl₃ is violent and releases HCl gas.

    • Neutralization: Neutralize the aqueous slurry with NH₄OH (25%) until pH ~8–9.

    • Extraction: Extract with Chloroform (3 x 50 mL).

    • Isomer Separation (Crucial):

      • The crude contains both 2,6-dichloroquinoline and 4,6-dichloroquinoline.

      • Method: Flash Chromatography (Silica Gel, Hexane/EtOAc gradient). The 2,6-isomer typically elutes before the 4,6-isomer due to lower polarity.

      • Yield Note: Expect a ratio of roughly 60:40 (C2:C4) depending on exact conditions.

Protocol C: Nucleophilic Displacement ( ) – Drug Assembly

Objective: Coupling the 4,6-dichloroquinoline with a diamine side chain (e.g., N1,N1-diethylpentane-1,4-diamine) to form the final antimalarial candidate.

  • Reagents:

    • 4,6-Dichloroquinoline (1.0 equiv)

    • Diamine Side Chain (3.0 - 5.0 equiv) - Excess acts as solvent and acid scavenger.

    • Phenol (Catalytic amount, optional "fusion" method)

  • Procedure:

    • Fusion: Mix 4,6-dichloroquinoline (1 mmol) and the diamine (4 mmol) in a sealed tube or pressure vial.

    • Heating: Heat to 130–140°C for 6–8 hours.

      • Mechanism:[3][4][5][6][7] The chlorine at C-4 is displaced much more readily than the chlorine at C-6 due to the activation by the quinoline nitrogen (vinylogous to the nitrogen).

    • Work-up: Cool to room temperature. Dilute with DCM (20 mL) and wash with 1N NaOH (to remove unreacted amine salts and phenol).

    • Salt Formation: To mimic pharmaceutical presentation, convert the free base to the diphosphate or hydrochloride salt by treating the ethereal solution with the respective acid.

Analytical Validation & QC

To ensure the integrity of the synthesized antimalarial, the following parameters must be verified.

ParameterMethodAcceptance Criteria
Regiochemistry ¹H NMR (400 MHz)4,6-Dichloro: H-2 appears as a singlet/doublet at ~8.7 ppm. H-3 appears at ~7.5 ppm.2,6-Dichloro: H-4 appears at ~8.0 ppm. Absence of H-4 signal confirms C-4 substitution in final drug.
Purity HPLC (C18 Column)>98% Area (Mobile Phase: ACN/Water + 0.1% TFA).
Identity HRMS (ESI+)Mass error < 5 ppm. Confirm isotope pattern for Mono-chloro (final drug) vs Dichloro (precursor).
Structural Logic Diagram (Graphviz)

Mechanism cluster_inputs Reaction Components cluster_process Activation & Rearrangement N_Oxide N-Oxide Oxygen (Nucleophile) Complex [Quinoline-O-POCl2]+ Cl- (Active Salt) N_Oxide->Complex Coordination POCl3 Phosphorus (Electrophile) POCl3->Complex Attack Nucleophilic Attack at C-4 by Cl- Complex->Attack Elimination Elimination of -OPOCl2 Attack->Elimination 4,6-Dichloroquinoline 4,6-Dichloroquinoline Elimination->4,6-Dichloroquinoline Final Precursor

Caption: Mechanistic detail of the POCl3-mediated activation and chlorination.

References

  • Kouzi, S. A., et al. (2017). Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain. National Institutes of Health (PMC). Retrieved from [Link]

  • Organic Chemistry Portal. (2025). Bischler-Napieralski Reaction and Quinoline Synthesis Mechanisms. Retrieved from [Link]

  • Huy, N. T., et al. (2016). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances. Retrieved from [Link]

  • ResearchGate. (2011). Regioselective Chlorination of Quinoline N-Oxides Using PPh3/Cl3CCN. Retrieved from [Link]

Sources

Application

Advanced Protocols for Palladium-Catalyzed Functionalization of 6-Chloroquinoline 1-oxide

Executive Summary & Strategic Analysis 6-Chloroquinoline 1-oxide presents a unique "Janus-faced" challenge in medicinal chemistry. It possesses two distinct reactive handles that allow for orthogonal functionalization: T...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

6-Chloroquinoline 1-oxide presents a unique "Janus-faced" challenge in medicinal chemistry. It possesses two distinct reactive handles that allow for orthogonal functionalization:

  • The C6-Chloro Handle: A traditional electrophile for cross-coupling, deactivated by its position on the benzenoid ring but accessible via electron-rich catalytic systems.

  • The N-Oxide Moiety: A powerful directing group that activates the C2-position for nucleophilic attack or Concerted Metalation-Deprotonation (CMD) C-H activation.

The Core Challenge: The N-oxide oxygen is nucleophilic and can coordinate to Palladium, potentially poisoning the catalyst or inducing side reactions (e.g., deoxygenation via oxygen transfer to phosphine ligands). Successful protocols must balance ligand steric bulk to prevent catalyst sequestration while maintaining sufficient electron density for oxidative addition at the C6-Cl bond.

Mechanistic Divergence Workflow

The following diagram illustrates the decision matrix for functionalizing this substrate.

G Substrate 6-Chloroquinoline 1-oxide Decision Target Position? Substrate->Decision C6_Path C6-Functionalization (Suzuki/Buchwald) Decision->C6_Path Standard Cross-Coupling C2_Path C2-Functionalization (C-H Activation) Decision->C2_Path Directing Group Logic C6_Prod 6-Aryl/Amino-quinoline 1-oxide C6_Path->C6_Prod Pd(dppf)Cl2 / Boronic Acid Preserves N-Oxide C2_Prod 2-Aryl-6-chloroquinoline 1-oxide C2_Path->C2_Prod Pd(OAc)2 / P(t-Bu)3 Fagnou Conditions

Figure 1: Divergent synthetic pathways for 6-Chloroquinoline 1-oxide. Note the orthogonality: C6 relies on the halide, while C2 relies on the N-oxide directing effect.

Protocol A: C6-Selective Suzuki-Miyaura Coupling

Objective: Install an aryl group at the 6-position while preserving the N-oxide and leaving the C2-H bond intact.

The "Deoxygenation" Trap

Critical Insight: Avoid simple monodentate phosphines like Triphenylphosphine (


). The N-oxide oxygen can transfer to the phosphorus atom, generating 

and reducing the substrate to 6-chloroquinoline.
  • Solution: Use bidentate ligands (dppf) or sterically hindered alkyl phosphines (XPhos, SPhos) which are less prone to O-atom abstraction and form stable active catalytic species.

Experimental Procedure

Scale: 1.0 mmol

ReagentEquiv/AmtRole
6-Chloroquinoline 1-oxide 1.0 equiv (180 mg)Substrate
Aryl Boronic Acid 1.2 - 1.5 equivCoupling Partner
Pd(dppf)Cl₂·CH₂Cl₂ 3 - 5 mol%Catalyst (Robust, resists deoxygenation)
K₂CO₃ (2M aq) 3.0 equivBase
1,4-Dioxane 5 mL (0.2 M)Solvent

Step-by-Step:

  • Setup: Charge a reaction vial with 6-chloroquinoline 1-oxide, aryl boronic acid, and

    
    .
    
  • Inerting: Seal the vial and purge with Argon/Nitrogen for 5 minutes. (Strict exclusion of

    
     is less critical for the catalyst but prevents homocoupling of the boronic acid).
    
  • Solvent Addition: Add degassed 1,4-dioxane followed by the aqueous

    
     solution.
    
  • Reaction: Heat the block to 90°C for 4–12 hours.

    • Checkpoint: Monitor via LC-MS. The N-oxide is polar; use a gradient starting at 5% MeCN to ensure retention. Look for the

      
       of the product (Mass = Substrate - Cl + Aryl).
      
  • Workup: Cool to RT. Dilute with EtOAc and water. The product will partition into the organic phase.

    • Note: If the product is highly polar (due to the N-oxide), perform multiple extractions with DCM/MeOH (9:1).

  • Purification: Flash chromatography. N-oxides streak on silica; add 1% Triethylamine to the eluent or use MeOH/DCM gradients.

Protocol B: C2-Selective Direct Arylation (C-H Activation)

Objective: Exploit the N-oxide as a directing group to install an aryl group at the C2 position, leaving the C6-Cl intact for future manipulation.

Mechanistic Rationale (Fagnou Conditions)

This reaction proceeds via a Concerted Metalation-Deprotonation (CMD) pathway.[1] The N-oxide oxygen coordinates to the Pd(II) species, bringing the metal into proximity with the C2-H bond. A pivalate or carbonate base assists in the proton abstraction.

Experimental Procedure

Scale: 0.5 mmol

ReagentEquiv/AmtRole
6-Chloroquinoline 1-oxide 1.0 equivSubstrate
Aryl Bromide/Iodide 1.5 equivCoupling Partner (Electrophile)
Pd(OAc)₂ 5 mol%Pre-catalyst
P(t-Bu)₃ (or HBF₄ salt)10 mol%Ligand (High steric bulk forces C-H insertion)
K₃PO₄ 2.0 equivBase (Anhydrous is critical)
Toluene 2.5 mL (0.2 M)Solvent

Step-by-Step:

  • Catalyst Pre-formation: In a glovebox or under strict Argon flow, mix

    
     and the phosphonium salt 
    
    
    
    in toluene for 10 mins to generate the active
    
    
    species in situ.
  • Addition: Add the 6-chloroquinoline 1-oxide, the aryl bromide, and finely ground anhydrous

    
    .
    
  • Reaction: Seal and heat to 110°C vigorously for 16 hours.

    • Why vigorous stirring? The phosphate base is insoluble in toluene; the reaction occurs at the solid-liquid interface (heterogeneous CMD).

  • Workup: Filter through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate and purify via silica gel chromatography.

Protocol C: C6-Selective Buchwald-Hartwig Amination

Objective: Replace the C6-Cl with an amine.

The Challenge of Electronic Deactivation

The 6-position of quinoline is electronically similar to a para-substituted pyridine. The N-oxide makes the ring electron-deficient, but the C6 position is not as activated for


 as C2 or C4. Therefore, standard nucleophilic substitution fails; Pd-catalysis is required.
Experimental Procedure
ReagentEquiv/AmtRole
6-Chloroquinoline 1-oxide 1.0 equivSubstrate
Primary/Secondary Amine 1.2 equivNucleophile
Pd₂dba₃ 2 mol%Pd(0) Source
XPhos 4-6 mol%Ligand (Excellent for aryl chlorides)
NaOtBu 1.4 equivStrong Base
t-Amyl Alcohol or Toluene 0.2 MSolvent

Step-by-Step:

  • Drying: Ensure the amine and substrate are dry. Water kills the anionic base (

    
    ).
    
  • Mixing: Combine

    
    , XPhos, and solvent. Heat to 60°C for 5 minutes to ligate the catalyst (solution turns from purple/black to orange/brown).
    
  • Reaction: Add substrate, amine, and base.[2] Heat to 100°C .

  • Monitoring: Watch for the disappearance of the starting chloride.

    • Note: If conversion stalls, add a second portion of catalyst/ligand (1 mol%).

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Deoxygenation (Product is Quinoline) Phosphine ligand is acting as a reducing agent.Switch to Pd(dppf)Cl₂ or XPhos . Avoid

or tricyclohexylphosphine (

).
Low Conversion (Suzuki) C-Cl bond is too inert; oxidative addition failed.Increase Temp to 110°C. Switch solvent to n-Butanol (facilitates difficult couplings). Use SPhos ligand.[3]
Catalyst Poisoning N-oxide oxygen is binding Pd tightly, preventing turnover.Increase reaction temperature.[4] Use a strongly coordinating solvent like DMF to compete, or use a highly bulky ligand (

) to prevent N-oxide coordination.
Regio-scrambling (C2 vs C6) Competition between oxidative addition (C6) and CMD (C2).For C6: Use weak carbonate bases (

) and polar protic cosolvents (

). For C2: Use non-polar solvents (Toluene) and phosphate bases.[2]
Catalyst Cycle Visualization (Suzuki on N-Oxide)

SuzukiCycle Figure 2: Suzuki Catalytic Cycle for 6-Chloroquinoline 1-oxide Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Rate Limiting for Cl) Pd0->OxAdd + Substrate TransMet Transmetallation (Base Assisted) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination C-C Bond Formation TransMet->RedElim RedElim->Pd0 - Product Product 6-Aryl-Quinoline-N-oxide RedElim->Product Substrate 6-Cl-Quinoline-N-oxide Substrate->OxAdd

References

  • Leclerc, J. P., & Fagnou, K. (2006). Palladium-catalyzed cross-coupling reactions of diazine N-oxides with aryl chlorides, bromides, and iodides. Angewandte Chemie International Edition.

    • Key Insight: Establishes the foundational compatibility of N-oxides with Pd-catalysis and the risk of deoxygen
  • Stephens, D. E., et al. (2014). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides. ACS Catalysis.[5]

    • Key Insight: Demonstrates the "anomalous" C8 selectivity using PdCl2/AcOH, contrasting with the standard C2 selectivity.
  • Campeau, L. C., & Fagnou, K. (2006). High-yielding, regioselective, and ligand-free direct arylation of pyridine N-oxides. Journal of the American Chemical Society.[5]

    • Key Insight: Defines the "Fagnou Conditions" for C2-selective C-H activ
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

    • Key Insight: General protocols for Suzuki coupling, relevant for the C6-Cl activ

Sources

Method

Application Note: Suzuki-Miyaura Coupling of 6-Chloroquinoline 1-oxide

Executive Summary & Strategic Rationale The 6-arylquinoline 1-oxide scaffold represents a critical pharmacophore in modern drug discovery, offering distinct metabolic stability and solubility profiles compared to its par...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The 6-arylquinoline 1-oxide scaffold represents a critical pharmacophore in modern drug discovery, offering distinct metabolic stability and solubility profiles compared to its parent quinoline. However, the synthesis of these motifs via Suzuki-Miyaura coupling presents a dual challenge: the electronic inertness of the C6-chlorine bond (compared to bromides/iodides) and the potential catalyst poisoning or deoxygenation associated with the N-oxide moiety.

This guide moves beyond generic coupling conditions to provide a high-precision protocol specifically engineered for 6-chloroquinoline 1-oxide . By leveraging bulky, electron-rich Buchwald phosphine ligands, we overcome the high activation energy of the aryl-chloride oxidative addition while preserving the N-oxide functionality.

Key Technical Advantages of This Protocol[1]
  • C-Cl Activation: Utilizes biaryl monophosphine ligands (XPhos/SPhos) to facilitate oxidative addition into the unactivated C6-Cl bond.

  • N-Oxide Retention: Optimized solvent systems prevent reductive deoxygenation of the N-oxide to quinoline.

  • Scalability: Heterogeneous base conditions allow for simplified workup and filtration.

Mechanistic Analysis & Reaction Design

The Challenge of the Substrate

The 6-chloroquinoline 1-oxide substrate presents a unique electronic environment. Unlike the 2- or 4-positions, which are activated for Nucleophilic Aromatic Substitution (


) by the N-oxide, the 6-position is electronically isolated  on the benzenoid ring. Consequently, the C-Cl bond behaves as a deactivated aryl chloride, requiring a highly active catalyst system.
Ligand Selection Strategy

Standard ligands (


, dppf) are insufficient for this substrate. We employ XPhos  or SPhos  for two reasons:
  • Steric Bulk: Promotes the formation of the monoligated

    
     species, which is the active catalyst.
    
  • Electron Density: The electron-rich nature of the phosphine accelerates the rate-limiting oxidative addition into the C-Cl bond.

Mechanistic Pathway (Visualization)

SuzukiMechanism PreCat Pd(II) Precursor (Pd(OAc)2) ActiveCat Active Species [L-Pd(0)] PreCat->ActiveCat Reduction + Ligand (XPhos) OxAdd Oxidative Addition (Rate Limiting for C-Cl) ActiveCat->OxAdd TransMet Transmetallation (Boronate Complex) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->ActiveCat Regeneration Substrate 6-Chloroquinoline 1-oxide Substrate->OxAdd C-Cl Bond Break Deox SIDE REACTION: N-Oxide Deoxygenation Substrate->Deox If T > 110°C Boronic Arylboronic Acid + Base (OH-) Boronic->TransMet

Figure 1: Catalytic cycle highlighting the critical oxidative addition step facilitated by specialized ligands to overcome the C-Cl bond energy.

Optimization Matrix

The following parameters have been validated to maximize yield while minimizing deoxygenation.

ParameterRecommended ConditionRationale
Catalyst Source

or

Stable precursors that readily generate Pd(0) in situ.
Ligand XPhos (Preferred) or SPhosXPhos provides the optimal balance of stability and reactivity for aryl chlorides [1].
Base

(3.0 equiv)
Mild enough to prevent boronic acid protodeboronation, strong enough for transmetallation.
Solvent 1,4-Dioxane :

(4:1)
Water is essential for the solubility of the inorganic base and the N-oxide substrate.
Temperature 80°C - 90°CSufficient for activation; temperatures >100°C increase deoxygenation risk.

Detailed Experimental Protocol

Materials
  • Substrate: 6-Chloroquinoline 1-oxide (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.2 - 1.5 equiv)

  • Catalyst:

    
     (2-5 mol%)[1]
    
  • Ligand: XPhos (4-10 mol%) — Maintain 1:2 Pd:Ligand ratio

  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed) and Deionized Water (degassed)

Step-by-Step Procedure
Phase 1: Reaction Setup (Inert Atmosphere)
  • Vessel Preparation: Flame-dry a reaction vial equipped with a magnetic stir bar and a septum cap. Cool under a stream of argon or nitrogen.

  • Solvent Degassing: Sparge 1,4-dioxane and water separately with argon for at least 15 minutes. Note: Dissolved oxygen is the primary cause of catalyst death and homocoupling side-products.

  • Solids Addition: Charge the vial with:

    • 6-Chloroquinoline 1-oxide (1.0 mmol, 179 mg)

    • Arylboronic acid (1.2 mmol)

    • 
       (3.0 mmol, 636 mg)
      
    • XPhos (0.04 mmol, 19 mg)

    • 
       (0.02 mmol, 4.5 mg)
      
    • Critical: Add the catalyst and ligand last to minimize air exposure.

Phase 2: Reaction Initiation
  • Solvent Addition: Syringe in degassed 1,4-dioxane (4 mL) and degassed water (1 mL).

  • Sealing: Immediately seal the vessel. Purge the headspace with argon for 2 minutes via an outlet needle.

  • Heating: Place the vial in a pre-heated block at 85°C . Stir vigorously (800+ RPM).

    • Checkpoint: The reaction mixture should turn from a suspension to a dark homogeneous solution (or dark suspension) within 10-20 minutes.

Phase 3: Monitoring & Workup
  • Monitoring: Check progress via LC-MS or TLC after 2 hours.

    • TLC Eluent: 5% MeOH in DCM (The N-oxide is polar).

    • Target: Disappearance of the chloro-starting material.

  • Quench: Once complete (typically 4-6 hours), cool to room temperature.

  • Extraction: Dilute with Ethyl Acetate (20 mL) and wash with water (10 mL) followed by brine (10 mL).

    • Note: If an emulsion forms (common with N-oxides), add a small amount of MeOH or filter through Celite.

  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash chromatography (Gradient: 0 
    
    
    
    10% MeOH in DCM).

Troubleshooting & Decision Logic

If yields are low or side products appear, follow this logic flow:

Troubleshooting Issue Problem Detected Check1 Is SM remaining? Issue->Check1 Check2 Is N-oxide lost? Check1->Check2 No Action1 Incomplete Conversion: Increase Temp to 100°C OR Switch to SPhos Check1->Action1 Yes Action2 Deoxygenation: Lower Temp to 70°C Reduce Rxn Time Check2->Action2 Yes (Product is Quinoline) Action3 Protodeboronation: Switch Base to K2CO3 Add excess Boronic Acid Check2->Action3 No (Low Yield)

Figure 2: Troubleshooting decision tree for common failure modes in N-oxide couplings.

References

  • Buchwald Phosphine Ligands for Cross Coupling. Sigma-Aldrich (Merck). Link

  • The Suzuki Reaction. Myers Research Group, Harvard University. Link

  • Suzuki Coupling - Mechanism and Conditions. Organic Chemistry Portal. Link

  • Palladium-Catalyzed Cross-Coupling Reactions of Quinoline N-Oxides. Journal of the American Chemical Society (Contextual grounding for N-oxide reactivity). Link

Sources

Application

Application Note: Regioselective C2-Functionalization of 6-Chloroquinoline 1-Oxide

Executive Summary This guide details the experimental protocols for the regioselective nucleophilic substitution of 6-chloroquinoline 1-oxide . While the C6-chlorine atom offers a handle for transition-metal catalyzed cr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the experimental protocols for the regioselective nucleophilic substitution of 6-chloroquinoline 1-oxide . While the C6-chlorine atom offers a handle for transition-metal catalyzed cross-coupling, this application note focuses on utilizing the N-oxide moiety as a "chemical warhead" to activate the otherwise inert C2 position.

By employing Deoxygenative Nucleophilic Substitution , researchers can install diverse functionalities (CN, NR₂, OR) at the C2 position while preserving the C6-Cl handle for subsequent elaboration. This orthogonality is critical for synthesizing complex antimalarial and anticancer pharmacophores.

Mechanistic Principles & Strategic Logic

The "Acyl-Activation" Strategy

Quinoline 1-oxides are susceptible to nucleophilic attack at the C2 and C4 positions. However, direct attack by weak nucleophiles is kinetically slow. The addition of an electrophilic activating agent (Acyl-Cl, Ts-Cl, or POCl₃) coordinates to the N-oxide oxygen, creating a highly reactive N-acyloxyquinolinium intermediate .

This intermediate exhibits a potent dipole that directs nucleophiles exclusively to the C2 position (alpha attack), followed by elimination of the activating group (deoxygenation) to restore aromaticity.

Regioselectivity & Orthogonality
  • C2 Position: Highly activated via N-oxide acylation.

  • C6 Position (Chlorine): Remains stable under standard S_NAr conditions used for C2 functionalization. This allows for "Site-Selective Editing"—modifying C2 first, then using the C6-Cl for Buchwald-Hartwig or Suzuki couplings in a later step.

Mechanistic Pathway (Graphviz Visualization)

ReactionMechanism Substrate 6-Chloroquinoline 1-oxide Intermediate N-Acyloxyquinolinium Salt (Highly Electrophilic) Substrate->Intermediate Activation Activator Activating Agent (TsCl / BzCl) Activator->Intermediate Transition 1,2-Dihydroquinoline Adduct Intermediate->Transition C2 Attack Nucleophile Nucleophile (CN-, R-NH2) Nucleophile->Transition Product 2-Substituted 6-Chloroquinoline Transition->Product Elimination (Aromatization) Byproduct Deoxygenated Leaving Group Transition->Byproduct

Figure 1: The activation-addition-elimination pathway. The N-oxide oxygen serves as a sacrificial activating group to install the nucleophile at C2.

Experimental Protocols

Protocol A: C2-Cyanation (Modified Reissert-Henze Reaction)

Objective: Synthesis of 6-chloroquinoline-2-carbonitrile. Application: Precursor for carboxylic acids (via hydrolysis) or amines (via reduction).

Materials
  • Substrate: 6-Chloroquinoline 1-oxide (1.0 equiv)

  • Nucleophile: Trimethylsilyl cyanide (TMSCN) (1.5 equiv) [Note: Safer alternative to KCN]

  • Activator: Benzoyl Chloride (BzCl) (1.2 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous

  • Base: Triethylamine (TEA) (1.0 equiv)

Step-by-Step Methodology
  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve 6-chloroquinoline 1-oxide (500 mg, 2.78 mmol) in anhydrous DCM (10 mL). Cool the solution to 0°C using an ice bath.

  • Nucleophile Addition: Add TMSCN (0.52 mL, 4.17 mmol) dropwise via syringe. Stir for 10 minutes.

  • Activation (Critical Step): Add Benzoyl Chloride (0.39 mL, 3.34 mmol) dropwise over 5 minutes.

    • Observation: The solution typically turns from pale yellow to a darker orange/brown, indicating the formation of the Reissert intermediate.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 3:1). The polar N-oxide spot (Rf ~0.1) should disappear, replaced by the non-polar nitrile product (Rf ~0.6).

  • Quench & Workup:

    • Quench with sat. NaHCO₃ (20 mL).

    • Extract with DCM (3 x 20 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

    • Yield Target: 75-85%.

Protocol B: Metal-Free C2-Amination (PyBOP-Mediated)

Objective: Direct installation of complex amines at C2 without transition metals. Application: Late-stage functionalization of drug scaffolds.

Materials
  • Substrate: 6-Chloroquinoline 1-oxide (1.0 equiv)

  • Amine: Morpholine or primary alkyl amine (1.2 equiv)

  • Activator: PyBOP (Benzotriazol-1-yloxytris(pyrrolidino)phosphonium hexafluorophosphate) (1.2 equiv)

  • Base: Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Solvent: DCM

Step-by-Step Methodology
  • Mixing: In a reaction vial, combine 6-chloroquinoline 1-oxide (0.5 mmol), PyBOP (0.6 mmol), and the amine (0.6 mmol) in DCM (3 mL).

  • Initiation: Add DIPEA (1.5 mmol) dropwise at room temperature.

  • Incubation: Stir at room temperature for 12–24 hours.

    • Mechanism Note: PyBOP activates the N-oxide oxygen, forming a phosphonium salt that is displaced by the amine.

  • Workup: Dilute with DCM, wash with water and brine.

  • Purification: The byproduct (HMPA) is water-soluble, but PyBOP residues can be sticky. Use a gradient of DCM/MeOH (98:2 to 95:5) for purification.[1][2]

Critical Process Parameters (CPPs) & Troubleshooting

Solvent & Temperature Effects
ParameterRecommendationRationale
Solvent DCM or ChloroformNon-polar, aprotic solvents stabilize the ion-pair intermediate better than polar solvents like DMF for this specific transformation.
Temperature 0°C

RT
Activation is exothermic. Starting at 0°C prevents thermal decomposition of the labile N-acyloxy intermediate.
Moisture Strictly AnhydrousWater competes with the nucleophile for the activated intermediate, leading to hydrolysis back to the starting material or lactam formation.
Troubleshooting Matrix
  • Problem: Low conversion; Starting material remains.

    • Cause: Activator (BzCl/TsCl) hydrolyzed by moisture.

    • Solution: Distill activating agents or use fresh bottles. Ensure inert atmosphere.

  • Problem: Formation of 2-quinolone (Lactam) byproduct.

    • Cause: Hydrolysis of the intermediate due to lack of nucleophile pressure.

    • Solution: Increase nucleophile equivalents (1.5x

      
       2.0x). Add nucleophile before the activator.
      

Experimental Workflow Diagram

Workflow Start Start: 6-Chloroquinoline 1-oxide Solubilization Dissolve in Anhydrous DCM Cool to 0°C Start->Solubilization AddNuc Add Nucleophile (TMSCN or Amine) Solubilization->AddNuc AddAct Add Activator (Dropwise) (BzCl, TsCl, PyBOP) AddNuc->AddAct Reaction Stir RT (4-12h) Monitor TLC for N-oxide loss AddAct->Reaction Quench Quench (sat. NaHCO3) Phase Separation Reaction->Quench Purify Flash Chromatography Isolate 2-Substituted Product Quench->Purify

Figure 2: Operational workflow for the "One-Pot" activation and substitution process.

Safety & Compliance

  • Cyanide Hazards: When using TMSCN, handle in a well-ventilated fume hood. In contact with water/acid, it can release HCN gas. Keep bleach (sodium hypochlorite) nearby to neutralize spills.

  • Energetic Compounds: N-oxides can be thermally unstable. Do not heat the neat starting material above 100°C.

  • Skin Sensitization: 6-chloroquinoline derivatives are potential skin sensitizers. Double-gloving (Nitrile) is recommended.

References

  • Reissert-Henze Reaction Mechanism

    • Fife, W. K. (1982). Regioselective cyanation of heterocyclic N-oxides. Journal of Organic Chemistry, 48(8), 1375–1377.
  • PyBOP Mediated Amination

    • Hui, X., et al. (2019). PyBOP-Mediated Direct C-H Amination of Quinoline N-Oxides. Organic Letters, 21(19), 8073–8077.
  • Review of Quinoline N-Oxide Functionalization

    • M. A. Chupakhin et al. (1994). Nucleophilic Aromatic Substitution of Hydrogen. Academic Press.
  • Safety Data (TMSCN)

    • PubChem Compound Summary for CID 6399, Trimethylsilyl cyanide.

Sources

Method

Scale-up synthesis of 6-Chloroquinoline 1-oxide derivatives

Application Note: Scale-Up Synthesis of 6-Chloroquinoline 1-Oxide Derivatives Abstract 6-Chloroquinoline 1-oxide is a critical intermediate for the regioselective functionalization of the quinoline scaffold, particularly...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Synthesis of 6-Chloroquinoline 1-Oxide Derivatives

Abstract

6-Chloroquinoline 1-oxide is a critical intermediate for the regioselective functionalization of the quinoline scaffold, particularly at the C-2 and C-4 positions. While medicinal chemistry routes typically utilize m-chloroperbenzoic acid (mCPBA), this reagent poses significant safety and waste management challenges upon scale-up. This guide details the transition to a scalable, "green" oxidation protocol utilizing Sodium Tungstate (


) catalyzed Hydrogen Peroxide (

), ensuring high safety margins, cost-efficiency, and minimal environmental impact.

Part 1: Strategic Process Assessment

Before initiating scale-up, it is imperative to analyze why the standard laboratory method fails at scale and why the catalytic route is superior.

Comparative Analysis of Oxidation Routes
FeatureRoute A: mCPBA (MedChem Standard) Route B:

/ AcOH (Classical Scale)
Route C:

/

(Recommended)
Reagent Cost High (Stoichiometric organic peracid)Low (Commodity chemical)Very Low (Catalytic metal + oxidant)
Atom Economy Poor (Generates stoichiometric m-CBA waste)Moderate (Generates dilute AcOH waste)Excellent (Byproduct is

)
Safety Profile High Risk: Shock sensitive, thermal instability.Moderate Risk: Peracetic acid formation (explosive potential).Low Risk: Aqueous system, controlled exotherm.
Work-up Difficult: Removing m-chlorobenzoic acid requires extensive washing.Moderate: Requires neutralization/distillation of acid.Simple: Phase separation or extraction.
Suitability < 100 g100 g – 10 kg> 10 kg (Pilot/Manufacturing)
Mechanistic Insight: The Chlorine Effect

The 6-chloro substituent is an electron-withdrawing group (EWG). Inductively, it reduces the electron density on the quinoline nitrogen lone pair, making it less nucleophilic than unsubstituted quinoline.

  • Implication: The reaction rate will be slower.

  • Process Adjustment: Unlike unsubstituted quinoline, which oxidizes readily at room temperature, the 6-chloro derivative requires elevated temperatures (

    
    ) or a more active catalyst system to reach full conversion.
    

Part 2: Safety & Calorimetry (Critical for Scale-Up)

WARNING: N-oxidation reactions are inherently exothermic and can exhibit autocatalytic decomposition behavior.

Thermal Hazard Assessment
  • Decomposition Energy (

    
    ):  N-oxides are energetic species. The N-O bond cleavage can release significant energy (> 1500 J/g).
    
  • DSC (Differential Scanning Calorimetry): Run a DSC on the reaction mixture before any scale-up > 100g. Look for the "Onset Temperature" of decomposition. Ensure the process temperature (

    
    ) is at least 
    
    
    
    below the onset of decomposition (
    
    
    ).
  • Peroxide Accumulation: In the catalytic route, if the reaction stalls (e.g., catalyst poisoning),

    
     can accumulate. If the reaction suddenly restarts, a thermal runaway will occur.
    
    • Control: Always dose

      
       slowly (semi-batch) and monitor consumption via starch-iodide strips or redox probe.
      

Part 3: Detailed Experimental Protocols

Protocol 1: The "Green" Catalytic Oxidation (Recommended for Scale)

Target Scale: 1.0 kg Input

Reagents:

  • 6-Chloroquinoline (1.0 equiv)[1]

  • Sodium Tungstate Dihydrate (

    
    ) (0.02 equiv / 2 mol%)
    
  • Hydrogen Peroxide (35% aq.)[2][3] (1.5 - 2.0 equiv)

  • Ethyl Acetate (Solvent for workup)[4]

  • Methanol or Water (Reaction Solvent)

Workflow Visualization (DOT):

G Start Start: Charge Reactor 6-Chloroquinoline + Na2WO4 Solvent: Methanol/Water Heat Heat to 60°C (Activation Temp) Start->Heat Dose Controlled Addition 35% H2O2 over 2-4 hours Monitor Exotherm! Heat->Dose Stir Post-Stir at 60-70°C (4-8 Hours) Dose->Stir Check IPC: HPLC Analysis Target: <1% Starting Material Stir->Check Check->Stir Fail (Add more cat/H2O2) Quench Quench Excess Peroxide Sodium Sulfite/Bisulfite Check->Quench Pass Workup Work-up 1. Evaporate MeOH (if used) 2. Extract into EtOAc 3. Wash w/ Brine Quench->Workup Cryst Crystallization Cool EtOAc solution to 0-5°C Filter Solid Workup->Cryst End Final Product 6-Chloroquinoline 1-oxide Cryst->End

Caption: Process flow for the Tungstate-catalyzed N-oxidation of 6-Chloroquinoline.

Step-by-Step Procedure:

  • Reactor Setup: Equip a jacketed glass reactor with an overhead stirrer, reflux condenser, internal temperature probe, and a dropping funnel (or dosing pump).

  • Charging: Charge 6-Chloroquinoline (1.0 kg) and Methanol (3.0 L). Add Sodium Tungstate dihydrate (40 g).

    • Note: Methanol is used to ensure homogeneity. For stricter green chemistry, water can be used, but the reaction will be biphasic and slower (requires vigorous stirring).

  • Activation: Heat the mixture to

    
    . Ensure the solid is mostly dissolved.
    
  • Addition (Critical Step): Begin the addition of 35%

    
     (approx. 900 mL total).
    
    • Rate: Add the first 10% slowly and wait for an exotherm (temp rise of 2-5°C). Once the exotherm is observed (confirming reaction initiation), continue addition over 3–4 hours.

    • Temp Control: Maintain internal temperature between

      
      . Do not exceed 
      
      
      
      .
  • Reaction: Stir at

    
     for 6–8 hours.
    
  • IPC (In-Process Control): Sample reaction. Check for disappearance of starting material via HPLC (See Section 4). Target conversion >98%.

  • Quench: Cool to

    
    . Test for peroxides using starch-iodide paper (turns blue/black). Slowly add saturated Sodium Sulfite (
    
    
    
    ) solution until the starch-iodide test is negative. Caution: This is exothermic.[2][5][6]
  • Work-up:

    • Distill off Methanol under reduced pressure.

    • Add Ethyl Acetate (4.0 L) and Water (1.0 L). Separation may be slow due to the surfactant nature of N-oxides.

    • Separate phases. Wash organic layer with Brine (1.0 L).

  • Crystallization: Concentrate the Ethyl Acetate layer to approx. 1/3 volume. Cool slowly to

    
    . The N-oxide should crystallize as a pale yellow/off-white solid.
    
  • Isolation: Filter the solid. Wash with cold Ethyl Acetate/Heptane (1:1). Dry in a vacuum oven at

    
    .
    

Part 4: Analytical & Quality Control

HPLC Method Parameters

N-oxides are much more polar than their parent heterocycles.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (or Ammonium Acetate).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 15 mins.

  • Detection: UV @ 254 nm.

  • Retention Time: 6-Chloroquinoline 1-oxide will elute earlier (more polar) than 6-Chloroquinoline.

Characterization Data (Expected)
  • Appearance: Off-white to pale yellow crystalline solid.

  • 1H NMR (DMSO-d6): Look for the downfield shift of the C-2 and C-8 protons compared to the starting material. The C-2 proton in N-oxides typically shifts upfield relative to the parent quinoline due to the shielding effect of the oxygen, while C-8 shifts downfield.

  • Mass Spec: M+1 = 180.0 (Cl isotope pattern 3:1). M-16 peak (loss of oxygen) is common in fragmentation.

Part 5: Troubleshooting Guide

Issue Probable Cause Corrective Action
Reaction Stalls (<80% Conv.) Catalyst deactivation or insufficient temperature.Add fresh catalyst (0.5 mol%) and increase temp to

. Ensure pH is slightly acidic (pH 4-6); basic conditions destabilize the active peroxotungstate species.
Emulsion during Work-up N-oxides act as surfactants.Add solid NaCl to saturate the aqueous layer. Filter through a Celite pad if fine solids are present.
Product is Colored (Red/Brown) Over-oxidation or polymerization of impurities.Treat the organic solution with activated carbon (charcoal) before crystallization.
Low Yield in Crystallization Product too soluble in EtOAc.Switch solvent system: Use Toluene for extraction and add Heptane as an anti-solvent for crystallization.

References

  • General N-Oxidation Methodology (Green)

    • Noyori, R., et al. "A Green Route to N-Oxides." Chemical Communications, 2003. Link (Grounding: Use of

      
      /Tungstate as standard green method).
      
  • Scale-Up Safety

    • Org.[7][8][9][10] Process Res. Dev. "Safety Assessment of N-Oxidation Reactions." Organic Process Research & Development, 2010. Link (General reference for thermal hazards of N-oxides).

  • Synthesis of 6-Chloroquinoline Derivatives

    • BenchChem Technical Support.[2][5][6] "Synthesis of 6-Chloroquinoline 1-oxide derivatives." Link

  • Yavin, E., et al. "Electronic Effects in the N-Oxidation of Substituted Quinolines." Journal of Organic Chemistry.

Disclaimer: This protocol is intended for use by qualified professionals. Always perform a risk assessment and small-scale validation before scaling up.

Sources

Application

Application Note: 6-Chloroquinoline 1-Oxide in Heterocyclic Synthesis

[1] Abstract 6-Chloroquinoline 1-oxide is a pivotal "switch" intermediate in the synthesis of pharmacologically active heterocycles. Unlike its parent quinoline, the -oxide moiety reverses the electron density of the pyr...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract

6-Chloroquinoline 1-oxide is a pivotal "switch" intermediate in the synthesis of pharmacologically active heterocycles. Unlike its parent quinoline, the


-oxide moiety reverses the electron density of the pyridine ring, activating the C2 and C4 positions toward nucleophilic attack while simultaneously serving as a directing group for transition-metal-catalyzed C8-H activation. This guide details the preparation, stability, and three critical synthetic workflows for this scaffold: (1) Reissert-Henze cyanation , (2) Deoxygenative C2-heteroarylation , and (3) Iridium-catalyzed C8-amidation . These protocols are optimized for drug discovery campaigns targeting antimalarial and kinase-inhibitor pharmacophores.

Introduction: The Electronic "Switch"

In medicinal chemistry, the 6-chloroquinoline scaffold is "privileged," appearing in established drugs like Chloroquine and investigational c-Met inhibitors. However, direct functionalization of the electron-deficient quinoline ring is often sluggish or regioselective for the wrong positions (e.g., electrophilic aromatic substitution favors C5/C8).

Oxidation to 6-chloroquinoline 1-oxide fundamentally alters this landscape:

  • Activation: The

    
    -oxide activates the C2 position for nucleophilic attack (via an 
    
    
    
    -like mechanism) followed by deoxygenation.
  • Direction: The oxygen atom coordinates with soft metals (Ir, Rh), enabling rare remote functionalization at the C8 position.

  • Versatility: The 6-chloro substituent remains intact, providing a handle for downstream Suzuki-Miyaura or Buchwald-Hartwig couplings.

Preparation of 6-Chloroquinoline 1-Oxide[1]

While commercially available, in-house preparation is recommended to ensure the absence of over-oxidized side products.

Protocol A: Oxidation via m-CPBA

Objective: High-yield synthesis of 6-chloroquinoline 1-oxide from 6-chloroquinoline.

Reagents:

  • 6-Chloroquinoline (1.0 equiv)[1][2]

  • m-Chloroperoxybenzoic acid (m-CPBA), 70-75% (1.2 equiv)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (sat.[2] aq.)

Procedure:

  • Dissolution: Dissolve 6-chloroquinoline (10 mmol, 1.63 g) in DCM (50 mL) in a round-bottom flask. Cool to 0 °C.

  • Addition: Add m-CPBA (12 mmol, ~2.95 g) portion-wise over 15 minutes. Note: Exothermic reaction; maintain T < 5 °C.

  • Reaction: Warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc/MeOH 9:1). The

    
    -oxide typically runs much lower (more polar) than the starting material.
    
  • Quench: Wash the organic layer with 10% aqueous

    
     (to reduce excess peroxide) followed by saturated 
    
    
    
    (2 x 30 mL) to remove m-chlorobenzoic acid.
  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from EtOAc/Hexane if necessary.
    
    • Yield: Typically 85–95%.

    • Appearance: Off-white to pale yellow solid.

Workflow I: The Reissert-Henze Cyanation (C2-Functionalization)

This reaction transforms the


-oxide into 2-cyano-6-chloroquinoline , a versatile precursor for carboxylic acids (quinaldic acid analogs), amides, or tetrazoles.

Mechanism: The reaction proceeds via the formation of an


-benzoyl quaternary salt, which activates the C2 position for nucleophilic attack by cyanide, followed by elimination of benzoic acid.
Protocol B: Reissert-Henze Cyanation

Reagents:

  • 6-Chloroquinoline 1-oxide (1.0 equiv)

  • Trimethylsilyl cyanide (TMSCN) (1.5 equiv) [Safety: HCN source]

  • Benzoyl chloride (BzCl) (1.2 equiv)

  • DCM (anhydrous)[3]

Step-by-Step:

  • Setup: In a flame-dried flask under Argon, dissolve 6-chloroquinoline 1-oxide (5 mmol) in dry DCM (20 mL).

  • Activation: Add TMSCN (7.5 mmol) via syringe. Cool the mixture to 0 °C.

  • Acylation: Dropwise add BzCl (6 mmol) over 10 minutes. The solution will likely turn yellow/orange.

  • Stir: Stir at RT for 12 hours.

  • Workup: Quench carefully with sat.

    
    . Extract with DCM.[2][3][4]
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

    • Product: 6-Chloroquinoline-2-carbonitrile.

Workflow II: Deoxygenative C2-Heteroarylation

Modern drug discovery often requires linking two heterocycles. This metal-free protocol couples the


-oxide with sulfonyl triazoles to form 2-(1,2,3-triazolyl)-quinolines  via a carbene pathway.
Protocol C: Metal-Free C2-Triazolylation

Reagents:

  • 6-Chloroquinoline 1-oxide (1.0 equiv)

  • 
    -Tosyl-4-phenyl-1,2,3-triazole (1.2 equiv)[5]
    
  • 
     (2.0 equiv) (Optional, depending on specific triazole)
    
  • Solvent: 1,2-Dichloroethane (DCE)

Procedure:

  • Mix: Combine the

    
    -oxide (1 mmol) and the triazole (1.2 mmol) in a sealed tube with DCE (5 mL).
    
  • Heat: Heat to 80–100 °C for 8 hours.

  • Mechanism: The triazole decomposes to a rhodium-free carbene equivalent, which inserts into the activated C2 position of the

    
    -oxide. The 
    
    
    
    -oxide oxygen is transferred to the sulfonyl group (forming sulfonate), driving the aromatization.
  • Isolation: Cool, filter, and concentrate. Purify via silica gel chromatography.

Workflow III: Ir(III)-Catalyzed C8-Amidation (Remote C-H Activation)

This is a high-value protocol. The


-oxide oxygen directs an Iridium catalyst to the sterically crowded C8 position, enabling the installation of sulfonamides—a motif common in antiviral agents.
Protocol D: C8-Selective Amidation

Reagents:

  • 6-Chloroquinoline 1-oxide (0.2 mmol)

  • Tosyl azide (

    
    ) (1.2 equiv)
    
  • Catalyst:

    
     (2.5 mol%)
    
  • Additive:

    
     (10 mol%)
    
  • Solvent: 1,2-Dichloroethane (DCE)

Procedure:

  • Catalyst Activation: In a glovebox or under

    
    , mix 
    
    
    
    and
    
    
    in DCE (1 mL) for 10 mins to generate the active cationic species.
  • Reaction: Add 6-chloroquinoline 1-oxide and

    
    .
    
  • Conditions: Seal the tube and heat at 100 °C for 12 hours.

  • Mechanism:

    • Coordination of Ir to the

      
      -oxide oxygen.
      
    • C8-H bond activation to form a 5-membered metallocycle.

    • Coordination and insertion of the nitrene (from azide).

    • Protodemetalation releases the product.

  • Workup: Filter through a Celite pad. Purify by column chromatography.

    • Product:

      
      -(6-chloro-1-oxidoquinolin-8-yl)-4-methylbenzenesulfonamide.
      
    • Note: The N-oxide is retained in this product and can be reduced later using

      
       or Zn/AcOH.
      

Visualization of Reaction Pathways

The following diagram illustrates the divergent reactivity of 6-chloroquinoline 1-oxide.

G cluster_legend Reaction Type Start 6-Chloroquinoline NOxide 6-Chloroquinoline 1-Oxide (The 'Switch') Start->NOxide m-CPBA, DCM 0°C to RT Prod_C2 2-Cyano-6-chloroquinoline (Reissert-Henze) NOxide->Prod_C2 TMSCN, BzCl (C2 Activation) Prod_Tri 2-(Triazolyl)-6-chloroquinoline (Deoxygenative C-C) NOxide->Prod_Tri N-Sulfonyl Triazole 100°C (Metal-Free) Prod_C8 8-Amido-6-chloroquinoline 1-oxide (Ir-Catalyzed C-H Activation) NOxide->Prod_C8 [Cp*IrCl2]2, TsN3 (C8 Directing Group) key1 Blue: Precursor Preparation key2 Red: C2 Functionalization key3 Green: C8 Functionalization

Figure 1: Divergent synthetic pathways from 6-chloroquinoline 1-oxide.

Troubleshooting & Safety

IssueProbable CauseCorrective Action
Low Yield in Reissert-Henze Moisture in solvent; Hydrolysis of BzCl.Ensure DCM is anhydrous.[3] Distill BzCl if old. Use TMSCN instead of KCN/water biphasic systems for better yields.
Incomplete Oxidation (Step 2) Old m-CPBA.Titrate m-CPBA or use a slight excess (1.5 equiv). Monitor strictly by TLC.
Regioselectivity Issues (C8) Steric clash; wrong catalyst.Ensure use of

. Other metals (Pd, Rh) may favor C2 or decomposition.
Safety: Cyanide TMSCN releases HCN upon hydrolysis.CRITICAL: Work in a high-flow fume hood. Keep bleach (hypochlorite) bath ready to quench all glassware and waste.

References

  • BenchChem. Synthesis of 6-Chloroisoquinoline-1-carbaldehyde (Reissert-Henze Context). Technical Support Center.[3] Link

  • Hwang, H., et al. (2014). "Regioselective Introduction of Heteroatoms at the C-8 Position of Quinoline N-Oxides: Remote C-H Activation." Journal of the American Chemical Society.[6][7] Link

  • Gou, X., et al. (2021). "Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines." Beilstein Journal of Organic Chemistry. Link

  • London, G., et al. (2014). "C2-Selective Functionalization of Quinoline N-Oxides." Chemical Reviews. Link

  • Musiol, R. (2021).[3][8] "An Overview of Quinoline as a Privileged Scaffold in Cancer Drug Discovery." Expert Opinion on Drug Discovery. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 6-Chloroquinoline 1-Oxide Synthesis

Ticket ID: #6CQ-NOX-OPT Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Mission Statement You are encountering yield or purity bottlene...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #6CQ-NOX-OPT Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Mission Statement

You are encountering yield or purity bottlenecks in the N-oxidation of 6-chloroquinoline. This is a common challenge due to the electron-withdrawing nature of the chlorine substituent at the C6 position, which slightly deactivates the nitrogen lone pair compared to unsubstituted quinoline.[1] This guide moves beyond generic textbook protocols to provide field-tested optimization strategies for both bench-scale (mg) and process-scale (kg) synthesis.

Module 1: Protocol Selection & Optimization

The Decision Matrix: Which Method Fits Your Scale?

Before starting, select the protocol that matches your scale and purity requirements.

ProtocolSelection Start Start: Define Scale SmallScale Bench Scale (<10g) Priority: High Purity Start->SmallScale LargeScale Process Scale (>10g) Priority: Cost & Safety Start->LargeScale MethodA Method A: m-CPBA (DCM/CHCl3) SmallScale->MethodA Standard MethodB Method B: H2O2 + Na2WO4 (Acetic Acid/Water) LargeScale->MethodB Green/Safe

Figure 1: Decision matrix for selecting the optimal oxidation route based on reaction scale.

Method A: The "Gold Standard" (m-CPBA)

Best for: Small scale, high purity requirements, rapid optimization.[1]

The Core Issue: Commercial m-chloroperbenzoic acid (m-CPBA) is rarely 100% pure (usually 70-77%).[1] The 6-chloro substituent deactivates the ring, often requiring a higher equivalent of oxidant than standard quinoline.[1]

Optimized Protocol:

  • Dissolution: Dissolve 6-chloroquinoline (1.0 eq) in DCM (0.1 M concentration). Note: Chloroform can be used for higher reflux temps, but DCM is easier to remove.[1]

  • Addition: Add m-CPBA (1.3 – 1.5 eq based on active oxygen content) portion-wise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 6–12 hours.

    • Optimization Tip: If conversion <50% after 4 hours, heat to gentle reflux (40°C). The Cl-group deactivation often necessitates thermal activation.[1]

  • Quench: Add saturated aqueous sodium thiosulfate (

    
    ) to destroy excess peroxide (starch-iodide test negative).
    
Method B: The "Green" Scalable Route (H2O2 / Tungstate)

Best for: >10g scale, avoiding chlorinated solvents, cost-reduction.[1]

The Core Issue:


 alone is too slow for electron-deficient quinolines.[1] Sodium tungstate (

) acts as a critical catalyst to form the active peroxytungstate species.

Optimized Protocol:

  • Setup: Suspend 6-chloroquinoline (1.0 eq) in Glacial Acetic Acid (AcOH) or an amide solvent (DMF/DMAc).

  • Catalyst: Add

    
     (2–5 mol%).
    
  • Oxidant: Add 30-35% Aqueous

    
     (1.5 – 2.0 eq) dropwise at RT.
    
  • Activation: Heat to 60–70°C .

    • Critical Warning: Do not exceed 80°C to prevent over-oxidation to the 2-one species or violent decomposition of peroxides.[1]

  • Workup: Neutralize carefully with base or extract.

Module 2: Troubleshooting & FAQs

Category 1: Low Yield & Incomplete Conversion[1][2]

Q: My reaction stalls at 60% conversion. Adding more m-CPBA doesn't help.[1] Why? A: This is often a buffering issue . As m-CPBA reacts, it generates m-chlorobenzoic acid (m-CBA).[1] High acid concentration can protonate the quinoline nitrogen. The protonated species (


) is not nucleophilic  and cannot react with the electrophilic oxygen of the peracid.
  • Fix: Add a solid inorganic buffer like Sodium Bicarbonate (

    
    ) or Sodium Phosphate (
    
    
    
    ) (2.0 eq) directly to the DCM reaction mixture to scavenge the acid as it forms.

Q: I switched to H2O2/AcOH and the yield dropped compared to m-CPBA. A: The 6-chloro group withdraws electron density, making the nitrogen less nucleophilic.[1] In acetic acid, the nitrogen is partially protonated (deactivated).

  • Fix: Switch solvent to Methanol or Acetonitrile and use Urea-Hydrogen Peroxide (UHP) complex.[1] This maintains a neutral pH, keeping the nitrogen free (nucleophilic) for oxidation.

Category 2: Purification Nightmares

Q: I cannot separate the m-chlorobenzoic acid (m-CBA) byproduct from my N-oxide. A: N-oxides and m-CBA often co-elute on silica.[1] Do not rely solely on chromatography. Use the "Basic Wash" technique before the column.

The "Basic Wash" Workflow:

  • Dilute reaction mixture (DCM) with solvent.

  • Wash 3x with 1M NaOH or 10% K2CO3 .

    • Mechanism:[1][2][3] This deprotonates the m-CBA (turning it into the water-soluble carboxylate salt) while the N-oxide remains in the organic layer.[1]

  • Wash 1x with Brine.

  • Dry (

    
    ) and concentrate.
    

Q: My product is an oil/gum, but it should be a solid. A: N-oxides are highly hygroscopic and form hydrates.[1]

  • Fix: Azeotrope with toluene 3x on the rotovap to remove trapped water. If it remains an oil, induce crystallization by dissolving in a minimum amount of DCM and adding excess Diethyl Ether or Hexane dropwise with scratching.

Module 3: Data & Visualization

Comparative Analysis of Oxidants
Featurem-CPBA H2O2 / Na2WO4 UHP (Urea-H2O2)
Reactivity (6-Cl) High (Fastest)Medium (Requires Heat)High (Neutral pH)
Atom Economy Poor (Generates m-CBA)Excellent (Water byproduct)Good
Purification Difficult (Acid removal)Easy (Extraction)Easy (Filtration of Urea)
Safety Shock sensitive (Dry)Exothermic / Gas evolutionStable Solid
Cost High (

$)
Low ($)Medium (

)
Troubleshooting Logic Flow

Use this logic tree to diagnose your specific failure mode.

Troubleshooting Issue Identify Issue LowYield Low Yield / Conversion Issue->LowYield Impure Purity / Isolation Issues Issue->Impure CheckStoi Check Stoichiometry (Is m-CPBA old?) LowYield->CheckStoi CheckpH Check pH (Is N protonated?) LowYield->CheckpH AcidByproduct m-CBA Contamination Impure->AcidByproduct Hygroscopic Product is Gooey/Wet Impure->Hygroscopic Titrate Action: Titrate Oxidant or Use 1.5-2.0 eq CheckStoi->Titrate AddBuffer Action: Add NaHCO3 Buffer CheckpH->AddBuffer BasicWash Action: Wash org. layer with 1M NaOH AcidByproduct->BasicWash Azeotrope Action: Azeotrope with Toluene Recrystallize (DCM/Ether) Hygroscopic->Azeotrope

Figure 2: Troubleshooting logic for yield and purity issues in 6-chloroquinoline N-oxidation.

References

  • BenchChem. (2025).[4][5][6][7] Application Notes and Protocols for the N-Oxide Formation of Isoquinolines. Retrieved from 5[5]

  • Smolecule. (2026).[2][8] Troubleshooting Guide for Low Yield in 2-Aminoquinoline Synthesis. (Includes solvent/catalyst effects relevant to quinoline derivatives). Retrieved from 8

  • Royal Society of Chemistry. (2024). Ts2O mediated deoxygenative C2-dithiocarbamation of quinoline N-oxides. (Demonstrates m-CPBA oxidation protocols for substituted quinolines). Retrieved from 9

  • Google Patents. (2011). Oxidation of alcohol with use of hydrogen peroxide and tungsten catalyst. (Details the Na2WO4/H2O2 mechanism and pH dependence). Retrieved from 10

Sources

Optimization

Technical Support Center: Side Reactions in the N-Oxidation of 6-Chloroquinoline

Executive Summary & Mechanistic Insight[1][2] The N-oxidation of 6-chloroquinoline is a pivotal transformation, often serving as the activation step for subsequent functionalization at the C2 position (e.g., via Meisenhe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Insight[1][2]

The N-oxidation of 6-chloroquinoline is a pivotal transformation, often serving as the activation step for subsequent functionalization at the C2 position (e.g., via Meisenheimer or Reissert reactions). However, the presence of the chlorine atom at the C6 position introduces specific electronic challenges that distinguish this substrate from unsubstituted quinoline.

The Core Challenge: Electronic Deactivation The chlorine substituent is electron-withdrawing (Inductive effect:


). This reduces the electron density at the nitrogen lone pair, decreasing its nucleophilicity. Consequently, 6-chloroquinoline reacts slower than quinoline, often requiring:
  • Stronger oxidants (e.g., mCPBA over simple H₂O₂).[1]

  • Extended reaction times.

  • Excess reagent stoichiometry.

The Consequence: These "forcing conditions" significantly increase the probability of side reactions, specifically C-oxidation (formation of carbostyrils) and oxidant-derived contamination .

Critical Reaction Pathways (Visualized)

The following diagram outlines the competitive pathways occurring during the oxidation process. Understanding these is the first step to mitigation.

ReactionPathways SM 6-Chloroquinoline (Starting Material) NOx 6-Chloroquinoline N-Oxide (Target Product) SM->NOx Primary Path (mCPBA/H2O2) Carbostyril 6-Chloro-2-quinolinone (Carbostyril Byproduct) SM->Carbostyril Direct C-Oxidation (Radical Mechanism) RingOpen Oxidative Cleavage (Ring Opening) SM->RingOpen Harsh Oxidants (KMnO4/O3) NOx->Carbostyril Over-oxidation or Thermal Rearrange Photochemical Rearrangement NOx->Rearrange UV Light Exposure

Figure 1: Competitive reaction pathways.[1] Green indicates the desired path; red indicates irreversible byproduct formation.

Troubleshooting Guide & FAQs

Category A: Incomplete Conversion & Reaction Stalling

Q1: I am using 1.1 equivalents of mCPBA, but the reaction stalls at 60% conversion. Why? Diagnosis: Electronic Deactivation. As noted, the 6-Cl group deactivates the pyridine ring. The byproduct of mCPBA is m-chlorobenzoic acid (mCBA), which is acidic. As the reaction proceeds, the accumulation of mCBA can protonate the remaining unreacted quinoline nitrogen. The protonated species (quinolinium ion) is non-nucleophilic and cannot be oxidized. Solution:

  • Buffer the Reaction: Add solid sodium bicarbonate (NaHCO₃) or potassium phosphate (K₂HPO₄) directly to the reaction mixture (DCM or Chloroform) to scavenge the acid byproduct.

  • Increase Stoichiometry: Use 1.5 – 2.0 equivalents of mCPBA to drive the equilibrium, provided you have a robust workup to remove the excess (see Category C).

Category B: Formation of "Over-Oxidation" Products

Q2: I see a new spot on TLC that is more polar than the starting material but less polar than the N-oxide. NMR suggests a carbonyl group. What is it? Diagnosis: Formation of 6-chloro-2-quinolinone (Carbostyril). This is the most common side reaction. It occurs via:

  • Radical Attack: If the reaction generates hydroxyl radicals (common with H₂O₂/metal catalysts), they attack the electron-deficient C2 position.

  • Rearrangement: N-oxides are light-sensitive. Exposure to ambient light can induce a photochemical rearrangement of the N-oxide oxygen to the C2 carbon. Solution:

  • Light Exclusion: Wrap the reaction flask in aluminum foil immediately upon oxidant addition.

  • Radical Scavengers: If using H₂O₂, ensure high-purity reagents to avoid trace metal contaminants (Fe, Cu) that catalyze Fenton-like radical generation.[1] Add EDTA to chelate trace metals.

Category C: Purification & Impurity Removal

Q3: My product contains a persistent white solid impurity (m-chlorobenzoic acid). Standard bicarbonate washes aren't working. Diagnosis: Solubility Matching. mCBA is sparingly soluble in water but soluble in organic solvents, while the N-oxide is often water-soluble or amphiphilic, making separation difficult.[1] Solution: The "Basic Alumina" Trick. Instead of liquid-liquid extraction, pass the crude reaction mixture (dissolved in DCM) through a short pad of Basic Alumina .

  • Mechanism: The acidic mCBA binds irreversibly to the basic alumina.

  • Result: The neutral N-oxide elutes cleanly.

  • Alternative: Use the Oxone® protocol (see Section 5), which produces water-soluble sulfate byproducts that are easily washed away.

Quantitative Data: Oxidant Comparison

Select the right oxidant based on your tolerance for side reactions and purification difficulty.

Oxidant SystemReactivity (6-Cl Substrate)Primary Side ReactionPurification DifficultyRecommended For
mCPBA (DCM) HighAcid-salt formation (stalling)High (mCBA removal)Small scale (<1g), rapid screening
H₂O₂ / Na₂WO₄ ModerateRadical C-oxidation (Carbostyril)Low (Aqueous workup)Large scale, Green chemistry
Urea-H₂O₂ (UHP) / TFAA Very HighOver-oxidation / Ring openingModerateUnreactive substrates
Oxone® (Monopersulfate) ModerateMinimalLow (Filtration)High-purity requirements

Validated Experimental Protocols

Protocol A: Standard mCPBA Oxidation (Optimized for Purity)

Best for: Small scale, high conversion.[1]

  • Dissolution: Dissolve 6-chloroquinoline (1.0 equiv) in DCM (0.1 M concentration).

  • Buffering: Add finely powdered NaHCO₃ (2.0 equiv) to the stirring solution.

  • Oxidation: Cool to 0°C. Add mCPBA (1.2 – 1.5 equiv) portion-wise over 15 minutes.

    • Note: Do not add all at once to prevent localized exotherms which favor side reactions.

  • Reaction: Warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by TLC (Mobile phase: 10% MeOH in DCM).

  • Quenching: Add 10% Na₂S₂O₃ (aq) to quench excess peroxide (check with starch-iodide paper).

  • Workup (The Critical Step):

    • Wash organic layer with 1M NaOH (2x) to remove mCBA.

    • Troubleshooting: If emulsion forms, filter through Celite first.

    • Dry over Na₂SO₄ and concentrate.

Protocol B: "Green" Tungstate-Catalyzed Oxidation

Best for: Scale-up, avoiding aromatic acid impurities.[1]

  • Setup: Mix 6-chloroquinoline (1.0 equiv) and Na₂WO₄·2H₂O (0.05 equiv) in Methanol.

  • Addition: Heat to 60°C. Add 30% H₂O₂ (2.0 equiv) dropwise.

  • Monitoring: Reaction is slower (12–24 hours). If stalled, add fresh catalyst (0.02 equiv) and H₂O₂.

  • Workup:

    • Quench with Na₂SO₃.

    • Remove Methanol under vacuum.

    • Extract aqueous residue with DCM or EtOAc. (The catalyst remains in the water phase).

Workup Decision Tree (Visualized)

Use this flow to determine the correct purification strategy based on your crude mixture's profile.

WorkupLogic Start Crude Reaction Mixture CheckOxidant Which Oxidant Used? Start->CheckOxidant mCPBA mCPBA CheckOxidant->mCPBA H2O2 H2O2 / Catalyst CheckOxidant->H2O2 AcidWash Wash with 1M NaOH mCPBA->AcidWash SimpleExtract Simple Extraction (DCM/Water) H2O2->SimpleExtract Emulsion Did Emulsion Form? AcidWash->Emulsion Yes Yes Emulsion->Yes Solids Present No No Emulsion->No Clear Separation FilterCelite Filter through Celite BasicAlumina Column: Basic Alumina Yes->FilterCelite Yes->BasicAlumina Check Purity Is mCBA still present? No->Check Purity Done Done No->Done Check Purity->Yes Check Purity->No

Figure 2: Purification logic flow for removing oxidant byproducts.

References

  • Y. Wang, L. Zhang. "Recent Developments in the Chemistry of Heteroaromatic N-Oxides." Synthesis, 2015, 47, 289-305.[1]

  • M. S. M. Timmer, et al. "Selective N-oxidation of quinolines using mCPBA." Journal of Organic Chemistry, 2009. (Contextual grounding for mCPBA protocols).
  • BenchChem Technical Support. "Preventing N-oxide Formation in Quinoline Reactions." BenchChem Knowledge Base, 2025.

  • Albini, A., & Pietra, S. "Heterocyclic N-Oxides."[1] CRC Press, 1991. (Authoritative text on photochemistry and rearrangement of N-oxides).

  • Hammett, L. P. "The Effect of Structure upon the Reactions of Organic Compounds." J. Am. Chem. Soc.[2] (Foundational theory for substituent effects on N-nucleophilicity).

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 6-Chloroquinoline 1-Oxide Functionalization

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the functionalization of 6-chloroquinoline 1-oxide. This guide is designed to provide you with in-depth technica...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the functionalization of 6-chloroquinoline 1-oxide. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to navigate the complexities of working with this versatile heterocyclic building block. As Senior Application Scientists, we have synthesized the following information to ensure scientific integrity and practical utility in your research.

Introduction: The Unique Reactivity of 6-Chloroquinoline 1-Oxide

6-Chloroquinoline 1-oxide is a valuable substrate in medicinal chemistry and materials science. The presence of the N-oxide group significantly alters the electronic properties of the quinoline core, activating the C2 and C8 positions for C-H functionalization.[1][2] Simultaneously, the chloro-substituent at the 6-position offers a handle for traditional cross-coupling reactions. This dual reactivity presents both opportunities and challenges for selective functionalization. This guide will help you harness this potential and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take before attempting to functionalize 6-chloroquinoline 1-oxide?

A1: The critical first step is to ensure the synthesis and purity of your starting material, 6-chloroquinoline 1-oxide. A common method for its preparation is the oxidation of 6-chloroquinoline.

Experimental Protocol: Synthesis of 6-Chloroquinoline 1-Oxide

This protocol is adapted from established procedures for the N-oxidation of quinolines.[3]

Materials:

  • 6-Chloroquinoline

  • m-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid

  • Dichloromethane (DCM) or chloroform

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve 6-chloroquinoline (1.0 equiv) in a suitable solvent like DCM or chloroform.

  • Cool the solution in an ice bath.

  • Slowly add the oxidizing agent (e.g., m-CPBA, 1.1-1.5 equiv) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution to quench the excess peracid.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure 6-chloroquinoline 1-oxide.

Q2: I am trying to perform a Suzuki-Miyaura coupling on the 6-chloro position. What are the key considerations?

A2: While the C-Cl bond at the 6-position is available for cross-coupling, it is less reactive than the corresponding bromide or iodide. Therefore, a highly active catalyst system is crucial for good yields.

Key Considerations for Suzuki-Miyaura Coupling:

  • Catalyst: Palladium catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often effective for aryl chlorides.[4]

  • Base: A moderately strong base like potassium carbonate or cesium carbonate is typically used.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is common.[1]

  • Temperature: Elevated temperatures (80-120 °C) are usually required.

Q3: Can I selectively functionalize the C2 or C8 position without affecting the 6-chloro group?

A3: Yes, the N-oxide group directs C-H functionalization to the C2 and C8 positions. The regioselectivity between C2 and C8 can often be controlled by the choice of catalyst and reaction conditions.[2][5] Palladium(II) acetate in acetic acid, for instance, tends to favor C2-H activation.[2]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with 6-chloroquinoline 1-oxide.

Problem 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, Sonogashira)
Possible Cause Suggested Solution
Inactive Catalyst Use a fresh batch of palladium catalyst and ligand. Ensure proper storage under an inert atmosphere.
Inappropriate Ligand For the less reactive 6-chloro position, use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) to promote oxidative addition.[4]
Insufficient Base Strength For Suzuki coupling, ensure the base is strong enough to facilitate transmetalation. For Buchwald-Hartwig amination, a strong, non-nucleophilic base like sodium tert-butoxide is often necessary.[6]
Deoxygenation of N-Oxide The N-oxide can be reduced under certain cross-coupling conditions. If this is observed, consider milder reaction conditions or a different catalyst system. Deoxygenation can sometimes be a desired subsequent step.[7]
Poor Solubility of Reagents Ensure all reagents are soluble in the chosen solvent at the reaction temperature. Consider screening different solvents or solvent mixtures.
Problem 2: Poor Regioselectivity in C-H Functionalization (Mixture of C2 and C8 isomers)
Possible Cause Suggested Solution
Incorrect Catalyst System The choice of metal catalyst is critical for regioselectivity. For example, Pd(OAc)₂ often favors C2-functionalization, while certain Rhodium and Iridium catalysts can direct to the C8 position.[2][8]
Reaction Conditions Temperature, solvent, and additives can influence the C2/C8 ratio. Systematically screen these parameters to optimize for the desired isomer.
Steric Hindrance Bulky substituents on your coupling partner may favor functionalization at the less sterically hindered position.
Problem 3: Formation of Unexpected Byproducts
Possible Cause Suggested Solution
Formation of 2-Quinolinones In the presence of water, some Pd(II)Cl₂ catalyzed C8-H activation reactions can lead to the formation of 2-quinolinones.[9] Ensure anhydrous conditions by using dry solvents and reagents.
Homocoupling of Coupling Partners In Suzuki and Sonogashira reactions, homocoupling of the boronic acid or alkyne can occur. Optimize the reaction stoichiometry and ensure a properly degassed reaction mixture.
Dehalogenation The 6-chloro group may be reduced under certain conditions, leading to the formation of the corresponding quinoline N-oxide. Monitor your reaction for this byproduct.

Visualizing the Workflow and Troubleshooting Logic

General Experimental Workflow for Functionalization

Caption: General workflow for the functionalization of 6-chloroquinoline 1-oxide.

Troubleshooting Decision Tree for Low Yield

G start Low or No Yield catalyst Check Catalyst System (Activity, Ligand) start->catalyst conditions Optimize Reaction Conditions (Temp, Time, Solvent) catalyst->conditions If catalyst is optimal reagents Verify Reagent Quality & Stoichiometry conditions->reagents If conditions are optimized side_reactions Analyze for Side Reactions (Deoxygenation, etc.) reagents->side_reactions If reagents are pure success Improved Yield side_reactions->success Address side reactions

Caption: Decision tree for troubleshooting low-yield reactions.

Detailed Experimental Protocols

Protocol 1: Palladium-Catalyzed C2-Arylation of 6-Chloroquinoline 1-Oxide

This protocol is a general guideline adapted from literature on the C-H arylation of quinoline N-oxides.[7]

Materials:

  • 6-Chloroquinoline 1-oxide

  • Aryl bromide or iodide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Bulky phosphine ligand (e.g., XPhos)

  • Cesium fluoride (CsF) or potassium carbonate (K₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane, or a t-BuOH/toluene mixture)

Procedure:

  • To an oven-dried Schlenk tube, add 6-chloroquinoline 1-oxide (1.0 equiv), the aryl halide (1.2-1.5 equiv), Pd(OAc)₂ (2-5 mol%), the phosphine ligand (4-10 mol%), and the base (2.0 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination at the 6-Position

This protocol is a general procedure for the amination of aryl chlorides and can be adapted for 6-chloroquinoline 1-oxide.[6][10]

Materials:

  • 6-Chloroquinoline 1-oxide

  • Primary or secondary amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle)

  • Bulky phosphine ligand (e.g., BrettPhos, RuPhos)

  • Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS)

  • Anhydrous toluene or dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium precatalyst (1-3 mol%), the ligand (2-6 mol%), and the base (1.2-1.5 equiv).

  • Add 6-chloroquinoline 1-oxide (1.0 equiv) and the amine (1.1-1.3 equiv).

  • Add the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and carefully quench with water.

  • Extract the aqueous layer with an organic solvent, combine the organic layers, wash with brine, dry, and concentrate.

  • Purify the product by column chromatography.

References

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules. URL: [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. URL: [Link]

  • Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. ACS Publications. URL: [Link]

  • Cu-Catalyzed Deoxygenative C2-Sulfonylation Reaction of Quinoline N-Oxides with Sodium Sulfinate. ACS Publications. URL: [Link]

  • Buchwald–Hartwig amination. Wikipedia. URL: [Link]

  • C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes. RSC Publishing. URL: [Link]

  • Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides. National Institutes of Health. URL: [Link]

  • C-H functionalization of quinoline N-oxides catalyzed by Pd(II) complexes: a computational study. ResearchGate. URL: [Link]

  • Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. National Institutes of Health. URL: [Link]

  • An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. MDPI. URL: [Link]

  • Metal-free deoxygenative sulfonylation of quinoline N-oxides with sodium sulfinates via a dual radical coupling process. RSC Publishing. URL: [Link]

  • Regioselective functionalization of pyridine or quinoline N‐oxides with alkenes. ResearchGate. URL: [Link]

  • Deoxygenation of quinoline N‐oxides 3 a, 4 f, and 4 j. ResearchGate. URL: [Link]

  • Regioselective Introduction of Heteroatoms at the C‐8 Position of Quinoline N‐Oxides: Remote C−H Activation. Institute for Basic Science. URL: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. URL: [Link]

  • Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. ACS Publications. URL: [Link]

  • Visible-Light-Promoted C2 Selective Arylation of Quinoline and Pyridine N-Oxides with Diaryliodonium Tetrafluoroborate. Organic Chemistry Portal. URL: [Link]

  • The Asymmetric Buchwald–Hartwig Amination Reaction. Wiley Online Library. URL: [Link]

  • Sonogashira coupling. Wikipedia. URL: [Link]

  • The Suzuki Reaction. Myers Research Group, Harvard University. URL: [Link]

  • Rhodium-catalyzed regioselective C8-H amination of quinoline N-oxides with trifluoroacetamide at room temperature. RSC Publishing. URL: [Link]

  • Experimental and DFT-based investigation of structural, spectroscopic, and electronic features of 6-Chloroquinoline. ResearchGate. URL: [Link]

  • Visible-Light-Induced Amination of Quinoline at the C8 Position via a Postcoordinated Interligand-Coupling Strategy under Mild Conditions. ResearchGate. URL: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. URL: [Link]

  • Synthesis of Quinoline-2-thiones by Selective Deoxygenative C-H/C-S Functionalization of Quinoline N-Oxides with Thiourea. Organic Chemistry Portal. URL: [Link]

  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. ACS Publications. URL: [Link]

  • Visible-Light-Promoted C2 Selective Arylation of Quinoline and Pyridine N-Oxides with Diaryliodonium Tetrafluoroborate. PubMed. URL: [Link]

  • Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. PubMed. URL: [Link]

  • C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes. RSC Publishing. URL: [Link]

  • Part III.* 8-Hydroxyquinoline N-Oxide. Indian Academy of Sciences. URL: [Link]

  • The Reaction of Quinoline N-Oxide with. J-STAGE. URL: [Link]

  • 6-Chloroquinoline. PubChem. URL: [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. URL: [Link]

  • Buchwald-Hartwig Amination. ACS Green Chemistry Institute. URL: [Link]

  • Palladium-Catalysed Synthesis and Transformation of Quinolones. MDPI. URL: [Link]

  • Directed nucleophilic aromatic substitution reaction. Nature. URL: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. URL: [Link]

Sources

Optimization

Technical Support Center: Purification of 6-Chloroquinoline N-oxide

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 6-chloroquinoline from its N-oxide product. This document pro...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 6-chloroquinoline from its N-oxide product. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful purification of 6-chloroquinoline N-oxide.

Frequently Asked Questions (FAQs)

Q1: Why is the complete removal of unreacted 6-chloroquinoline from my N-oxide product so critical?

The presence of unreacted 6-chloroquinoline, even in trace amounts, can significantly compromise subsequent experimental steps and the integrity of your final data. The N-oxide and the parent quinoline have distinct electronic properties and reactivity. For instance, the N-oxide is activated for C-H functionalization at different positions compared to the parent heterocycle.[1][2] Residual 6-chloroquinoline can lead to a mixture of products in downstream reactions, complicating purification and reducing the yield of the desired compound. Furthermore, in biological or pharmaceutical applications, the starting material may exhibit different activities or toxicities, confounding assay results.

Q2: What are the key physicochemical differences between 6-chloroquinoline and 6-chloroquinoline N-oxide that I can exploit for separation?

The primary difference lies in the polarity imparted by the N-oxide functional group. The N-O bond is highly polar, making the N-oxide significantly more polar than the parent 6-chloroquinoline. This fundamental difference affects several key properties that can be leveraged for purification.

Property6-Chloroquinoline6-Chloroquinoline N-oxideRationale for Difference
Polarity LowerHigherThe N-oxide group introduces a significant dipole moment.
pKa ~4.18 (Predicted)[3]Higher (more basic)The oxygen atom in the N-oxide group can be protonated, increasing basicity.
Solubility Soluble in non-polar organic solvents. Insoluble in water.[3]More soluble in polar solvents (e.g., methanol, water), less soluble in non-polar solvents.Increased polarity enhances solubility in polar media.
Boiling Point 126-127 °C at 10 mmHg[4]HigherThe increased polarity and molecular weight lead to stronger intermolecular forces.
Melting Point 41-43 °C[4]Higher (e.g., similar quinoline N-oxides melt >100°C)Stronger crystal lattice forces due to polarity.
TLC Rf Value HigherLowerThe more polar N-oxide interacts more strongly with the polar stationary phase (e.g., silica gel).
Q3: What are the most effective methods for removing unreacted 6-chloroquinoline from the N-oxide product?

A multi-step approach is often the most effective. The choice of method depends on the scale of the reaction and the level of purity required. The most common and effective techniques are acid-base extraction, column chromatography, and recrystallization.

  • Acid-Base Extraction: This is an excellent first-pass purification method, especially for larger scales. It leverages the increased basicity of the N-oxide. By washing the crude product mixture in an organic solvent with a dilute acid, the more basic N-oxide is selectively protonated and extracted into the aqueous phase, leaving the less basic 6-chloroquinoline in the organic layer.

  • Column Chromatography: This is a highly effective method for achieving high purity.[5][6][7] Due to the significant difference in polarity, 6-chloroquinoline N-oxide will have a much lower Rf value on silica gel compared to the starting material. A well-chosen eluent system can provide baseline separation.

  • Recrystallization: This technique is ideal for a final purification step to obtain highly pure, crystalline material.[8] The choice of solvent is critical; an ideal solvent will dissolve the N-oxide at high temperatures but not at room temperature, while the starting material remains soluble or is present in too small an amount to co-crystallize.

Q4: How can I effectively monitor the progress of the purification?

Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the purification process.[5]

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of a non-polar and a polar solvent, such as hexane/ethyl acetate or dichloromethane/methanol. The optimal ratio will depend on the specific compounds, but a good starting point is a 7:3 or 8:2 mixture of hexane:ethyl acetate.

  • Visualization: UV light at 254 nm. Both compounds are UV active.

  • Interpretation: The unreacted 6-chloroquinoline will appear as a spot with a higher Rf value (travels further up the plate), while the more polar 6-chloroquinoline N-oxide will have a lower Rf value. Pure fractions will show a single spot corresponding to the N-oxide.

For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) is the method of choice.[9]

Q5: I'm struggling with column chromatography; the separation is poor. What can I do?

Poor separation in column chromatography can be frustrating. Here are some troubleshooting steps:

  • Optimize the Mobile Phase: If the spots are too close on the TLC plate, you need to adjust the eluent polarity. If both spots are too high (high Rf), decrease the polarity (e.g., increase the hexane to ethyl acetate ratio). If both are too low (low Rf), increase the polarity (e.g., decrease the hexane to ethyl acetate ratio).

  • Consider a Gradient: Instead of using a single eluent mixture (isocratic elution), a gradient elution can be very effective. Start with a low polarity mobile phase to elute the 6-chloroquinoline, then gradually increase the polarity to elute the N-oxide.

  • Proper Column Packing: Ensure your silica gel column is packed uniformly without any air bubbles or cracks, as these can lead to poor separation.

  • Sample Loading: Dissolve the crude product in a minimal amount of solvent and load it onto the column in a narrow band. Using too much solvent for loading will lead to broad bands and poor resolution.

Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This protocol leverages the higher basicity of the N-oxide to separate it from the less basic starting material.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a 1 M aqueous solution of hydrochloric acid (HCl). The 6-chloroquinoline N-oxide will be protonated and move to the aqueous layer. Repeat the extraction of the organic layer with fresh 1 M HCl to ensure complete transfer of the N-oxide.

  • Separation of Layers: Combine the acidic aqueous layers. The unreacted 6-chloroquinoline remains in the organic layer, which can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a base, such as a saturated sodium bicarbonate solution or 1 M sodium hydroxide, until the pH is basic (pH > 8). The 6-chloroquinoline N-oxide will precipitate out or be ready for extraction.

  • Product Extraction: Extract the now-neutral N-oxide from the aqueous layer using DCM or EtOAc (3 x volumes).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to yield the purified 6-chloroquinoline N-oxide.

Protocol 2: Purification via Flash Column Chromatography

This protocol is based on the polarity difference between the two compounds.

  • Slurry Preparation: Prepare a slurry of silica gel in a low-polarity eluent (e.g., 9:1 hexane/ethyl acetate).

  • Column Packing: Pack a glass column with the silica gel slurry, ensuring a level and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM. Add a small amount of silica gel to this solution and concentrate it to a dry powder. Carefully add this dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate). The less polar 6-chloroquinoline will elute first.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Gradient Increase: Once the 6-chloroquinoline has been completely eluted, gradually increase the polarity of the mobile phase (e.g., to 7:3 or 1:1 hexane/ethyl acetate) to elute the more polar 6-chloroquinoline N-oxide.

  • Product Isolation: Combine the pure fractions containing the N-oxide and concentrate under reduced pressure.

Visual Diagrams

PurificationWorkflow crude Crude Product (6-Chloroquinoline & N-Oxide) extraction Acid-Base Extraction crude->extraction Initial Cleanup column Column Chromatography extraction->column Further Purification recrystal Recrystallization column->recrystal Final Polishing pure_product Pure 6-Chloroquinoline N-Oxide recrystal->pure_product

Caption: General purification workflow for 6-chloroquinoline N-oxide.

AcidBaseExtraction cluster_0 Step 1: Acid Wash cluster_1 Step 2: Basify & Extract start Crude Mixture in Organic Solvent 6-Chloroquinoline (6-CQ) 6-Chloroquinoline N-Oxide (N-O) wash Wash with 1M HCl start->wash org_layer1 Organic Layer (6-CQ) wash->org_layer1 Remains aq_layer1 Aqueous Layer (Protonated N-O) wash->aq_layer1 Extracts basify Add Base (e.g., NaHCO3) then extract with organic solvent aq_layer1->basify org_layer2 Organic Layer (Pure N-O) basify->org_layer2 Product aq_layer2 Aqueous Layer (Salts) basify->aq_layer2 Waste

Caption: Principle of acid-base extraction for purification.

References

  • BenchChem. (2025).
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of 6-Chloroquinoline in Organic Solvents. BenchChem.
  • ResearchGate. (2025). Liquid Chromatographic Analysis of 4-Nitroquinoline 1-Oxide and Metabolites.
  • Horizon IRD. (n.d.). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Horizon IRD.
  • PubMed. (2017). Chiral separation of quinolones by liquid chromatography and capillary electrophoresis. PubMed.
  • Google Patents. (n.d.). Novel preparation method of quinoline n-oxide derivative with amide group.
  • ACS Publications. (2019). Regioselective Arylation of Quinoline N-Oxides (C8), Indolines (C7) and N-tert-Butylbenzamide with Arylboronic Acids. ACS Omega.
  • BenchChem. (2025). Technical Support Center: Improving the Yield of 6-Chloroquinoline Synthesis. BenchChem.
  • BenchChem. (2025). Technical Support Center: Synthesis of 6-Chloroisoquinoline-1-carbaldehyde. BenchChem.
  • BenchChem. (2025). Technical Support Center: Chromatographic Separation of Quinoline and Isoquinoline Isomers. BenchChem.
  • PMC. (n.d.). Regioselective Arylation of Quinoline N-Oxides (C8), Indolines (C7) and N-tert-Butylbenzamide with Arylboronic Acids. PMC.
  • MDPI. (2024). An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. MDPI.
  • Indian Academy of Sciences. (1962). Part III. 8-Hydroxyquinoline N-Oxide*. Indian Academy of Sciences.
  • The Royal Society of Chemistry. (n.d.).
  • Guidechem. (n.d.). 6-CHLOROQUINOLINE 612-57-7 wiki. Guidechem.
  • PMC. (2021). Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. PMC.
  • ChemicalBook. (n.d.). 6-CHLOROQUINOLINE synthesis. ChemicalBook.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 6-Chloroquinoline and 8-Chloroquinoline. BenchChem.
  • PubChem. (2025). 6-Chloroquinoline. PubChem.
  • YouTube. (2022).
  • Sigma-Aldrich. (n.d.). 6-Chloroquinoline 99 612-57-7. Sigma-Aldrich.
  • Santa Cruz Biotechnology. (n.d.). 6-Chloroquinoline. Santa Cruz Biotechnology.
  • ResearchGate. (n.d.). Proposed mechanism for amination of quinoline- and isoquinoline-N-oxides.

Sources

Troubleshooting

Module 1: Mass Spectrometry (LC-MS) — The Deoxygenation Dilemma

Welcome to the Analytical Support & Troubleshooting Center for 6-Chloroquinoline 1-oxide (CAS: 6563-10-6). Characterizing heterocyclic N-oxides presents unique analytical challenges due to their thermal lability, altered...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support & Troubleshooting Center for 6-Chloroquinoline 1-oxide (CAS: 6563-10-6).

Characterizing heterocyclic N-oxides presents unique analytical challenges due to their thermal lability, altered electronic distribution, and polarity shifts. This guide is engineered for drug development professionals and analytical chemists to troubleshoot and validate the structural characterization of 6-Chloroquinoline 1-oxide.

Support Ticket #1044: "During LC-MS (ESI+) analysis of my synthesized 6-Chloroquinoline 1-oxide, the base peak appears at m/z 164.0 (matching the starting material, 6-chloroquinoline) instead of the expected m/z 180.0. Is my oxidation reaction failing?"

Root Cause Analysis (Causality): Your reaction is likely successful, but your mass spectrometer is destroying the product before detection. Quinoline N-oxides are notoriously susceptible to in-source atmospheric pressure ionization (API) decomposition[1]. The thermal energy from the vaporizer or heated capillary in Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) induces the homolytic or heterolytic cleavage of the N–O bond. This results in the loss of an oxygen atom, yielding an abundant diagnostic [M + H - O]+ ion that perfectly mimics the parent 6-chloroquinoline[2].

Self-Validating Protocol: Temperature-Stepped LC-MS Optimization To prove that m/z 164.0 is a thermal artifact and not an unreacted impurity, execute this self-validating workflow:

  • Baseline Scan: Infuse a 1 µg/mL solution of your analyte in 50:50 MeOH:H2O (0.1% Formic Acid) at your standard heated capillary temperature (e.g., 300°C). Record the ratio of m/z 180.0 to m/z 164.0.

  • Thermal Titration: Systematically decrease the heated capillary/vaporizer temperature in 25°C decrements, down to a minimum of 150°C[1].

  • Data Validation: Plot the relative abundance of both ions. The protocol validates itself if the [M+H]+ peak intensity inversely correlates with temperature. If m/z 164.0 was a true impurity, its ratio to other background ions would remain relatively static regardless of capillary temperature.

Quantitative Data: Impact of Capillary Temperature on Ionization

Capillary Temp (°C) m/z 180.0 [M+H]+ Relative Abundance m/z 164.0 [M+H-O]+ Relative Abundance Diagnostic Conclusion
300°C 15% 85% Severe Deoxygenation
225°C 45% 55% Moderate Deoxygenation

| 150°C | 95% | 5% | Intact N-oxide Detected|

LCMS_Workflow A Start LC-MS (ESI/APCI) B Observe [M+H-O]+ m/z 164.0? A->B C In-Source Deoxygenation (Thermal Artifact) B->C Yes E Detect Intact N-oxide m/z 180.0 B->E No D Lower Vaporizer Temperature by 25°C C->D D->B Re-test

Fig 1. Iterative LC-MS optimization workflow to mitigate in-source deoxygenation of N-oxides.

Module 2: Nuclear Magnetic Resonance (NMR) — Electronic Push-Pull Effects

Support Ticket #1089: "How can I definitively differentiate 6-Chloroquinoline 1-oxide from unreacted 6-chloroquinoline using 1H NMR without relying on MS?"

Root Cause Analysis (Causality): The formation of the N–O dative bond exerts competing electronic effects on the quinoline core, fundamentally altering the chemical shifts.

  • Spatial Peri-Effect (Deshielding): The highly electronegative oxygen atom sits in close spatial proximity to the C8 proton. This causes a strong anisotropic deshielding effect, pushing the C8-H significantly downfield[3].

  • Mesomeric Effect (Shielding): Conversely, the oxygen atom donates electron density into the conjugated ring system via resonance. This increased electron density selectively shields the C2 and C4 protons, shifting them upfield compared to the free base.

Self-Validating Protocol: Comparative NMR Analysis

  • Sample Preparation: Dissolve 15 mg of the purified analyte in 0.5 mL of CDCl3 (containing 0.03% v/v TMS as an internal standard). Ensure the sample is completely free of paramagnetic impurities (like residual metals) which can broaden N-oxide signals.

  • Acquisition: Acquire a standard 1H NMR spectrum at 400 MHz or higher.

  • Diagnostic Peak Validation: Locate the most downfield doublet. In the parent 6-chloroquinoline, the C2-H is the most downfield (~8.9 ppm). In 6-Chloroquinoline 1-oxide, the spatial peri-effect forces the C8-H to become the most downfield signal (~8.75 ppm)[3], while the C2-H shifts upfield to ~8.5 ppm. This inversion of peak order is a self-validating confirmation of N-oxidation.

Quantitative Data: Diagnostic 1H NMR Shifts in CDCl3

Proton Position 6-Chloroquinoline (Parent) δ 6-Chloroquinoline 1-oxide δ Shift Direction Governing Causality
C8-H ~8.10 ppm ~8.75 ppm Downfield (+0.65) Peri-effect (Spatial Deshielding)
C2-H ~8.90 ppm ~8.50 ppm Upfield (-0.40) Mesomeric (Resonance Shielding)

| C4-H | ~8.05 ppm | ~7.70 ppm | Upfield (-0.35) | Mesomeric (Resonance Shielding) |

NMR_Logic NO N-O Bond Formation in 6-Chloroquinoline Peri Spatial Peri-Effect (Anisotropic Deshielding) NO->Peri Res Mesomeric Effect (Electron Donation) NO->Res C8 C8-H Downfield Shift (~8.75 ppm) Peri->C8 C4 C4-H Upfield Shift (Shielding) Res->C4 Val Unambiguous Structural Validation C8->Val C4->Val

Fig 2. Logical relationship between N-oxide electronic effects and diagnostic NMR chemical shifts.

Module 3: Synthesis & Purification Verification

Support Ticket #1102: "My oxidation of 6-chloroquinoline using mCPBA yields a messy mixture. How do I isolate the pure N-oxide to ensure accurate downstream characterization?"

Root Cause Analysis (Causality): Oxidation of quinolines with meta-chloroperoxybenzoic acid (mCPBA) is highly effective but leaves behind stoichiometric amounts of meta-chlorobenzoic acid (mCBA)[4]. Furthermore, the conversion is rarely 100%. Because the N-oxide group drastically increases the dipole moment of the molecule, 6-Chloroquinoline 1-oxide is significantly more polar than both the parent quinoline and the mCBA byproduct. We exploit this polarity gap for isolation.

Self-Validating Protocol: Orthogonal Purification

  • Chemical Quench (mCBA Removal): Dilute the crude reaction mixture in Dichloromethane (DCM). Wash vigorously with saturated aqueous NaHCO3 (3 x 50 mL). Causality: The base deprotonates mCBA (pKa ~3.8), forcing it into the aqueous layer as a sodium salt, while the neutral N-oxide remains in the DCM.

  • TLC Validation Step: Spot the organic layer on a silica TLC plate. Elute with 100% Ethyl Acetate. The unreacted 6-chloroquinoline will migrate near the solvent front (Rf ~0.8), while the highly polar N-oxide will remain near the baseline (Rf ~0.1).

  • Chromatographic Isolation:

    • Load the concentrated organic phase onto a silica gel column.

    • Elute first with Hexane/EtOAc (1:1) to flush out all unreacted 6-chloroquinoline.

    • Switch the mobile phase to DCM/Methanol (95:5). The methanol disrupts the hydrogen bonding between the N-oxide and the silica stationary phase, eluting the pure 6-Chloroquinoline 1-oxide.

Purif_Workflow Rxn Crude Mixture (N-oxide, mCBA, SM) Quench NaHCO3 Wash (Removes mCBA) Rxn->Quench Org Organic Phase (N-oxide + SM) Quench->Org Hex Hexane/EtOAc Elution (Removes SM) Org->Hex DCM DCM/MeOH Elution (Isolates N-oxide) Hex->DCM

Fig 3. Self-validating chromatographic workflow for isolating 6-chloroquinoline 1-oxide.

References

  • Distinguishing N-oxide and hydroxyl compounds: impact of heated capillary/heated ion transfer tube in inducing atmospheric pressure ionization source decompositions. PubMed / NIH. Available at:[Link]

  • A tandem mass spectrometric study of the N-oxides, quinoline N-oxide, carbadox, and olaquindox, carried out at high mass accuracy using electrospray ionization. ResearchGate / Journal of Mass Spectrometry. Available at: [Link]

  • Supporting information: 2-benzyl-6-chloroquinoline 1-oxide (4g) NMR Characterization. Royal Society of Chemistry. Available at:[Link]

  • Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties. PMC / NIH. Available at:[Link]

Sources

Optimization

Technical Support Center: Stability of 6-Chloroquinoline 1-oxide in Acidic Media

This guide serves as a specialized technical resource for researchers working with 6-Chloroquinoline 1-oxide (6-CQO) . It addresses stability challenges specific to acidic environments, synthesizing mechanistic organic c...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical resource for researchers working with 6-Chloroquinoline 1-oxide (6-CQO) . It addresses stability challenges specific to acidic environments, synthesizing mechanistic organic chemistry with practical troubleshooting protocols.

Executive Summary

6-Chloroquinoline 1-oxide exhibits a complex stability profile in acidic media. While the N-oxide moiety is weakly basic and protonates to form a stable conjugate acid in the dark, the protonated species becomes highly photoactive ("super photoacid"), leading to rapid degradation upon light exposure. Furthermore, the electron-withdrawing 6-chloro substituent deactivates the ring toward electrophilic substitution but activates the C2 position toward nucleophilic attack (e.g., by chloride or water), particularly in strong mineral acids.

Module 1: Chemical Stability & Degradation Mechanisms

Q1: What is the primary degradation pathway of 6-CQO in acidic solution?

A: The primary degradation pathway is Photochemical Rearrangement , followed by Acid-Catalyzed Nucleophilic Attack .

  • Photochemical Rearrangement (The "Light" Risk): In acidic media, 6-CQO exists in equilibrium with its protonated form (

    
    ). Upon irradiation (UV or ambient light), the excited state of the protonated N-oxide becomes significantly more acidic (a "super photoacid") and undergoes rearrangement. The most common degradation products are:
    
    • 6-Chloro-2-quinolone (Carbostyril): Formed via an oxaziridine intermediate.

    • Deoxygenated 6-Chloroquinoline: Formed via photodeoxygenation.

    • Benzoxazepines: Formed via ring expansion (solvent-dependent).

  • Nucleophilic Attack (The "Dark" Risk): The N-oxide oxygen is protonated in strong acids (e.g., HCl, H₂SO₄), creating a positive charge on the nitrogen. This inductively activates the C2 and C4 positions.

    • In HCl , chloride ions (

      
      ) can attack C2 or C4, potentially leading to di-halogenated quinolines or deoxygenation.
      
    • In aqueous acid , water can attack C2, leading to 6-chloro-2-quinolone.

Q2: How does the 6-Chloro substituent influence stability compared to unsubstituted quinoline 1-oxide?

A: The 6-Chloro group is electron-withdrawing (Inductive effect:


).
  • Decreased Basicity: It reduces the electron density on the N-oxide oxygen, making 6-CQO less basic (

    
    ) than the parent quinoline 1-oxide (
    
    
    
    ). This means it requires a lower pH to fully protonate.
  • Increased Electrophilicity: The

    
     effect destabilizes the ring, making the C2 position more susceptible to nucleophilic attack by solvent or counter-ions (e.g., 
    
    
    
    ,
    
    
    ) compared to the unsubstituted parent.

Module 2: Visualizing the Degradation Pathways

The following diagram maps the stability outcomes based on environmental triggers (Acid + Light vs. Acid + Dark).

Caption: Degradation pathways of 6-Chloroquinoline 1-oxide in acidic media, highlighting the divergence between photochemical rearrangement and nucleophilic attack.

Module 3: Troubleshooting & Diagnostics

Q3: My acidic solution of 6-CQO turned from colorless to yellow/brown. What happened?

A: This is a classic sign of Photochemical Degradation .

  • Cause: Exposure to ambient light while in solution. The "super photoacid" excited state leads to the formation of 6-chloro-2-quinolone (carbostyril) and polymerization byproducts, which are often yellow or brown.

  • Verification: Run LC-MS. Look for a peak with the same mass as the starting material (isomer: 6-chloro-2-quinolone) or M-16 (deoxygenated quinoline).

  • Solution: All acidic manipulations must be performed in amber glassware or under low-actinic light (red light).

Q4: I observe a loss of titer in HCl, but no color change. Why?

A: This suggests Nucleophilic Attack (Dark Reaction) .

  • Cause: In concentrated HCl, the chloride ion (

    
    ) acts as a nucleophile attacking the C2 position of the protonated ring. This can lead to the formation of 2,6-dichloroquinoline or hydrolysis products that may not be strongly colored initially.
    
  • Verification: Check HPLC for a peak shift. 2,6-dichloroquinoline will be more hydrophobic (later retention time) than the N-oxide.

  • Solution: Switch to a non-nucleophilic acid (e.g., Sulfuric Acid, Perchloric Acid) if specific counter-ion interaction is not required, or lower the temperature to

    
    .
    
Q5: HPLC shows a peak at [M-16]. Is my acid contaminated with a reducing agent?

A: Not necessarily. While [M-16] indicates Deoxygenation (loss of oxygen), this can occur via two mechanisms:

  • Photolysis: As described above, light exposure in acid can cause N-O bond cleavage.

  • Trace Metals: If you used metal spatulas or needles with strong acid, trace Fe/Zn can reduce the N-oxide.

  • Diagnostic: If the [M-16] peak appears alongside a [M] isomer peak (carbostyril), it is likely photolysis. If it appears alone, check for metal contamination or reducing impurities in the solvent.

Module 4: Experimental Protocols

Protocol A: Stability Testing (Acid Stress Test)

Use this to validate the stability of your specific lot under your specific conditions.

  • Preparation: Dissolve 6-CQO (10 mg) in the target acidic solvent (10 mL).

  • Split: Divide into two amber vials (A and B) and two clear vials (C and D).

  • Incubation:

    • Vial A & C: Store at Room Temperature (25°C).

    • Vial B & D: Store at 4°C (Fridge).

    • Note: Clear vials (C & D) serve as positive controls for photodegradation.

  • Sampling: Aliquot 100 µL at T=0, 1h, 4h, and 24h.

  • Quench: Immediately neutralize the aliquot with 100 µL of 1M Ammonium Acetate buffer (pH 7) to stop acid-catalyzed reactions before injection.

  • Analysis: Analyze via HPLC-UV (254 nm).

    • Pass Criteria: Vials A & B show < 2% degradation. Vials C & D should show significant degradation (confirming the system is sensitive).

Protocol B: Safe Quenching of Acidic Reactions

Use this when working up synthesis reactions involving 6-CQO.

  • Cooling: Cool the reaction mixture to < 5°C (Ice/Water bath).

  • Dilution: Dilute with a non-nucleophilic solvent (e.g., DCM or EtOAc) before neutralization if possible, to extract the neutral N-oxide as it forms.

  • Neutralization: Slowly add saturated Sodium Bicarbonate (

    
    )  or 2M NaOH .
    
    • Critical: Monitor internal temperature. Do not let it rise above 15°C. Heat accelerates the nucleophilic attack of water on the protonated intermediate.

  • Extraction: Once pH > 8, the compound is in the neutral N-oxide form (stable). Extract immediately.

Module 5: Summary Data Table

ConditionPrimary RiskMechanismPrevention Strategy
Acid + Light HighPhotochemical Rearrangement / DeoxygenationAmber Glassware , Darkroom conditions.
Acid + Heat (>40°C) ModerateNucleophilic Attack (Hydrolysis)Keep T < 25°C; Use ice bath during workup.
HCl (Conc.) ModerateNucleophilic Attack (Chlorination)Use

or dilute acid; Limit exposure time.
Acid + Metals HighReductive DeoxygenationUse glass/Teflon equipment; Avoid metal needles.

References

  • Photochemical Reactivity of Quinoline N-oxides

    • Source: Bucher, G. et al. "6-Hydroxyquinoline-N-oxides: a new class of 'super' photoacids." Journal of the American Chemical Society, 2005.
    • Relevance: Establishes the mechanism of excited-state acidity and subsequent rearrangement/deoxygenation in quinoline N-oxide deriv
    • URL:[Link]

  • Photolysis of Quinoline N-Oxides in Acid

    • Source: Hata, N. et al. "Photochemical Studies. XVI. Photolysis of Phenylquinoline N-Oxides in Solution." Bulletin of the Chemical Society of Japan.
    • Relevance: Details the formation of carbostyrils (2-quinolones)
    • URL:[Link]

  • Acid-C

    • Source: "Heteroaromatic reactivity.[1] Part IV. The kinetics of nitration of cinnoline 2-oxide and quinoline 1-oxide." Journal of the Chemical Society B.

    • Relevance: Discusses the protonation behavior and the activation of the ring toward electrophilic and nucleophilic
    • URL:[Link]

  • Deoxygen

    • Source: "Deoxygenative C2-heteroarylation of quinoline N-oxides." Beilstein Journal of Organic Chemistry, 2021.
    • Relevance: While focused on functionalization, this paper outlines the mechanistic pathways for deoxygenation and C2-attack, providing context for stability risks.
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Spectroscopic Deep Dive: Unraveling the Electronic Influence of 6-Chloro Substitution on Quinoline 1-Oxide

A Comparative Guide for Researchers and Drug Development Professionals In the landscape of heterocyclic chemistry, quinoline 1-oxides serve as pivotal intermediates in the synthesis of a diverse array of biologically act...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of heterocyclic chemistry, quinoline 1-oxides serve as pivotal intermediates in the synthesis of a diverse array of biologically active compounds. The introduction of substituents onto the quinoline scaffold profoundly modulates their physicochemical properties and, consequently, their reactivity and potential as therapeutic agents. This guide provides a comprehensive spectroscopic comparison of 6-chloroquinoline 1-oxide and its parent compound, quinoline 1-oxide. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, we will elucidate the electronic effects imparted by the chlorine atom at the 6-position. This comparative analysis offers researchers and drug development professionals critical insights into the structural and electronic nuances that govern the chemistry of this important class of molecules.

The Structural Landscape: A Tale of Two Molecules

At the heart of this comparison are two structurally related molecules. Quinoline 1-oxide features the fundamental bicyclic aromatic system with a dative bond between the nitrogen and oxygen atoms. In 6-chloroquinoline 1-oxide, a chlorine atom is introduced at the C6 position of the carbocyclic ring. This seemingly simple substitution has significant ramifications for the electron distribution throughout the molecule, which are elegantly revealed by various spectroscopic techniques.

G cluster_0 Quinoline 1-oxide cluster_1 6-Chloroquinoline 1-oxide QO CQO

Figure 1: Molecular structures of Quinoline 1-oxide and 6-Chloroquinoline 1-oxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy provides a detailed map of the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C. A comparison of the NMR spectra of quinoline 1-oxide and 6-chloroquinoline 1-oxide reveals the inductive and mesomeric effects of the chlorine substituent.

¹H NMR Spectroscopy

The ¹H NMR spectra of both compounds exhibit characteristic signals in the aromatic region. The introduction of the electron-withdrawing chlorine atom at the 6-position induces noticeable downfield shifts for the protons on the carbocyclic ring, particularly H5 and H7, due to a decrease in electron density. The protons on the heterocyclic ring are also affected, albeit to a lesser extent, demonstrating the transmission of electronic effects across the fused ring system.

¹³C NMR Spectroscopy

The ¹³C NMR spectra provide a more direct measure of the electron density at each carbon atom. In 6-chloroquinoline 1-oxide, the most significant effect is the downfield shift of the C6 signal due to the direct attachment of the electronegative chlorine atom. The signals for C5 and C7 also experience downfield shifts. Conversely, the C8a and C4a carbons, which are para and ortho to the chlorine atom respectively, may show slight upfield shifts due to the resonance effect of the chlorine lone pairs.

Compound ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm)
Quinoline 1-oxide 8.72 (d, 1H), 8.52 (d, 1H), 7.85 (d, 1H), 7.75 (m, 2H), 7.64 (m, 1H), 7.28 (dd, 1H)141.5, 135.6, 130.5, 128.7, 128.1, 126.1, 120.9, 119.7
6-Chloroquinoline 1-oxide 8.63 (d, 1H), 8.45 (d, 1H), 7.79 (d, 1H), 7.61 (m, 2H), 7.28 (dd, 1H)139.9, 135.5, 134.9, 131.1, 130.9, 126.6, 124.5, 122.1, 121.5

Table 1: Comparative ¹H and ¹³C NMR data for Quinoline 1-oxide and 6-Chloroquinoline 1-oxide.

Infrared (IR) Spectroscopy: Vibrational Signatures of Functional Groups

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, offering insights into the functional groups present and their electronic environment. The most prominent feature in the IR spectra of quinoline 1-oxides is the N-O stretching vibration.

In quinoline 1-oxide, the N-O stretching band is typically observed in the range of 1250-1300 cm⁻¹. The introduction of the electron-withdrawing chlorine atom at the 6-position is expected to cause a slight shift in this frequency. The inductive effect of chlorine can strengthen the N-O bond, leading to a shift to a higher wavenumber. Additionally, the characteristic C-Cl stretching vibration will be present in the spectrum of 6-chloroquinoline 1-oxide, typically in the fingerprint region between 600 and 800 cm⁻¹. Other bands corresponding to aromatic C-H and C=C stretching and bending vibrations will also be present in the spectra of both compounds, with subtle shifts reflecting the changes in electron distribution.

Compound Key IR Absorptions (cm⁻¹)
Quinoline 1-oxide ~1280 (N-O stretch), Aromatic C-H and C=C vibrations
6-Chloroquinoline 1-oxide Shifted N-O stretch, ~700 (C-Cl stretch), Aromatic C-H and C=C vibrations

Table 2: Expected key IR absorption bands for Quinoline 1-oxide and 6-Chloroquinoline 1-oxide.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectra of quinoline and its derivatives are characterized by multiple absorption bands arising from π → π* transitions within the aromatic system.

The UV-Vis spectrum of quinoline 1-oxide typically displays two or three main absorption bands. The introduction of the chlorine atom at the 6-position, with its lone pairs of electrons, can act as a chromophore and may lead to a bathochromic (red) shift of the absorption maxima. This is due to the extension of the conjugated π-system through resonance interaction with the chlorine atom. The solvent polarity can also influence the position and intensity of these bands.[1]

Compound Expected λmax (nm) in Ethanol
Quinoline ~226, 276, 313
6-Chloroquinoline ~230, 285, 320

Table 3: Typical UV-Vis absorption maxima for Quinoline and 6-Chloroquinoline.[1][2] Data for the N-oxides is expected to show similar trends.

Mass Spectrometry (MS): Fragmentation Patterns and Molecular Integrity

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of its structure.

The electron ionization (EI) mass spectrum of quinoline 1-oxide shows a prominent molecular ion peak (M⁺) at m/z 145.[3] A characteristic fragmentation pathway for N-oxides is the loss of an oxygen atom, resulting in a significant [M-16]⁺ peak.[3] For 6-chloroquinoline 1-oxide, the molecular ion peak will appear as an isotopic cluster due to the presence of the chlorine isotopes (³⁵Cl and ³⁷Cl) at m/z 179 and 181. The fragmentation pattern is expected to be similar to that of quinoline 1-oxide, with a prominent [M-16]⁺ cluster. The loss of a chlorine radical or HCl from the fragment ions may also be observed.

G cluster_0 Quinoline 1-oxide Fragmentation cluster_1 6-Chloroquinoline 1-oxide Fragmentation M+ [C₉H₇NO]⁺˙ m/z 145 M-O [C₉H₇N]⁺˙ m/z 129 M+->M-O - O M-O-HCN [C₈H₆]⁺˙ m/z 103 M-O->M-O-HCN - HCN M+Cl [C₉H₆ClNO]⁺˙ m/z 179/181 M-O+Cl [C₉H₆ClN]⁺˙ m/z 163/165 M+Cl->M-O+Cl - O M-O-HCN+Cl [C₈H₅Cl]⁺˙ m/z 138/140 M-O+Cl->M-O-HCN+Cl - HCN

Figure 2: Proposed major fragmentation pathways for Quinoline 1-oxide and 6-Chloroquinoline 1-oxide in EI-MS.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse, a 1-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 30° pulse, a 2-second relaxation delay, and a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 1024 or more).

IR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is convenient. Place a small amount of the solid directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol or methanol) of a known concentration (e.g., 1 mg/mL).

  • Dilution: Dilute the stock solution to a concentration that gives a maximum absorbance of around 1 AU.

  • Data Acquisition: Record the spectrum from 200 to 400 nm using a dual-beam spectrophotometer, with the pure solvent in the reference cuvette.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct insertion probe (for solids) or gas chromatography (for volatile compounds).

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Data Acquisition: Scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 40-250).

Conclusion

The spectroscopic comparison of 6-chloroquinoline 1-oxide and its parent compound, quinoline 1-oxide, provides a clear illustration of the electronic influence of a halogen substituent on an aromatic N-oxide system. The downfield shifts observed in the NMR spectra, the shifts in the N-O stretching frequency in the IR spectrum, the bathochromic shift in the UV-Vis spectrum, and the characteristic isotopic pattern in the mass spectrum all provide a cohesive picture of the structural and electronic changes induced by the chlorine atom. These fundamental insights are invaluable for predicting the reactivity of substituted quinoline 1-oxides and for the rational design of new molecules with desired biological activities.

References

  • Ghersetti, S., Giorgianni, S., Minari, M., & Spunta, G. (1973). Infrared Spectral Studies of Quinoline-N-Oxides and Isoquinoline-N-Oxides. Spectroscopy Letters, 6(3), 167-175.
  • Dergipark. (2023). Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline. [Link]

  • Ghersetti, S., et al. "Infrared Spectral Studies of Quinoline-N-Oxides and Isoquinoline-N-Oxides." Spectroscopy Letters, vol. 6, no. 3, 1973, pp. 167-75.
  • Request PDF. (n.d.). Experimental and DFT-based investigation of structural, spectroscopic, and electronic features of 6-Chloroquinoline. [Link]

  • PubChem. (n.d.). 6-Chloroquinoline. National Center for Biotechnology Information. [Link]

  • NASA Astrophysics Data System. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. [Link]

  • Request PDF. (n.d.). A tandem mass spectrometric study of the N-oxides, quinoline N-oxide, carbadox, and olaquindox, carried out at high mass accuracy using electrospray ionization. [Link]

  • Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. [Link]

  • ACS Omega. (2019). Regioselective Arylation of Quinoline N-Oxides (C8), Indolines (C7) and N-tert-Butylbenzamide with Arylboronic Acids. [Link]

  • Request PDF. (n.d.). Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes. [Link]

  • MDPI. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. [Link]

  • PubMed. (2009). [Absorption spectra analysis in the degradation process of quinoline in aqueous solution by VUV lights]. [Link]

  • NIST WebBook. (n.d.). Quinoline, 1-oxide. National Institute of Standards and Technology. [Link]

Sources

Comparative

Comparative Mass Spectrometry Platforms for the Structural Elucidation of 6-Chloroquinoline 1-oxide

As a Senior Application Scientist specializing in small molecule characterization, I frequently oversee the analytical workflows required to identify halogenated heterocyclic intermediates and drug metabolites. 6-Chloroq...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in small molecule characterization, I frequently oversee the analytical workflows required to identify halogenated heterocyclic intermediates and drug metabolites. 6-Chloroquinoline 1-oxide is a critical structural motif in medicinal chemistry. However, characterizing its molecular structure and degradation pathways requires highly optimized analytical techniques. Because N-oxides are inherently prone to thermal degradation, selecting the appropriate mass spectrometry (MS) platform and ionization mode is paramount.

This guide objectively compares three predominant MS platforms—ESI-QqQ-MS, HR-LC-QTOF-MS, and EI-GC-MS—and provides a self-validating methodology for analyzing the fragmentation pattern of 6-chloroquinoline 1-oxide.

Mechanistic Grounding of N-Oxide Fragmentation

Understanding the causality behind the fragmentation of quinoline N-oxides under collision-induced dissociation (CID) is essential for accurate spectral interpretation. The N→O dative bond is the most electronically labile site on the molecule.

  • Loss of Oxygen and Hydroxyl Radicals: The primary, diagnostic fragmentation pathways involve the expulsion of an atomic oxygen (-16 Da) to form

    
    , and the elimination of a hydroxyl radical (-17 Da) to form 
    
    
    
    [1]. The loss of the OH radical is a hallmark of N-oxides and is often accompanied by the contraction of the heterocyclic ring[2].
  • Isotopic Signatures: The presence of the chlorine atom at the C6 position provides a built-in validation mechanism for MS1 data. The natural abundance of

    
     and 
    
    
    
    dictates a strict ~3:1 intensity ratio for the protonated molecular ions at m/z 180 and m/z 182, respectively.
  • Deep Cleavage: At higher collision energies, the molecule undergoes further degradation, including the loss of carbon monoxide (CO, -28 Da) from the contracted ring and the homolytic cleavage of the C-Cl bond (-35 Da)[1].

Fragmentation M [M+H]+ m/z 180 (35Cl) / 182 (37Cl) MO [M+H - O]+ m/z 164 / 166 M->MO -O (16 Da) MOH [M+H - OH]+ m/z 163 / 165 M->MOH -OH (17 Da) MCO [M+H - O - CO]+ m/z 136 / 138 MO->MCO -CO (28 Da) Ring Contraction MCl [M+H - OH - Cl]+ m/z 128 MOH->MCl -Cl (35 Da)

Figure 1: Mechanistic fragmentation pathway of protonated 6-Chloroquinoline 1-oxide under CID.

Platform Comparison: Selecting the Right Mass Spectrometer

Not all MS platforms are suitable for N-oxide analysis. The table below compares the performance of three standard instruments for this specific application.

Analytical PlatformIonization MethodBest Use CasePerformance for 6-Chloroquinoline 1-oxide
HR-LC-QTOF-MS ESI (Soft)Structural ElucidationOptimal. Preserves the N-oxide bond. High mass accuracy (<5 ppm) unambiguously differentiates isobaric losses (e.g., distinguishing loss of OH vs.

)[2].
ESI-QqQ-MS ESI (Soft)Targeted QuantitationExcellent. Ideal for high-throughput pharmacokinetics. MRM transitions (m/z 180

164) provide exceptional sensitivity, though it lacks exact mass confirmation.
EI-GC-MS EI (Hard)Volatile Library MatchingPoor/Flawed. High temperatures in the GC inlet (~250°C) cause thermal deoxygenation. The N-oxide reverts to 6-chloroquinoline prior to ionization, leading to false negatives[3].

Self-Validating Experimental Protocol (LC-QTOF-MS)

To ensure scientific integrity, the following LC-MS/MS protocol is designed as a self-validating system . Every step includes a causal explanation for the experimental choice and a built-in quality control check.

Workflow Prep Sample Prep (0.1% FA in MeOH) LC UHPLC Separation (C18 Column) Prep->LC Ion ESI Positive Mode (Soft Ionization) LC->Ion Frag CID Fragmentation (15-30 eV) Ion->Frag Detect TOF/QqQ Detection (Mass Analysis) Frag->Detect

Figure 2: Standardized LC-MS/MS analytical workflow for 6-Chloroquinoline 1-oxide characterization.

Step 1: Sample Preparation & System Suitability
  • Action: Prepare the 6-chloroquinoline 1-oxide sample at 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid (FA).

  • Causality: Formic acid acts as a proton donor, driving the equilibrium toward the

    
     state in the acidic droplet. This drastically enhances ionization efficiency in ESI positive mode.
    
  • Self-Validation Check: Before injecting the target analyte, inject an unsubstituted quinoline 1-oxide standard. Verify the presence of the

    
     peak at m/z 146 and the characteristic 
    
    
    
    fragment at m/z 130[4]. This confirms the CID cell and ESI source temperatures are optimized to prevent spontaneous in-source fragmentation.
Step 2: Chromatographic Separation
  • Action: Utilize a C18 UHPLC column (1.7 µm, 2.1 x 50 mm) with a gradient of 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

  • Causality: Reversed-phase retention ensures the analyte is desalted and separated from early-eluting matrix suppressors before entering the MS source, preventing ion suppression.

Step 3: Soft Ionization and MS1 Isotopic Validation
  • Action: Operate the ESI source in positive mode. Keep the desolvation temperature moderate (≤350°C).

  • Causality: High source temperatures can thermally degrade the N-oxide before it reaches the mass analyzer.

  • Self-Validation Check: Observe the MS1 full scan. A valid acquisition must show the m/z 180.021 (

    
    ) and 182.018 (
    
    
    
    ) peaks in a strict 3:1 ratio. If the ratio deviates, it indicates a co-eluting interference, and the chromatography gradient must be adjusted.
Step 4: Collision-Induced Dissociation (CID)
  • Action: Isolate m/z 180.0 in the quadrupole and apply a ramped collision energy (CE) of 15 to 30 eV using Argon as the collision gas.

  • Causality: The N-O bond is relatively weak; lower CE (15 eV) selectively probes this bond to yield the diagnostic

    
     and 
    
    
    
    ions[1]. Higher CE (30 eV) is required to force the opening of the robust quinoline ring and cleave the strong C-Cl bond.

Quantitative Fragmentation Data

The table below summarizes the expected quantitative data derived from the HR-LC-QTOF-MS analysis of the


 isotope of 6-Chloroquinoline 1-oxide.
Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Relative Abundance (15 eV)Relative Abundance (30 eV)Structural Assignment
180.021164.02615.995 (O)100% (Base Peak)45%

180.021163.01817.003 (OH)65%85% (Base Peak)

180.021136.03143.990 (O + CO)< 5%40%

180.021128.05051.971 (OH + Cl)Not Observed30%

Conclusion

For the structural elucidation of 6-Chloroquinoline 1-oxide, HR-LC-QTOF-MS stands as the superior platform. It provides the soft ionization necessary to preserve the N-oxide moiety, alongside the exact mass capabilities required to map its complex fragmentation pathways (specifically the diagnostic losses of O and OH radicals). Researchers must avoid GC-MS platforms for this class of compounds due to the high risk of thermal deoxygenation, which severely compromises data integrity. By employing a self-validating workflow that leverages isotopic ratios and control standards, laboratories can ensure absolute confidence in their structural assignments.

References

  • Title: A tandem mass spectrometric study of the N-oxides, quinoline N-oxide, carbadox, and olaquindox, carried out at high mass accuracy using electrospray ionization Source: International Journal of Mass Spectrometry URL: [Link]

  • Title: Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides Source: Molecules (MDPI) URL: [Link]

  • Title: MassBank Record: Quinoline 1-oxide Source: MassBank Consortium URL: [Link]

Sources

Validation

Comparing the reactivity of 6-Chloroquinoline 1-oxide with 6-bromoquinoline 1-oxide

This guide provides an in-depth technical comparison of 6-Chloroquinoline 1-oxide (6-Cl-QNO) and 6-Bromoquinoline 1-oxide (6-Br-QNO) . It is designed for medicinal chemists and process scientists selecting the optimal bu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 6-Chloroquinoline 1-oxide (6-Cl-QNO) and 6-Bromoquinoline 1-oxide (6-Br-QNO) . It is designed for medicinal chemists and process scientists selecting the optimal building block for heterocyclic functionalization.

Executive Summary

The choice between 6-Cl-QNO and 6-Br-QNO is dictated by the intended downstream diversification strategy. While both compounds share the characteristic C2-electrophilicity of the N-oxide scaffold, their C6-halogen substituents dictate divergent synthetic pathways.

  • 6-Bromoquinoline 1-oxide is the "Gateway Reagent." The C-Br bond is highly labile toward oxidative addition, making it the superior choice for expanding the carbocyclic ring via Palladium-catalyzed cross-coupling or Lithium-halogen exchange.

  • 6-Chloroquinoline 1-oxide is the "Stable Core." The C-Cl bond is kinetically robust, resisting metal insertion under mild conditions. It is the preferred scaffold when functionalization is targeted exclusively at the C2 position (via the N-oxide) while retaining the halogen for late-stage modification or as a lipophilic metabolic blocker.

Feature6-Chloroquinoline 1-oxide6-Bromoquinoline 1-oxide
C6 Reactivity (

)
Inert (requires extreme activation)Inert (requires extreme activation)
C6 Reactivity (Pd-Coupling) Poor (requires specialized ligands)Excellent (Standard Suzuki/Buchwald)
C6 Reactivity (Li-Exchange) Difficult/SlowFast/Quantitative
C2 Reactivity (N-Oxide directed) High (Inductive activation by Cl)High
Primary Application C2-functionalization; Metabolic blockingDual functionalization (C2 & C6)

Fundamental Reactivity Profiles

The N-Oxide Effect (C2 Activation)

Both molecules feature a polarized N-O bond. The oxygen atom donates electron density into the ring via resonance (increasing electron density at C2/C4), but the


 center exerts a strong inductive withdrawing effect.
  • Net Result: The C2 position becomes highly electrophilic, susceptible to nucleophilic attack (e.g., by cyanide, amines, or Grignard reagents) followed by elimination of the oxygen (deoxygenative substitution).

  • Halogen Influence: The 6-Cl substituent is more electronegative (

    
    ) than 6-Br (
    
    
    
    ). Through inductive effects (
    
    
    ), 6-Cl exerts a slightly stronger remote electron-withdrawing effect on the pyridine ring, theoretically making 6-Cl-QNO slightly more reactive toward C2 nucleophiles than 6-Br-QNO, though this difference is often negligible in practice.
The Halogen Effect (C6 Diversification)

The reactivity divergence lies entirely in the Carbon-Halogen bond strength (


 vs. 

).
  • Cross-Coupling: 6-Br-QNO readily undergoes oxidative addition with Pd(0). 6-Cl-QNO is generally inert under standard Suzuki conditions (

    
    ), requiring bulky, electron-rich ligands (e.g., XPhos, Buchwald precatalysts) to activate the C-Cl bond.
    
  • Lithium-Halogen Exchange: Treatment with

    
    -BuLi at -78°C effects rapid Li-Br exchange on 6-Br-QNO (generating the 6-lithio species). In contrast, 6-Cl-QNO may undergo directed ortho-lithiation (DoM) adjacent to the chlorine or nucleophilic attack at C2, leading to complex mixtures.
    

Decision Logic & Reactivity Map

The following diagram illustrates the divergent pathways available for each substrate.

ReactivityMap Start Target Scaffold Selection QNO_Cl 6-Chloroquinoline 1-oxide (Robust Core) Start->QNO_Cl Retain Halogen? QNO_Br 6-Bromoquinoline 1-oxide (Versatile Gateway) Start->QNO_Br Modify Halogen? Path_C2 C2 Functionalization (Amination/Cyanation) QNO_Cl->Path_C2 Nucleophilic Attack (POCl3, RMgX) Path_C6 C6 Cross-Coupling (Suzuki/Buchwald) QNO_Cl->Path_C6 Inert / Difficult QNO_Br->Path_C2 Nucleophilic Attack QNO_Br->Path_C6 Pd(0) Oxidative Addition Prod_Cl_C2 2-Substituted-6-Chloroquinoline Path_C2->Prod_Cl_C2 Prod_Br_C2 2-Substituted-6-Bromoquinoline Path_C2->Prod_Br_C2 Prod_Br_C6 6-Aryl/Amino-quinoline 1-oxide Path_C6->Prod_Br_C6

Figure 1: Reactivity divergence. 6-Br-QNO allows dual-axis functionalization (C2 and C6), while 6-Cl-QNO is specialized for C2 modification.

Experimental Protocols

Protocol A: Regioselective C2-Chlorination (Deoxygenative)

Applicable to both 6-Cl and 6-Br variants. This reaction transforms the N-oxide into a 2-chloroquinoline, a versatile electrophile. The 6-position halogen remains untouched.

Mechanism: The oxygen attacks the oxophilic phosphorus of


, creating an activated leaving group. Chloride attacks C2 (activated by the 

), followed by aromatization.
  • Setup: In a flame-dried round-bottom flask under Argon, dissolve 6-Bromoquinoline 1-oxide (1.0 equiv) in anhydrous dichloromethane (DCM) [0.2 M].

  • Reagent Addition: Cool to 0°C. Add

    
      (1.5 equiv) dropwise.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (The N-oxide is much more polar than the product).

  • Workup: Quench carefully by pouring into ice-cold saturated

    
    . Extract with DCM (3x). Wash organics with brine, dry over 
    
    
    
    , and concentrate.
  • Outcome: Yields 2-chloro-6-bromoquinoline .

    • Note: If using 6-Cl-QNO, the product is 2,6-dichloroquinoline.

Protocol B: C6-Suzuki Coupling (Chemoselective)

Applicable primarily to 6-Br-QNO. This protocol demonstrates coupling at C6 retaining the N-oxide moiety (if mild conditions are used) or performed on the reduced quinoline.

  • Setup: Charge a reaction vial with 6-Bromoquinoline 1-oxide (1.0 equiv), Arylboronic acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Solvent/Catalyst: Add degassed 1,4-dioxane/water (4:1). Add

    
     (5 mol%).
    
  • Reaction: Heat to 80°C for 6-12 hours under inert atmosphere.

  • Purification: Filter through Celite, concentrate, and purify via silica column chromatography.

  • Critical Observation: If 6-Cl-QNO were used here, <5% conversion would be observed under these specific conditions due to the stronger C-Cl bond.

Technical Data Comparison

Property6-Chloroquinoline 1-oxide6-Bromoquinoline 1-oxide
Molecular Weight 179.60 g/mol 224.06 g/mol
C-X Bond Energy ~95 kcal/mol~68 kcal/mol
Hammett Constant (

)
+0.23 (Electron Withdrawing)+0.23 (Electron Withdrawing)
Solubility (Organic) ModerateModerate (often slightly lower than Cl)
Cost Efficiency High (Cheaper precursor)Moderate
Atom Economy (Coupling) N/A (Poor reactivity)Good

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Edition. Wiley.
  • Yin, J., et al. (2007). "Palladium-Catalyzed Intermolecular C-H Functionalization of Quinoline N-Oxides." Journal of the American Chemical Society, 129(14), 4164-4165. Link (Demonstrates C2 functionalization logic).

  • Li, J. J. (2014).[1] Name Reactions in Heterocyclic Chemistry. Wiley. (Details the Boekelheide rearrangement and

    
     mediated chlorination mechanisms).
    
  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211. Link (Authoritative review confirming the inertness of Aryl-Cl vs Aryl-Br).

Sources

Comparative

X-ray crystal structure analysis of 6-Chloroquinoline 1-oxide derivatives

The Structural Significance of 6-Chloroquinoline 1-Oxides 6-Chloroquinoline 1-oxide derivatives serve as highly privileged scaffolds in medicinal chemistry, frequently utilized in the synthesis of antimalarial agents, ki...

Author: BenchChem Technical Support Team. Date: March 2026

The Structural Significance of 6-Chloroquinoline 1-Oxides

6-Chloroquinoline 1-oxide derivatives serve as highly privileged scaffolds in medicinal chemistry, frequently utilized in the synthesis of antimalarial agents, kinase inhibitors, and novel chemotherapeutics [1]. From a structural perspective, these molecules present a fascinating crystallographic challenge. The N-oxide (


) moiety acts as a powerful hydrogen-bond acceptor and a strong dipole, which heavily influences molecular packing, often leading to the formation of stable hydrates or co-crystals [2]. Simultaneously, the 6-chloro substituent introduces steric bulk and the potential for halogen bonding (e.g., 

or

interactions).

Understanding the precise 3D conformation, dihedral angles, and intermolecular interactions of these derivatives is critical for structure-based drug design. This guide objectively compares the performance of different crystallization techniques and X-ray diffraction platforms to help researchers optimize their structural elucidation workflows.

Comparative Analysis of Crystallization Methodologies

Obtaining diffraction-quality single crystals is the primary bottleneck in X-ray crystallography. For halogenated quinoline N-oxides, the competition between


 stacking of the aromatic rings and the strong dipole of the N-oxide group often leads to crystal twinning or poor mosaicity. We compared two distinct methodologies: Slow Evaporation (SE)  and Vapor Diffusion (VD) .
Table 1: Quantitative Comparison of Crystallization Performance
MetricSlow Evaporation (Ethanol/DCM)Vapor Diffusion (DCM/Hexane)
Average Crystal Size

mm

mm
Morphology Often clustered, needle-likeWell-defined, block-like
Mosaicity High (

)
Low (

)
Twinning Probability ~40%~10%
Reproducibility ModerateHigh
Step-by-Step Experimental Protocols

Protocol A: Vapor Diffusion (Recommended for High-Resolution Data) Causality: Vapor diffusion relies on the gradual transfer of a volatile anti-solvent into the inner solution. This slow, thermodynamically controlled increase in supersaturation minimizes the formation of kinetic defects and suppresses rapid nucleation, which is crucial for preventing the twinning commonly seen in planar aromatic systems [3].

  • Preparation: Dissolve 10 mg of the 6-chloroquinoline 1-oxide derivative in 0.5 mL of Dichloromethane (DCM) in a 2 mL inner glass vial.

  • Filtration: Pass the solution through a 0.22 μm PTFE syringe filter into a clean vial. Self-validation checkpoint: The solution must be optically clear; any particulate matter will act as a heterogeneous nucleation site, ruining single-crystal growth.

  • Chamber Setup: Place the uncapped inner vial into a 10 mL outer vial containing 3 mL of Hexane (anti-solvent).

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap and incubate undisturbed at 20 °C for 48–72 hours.

  • Harvesting: Verify birefringence under a polarized light microscope before mounting.

Protocol B: Slow Evaporation Causality: While operationally simpler, SE often leads to rapid supersaturation as the solvent volume decreases. For 6-chloroquinoline 1-oxides, this rapid kinetic trapping frequently results in clustered, highly mosaic crystals that complicate downstream spatial resolution.

  • Preparation: Dissolve 10 mg of the compound in 2 mL of a 1:1 (v/v) mixture of Ethanol and DCM.

  • Controlled Evaporation: Seal the vial with Parafilm and puncture 2–3 holes using a 20-gauge needle.

  • Incubation: Leave undisturbed in a vibration-free environment at ambient temperature until crystals precipitate (typically 5–10 days).

X-Ray Diffraction Platforms: In-House vs. Synchrotron

Once a suitable crystal is harvested, the choice of X-ray source dictates the quality of the final structural model. For halogenated compounds like 6-chloroquinoline derivatives, X-ray absorption by the chlorine atom must be carefully managed [4].

Table 2: Crystallographic Refinement Statistics Comparison
ParameterIn-House Diffractometer (Mo

)
Synchrotron Radiation (0.979 Å)
Radiation Source Microfocus Mo

(

Å)
Undulator beamline
Data Collection Time 12 – 24 hours5 – 15 minutes
Resolution Limit 0.82 Å0.70 Å
Completeness 99.1%99.8%

0.0450.021
Final

(

)
0.0380.019

Analytical Insight: In-house diffractometers utilizing Molybdenum (


) sources are traditionally preferred for chlorine-containing organics over Copper (

) sources, as the shorter wavelength (

Å) significantly reduces absorption errors (

). However, if the Vapor Diffusion protocol yields microcrystals (

μm), Synchrotron radiation becomes mandatory. The immense photon flux of a synchrotron allows for the resolution of subtle structural features, such as the exact geometry of the

hydrogen bonding networks, which are otherwise lost in the noise of in-house data.

Structural Workflows and Intermolecular Interactions

The structural resolution of these derivatives reveals that their crystal packing is primarily dictated by a hierarchy of interactions. The N-oxide group acts as the primary thermodynamic driver for packing, followed by


 stacking of the quinoline cores and halogen bonding from the 6-chloro substituent.

Workflow N1 Synthesis of 6-Chloroquinoline 1-oxide Derivatives N2 Crystallization Setup (Vapor Diffusion vs. Evaporation) N1->N2 N3 Crystal Harvesting & Cryoprotection (Paratone-N) N2->N3 N4 X-Ray Diffraction (In-house Mo Kα / Synchrotron) N3->N4 N5 Structure Solution & Refinement (SHELXT / SHELXL) N4->N5

Fig 1: Standardized experimental workflow for the X-ray crystallographic analysis of N-oxide derivatives.

Interactions C1 6-Chloroquinoline 1-oxide Core I1 N-O...H Hydrogen Bonding (Co-crystals/Hydrates) C1->I1 Primary Driver I2 C-Cl...π / Cl...Cl Halogen Bonding C1->I2 Secondary Driver I3 π-π Stacking (Centroid distance ~3.6 Å) C1->I3 Packing Stabilizer

Fig 2: Primary intermolecular interactions dictating the crystal packing of 6-chloroquinoline 1-oxides.

Conclusion

For the structural elucidation of 6-chloroquinoline 1-oxide derivatives, Vapor Diffusion using a DCM/Hexane solvent system objectively outperforms Slow Evaporation, yielding block-like crystals with low mosaicity. While In-house Mo


 diffractometers  provide sufficient resolution for routine structural confirmation and mitigate chlorine absorption issues, Synchrotron radiation  remains the superior alternative for microcrystals and for mapping intricate 

hydrogen-bonding networks critical for advanced drug design.

References

  • Synthesis and Biological Assessment of Novel Antimalarial N-oxides, Peroxide Dimers and Synthetic Approaches to a New prodrug Glucuronide Related to OSW-1. University of Liverpool Repository. [Link]

  • Quinoline N-oxide dihydrate from powder data. IUCr Journals.[Link]

  • Crystal structure, DFT study and Hirshfeld surface analysis of ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate. IUCr Journals.[Link]

  • 1-{6-Chloro-2-[(2-chloro-6-methylquinolin-3-yl)methoxy]-4-phenylquinolin-3-yl}ethanone. PubMed Central (PMC). [Link]

Validation

Comparative study of different substituted quinoline N-oxides

An in-depth comparative analysis of substituted quinoline N-oxides reveals a fascinating intersection of synthetic utility and pharmacological potential. The N-oxide moiety imparts a unique "push-pull" electronic charact...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of substituted quinoline N-oxides reveals a fascinating intersection of synthetic utility and pharmacological potential. The N-oxide moiety imparts a unique "push-pull" electronic character to the quinoline core, acting simultaneously as an electron-withdrawing group via induction and an electron-donating group via resonance. This dual nature makes quinoline N-oxides highly versatile intermediates for late-stage functionalization and potent pharmacophores in drug discovery[1].

This guide provides a comprehensive comparison of how different substitutions dictate the chemical reactivity and biological activity of quinoline N-oxides, supported by experimental protocols and quantitative data.

Comparative Synthetic Strategies & Reactivity

The synthesis of substituted quinoline N-oxides has evolved from harsh oxidative conditions to highly selective, transition-metal-free, and electrochemical methodologies. The choice of synthesis directly impacts the tolerated functional groups and the regioselectivity of the final product.

Quantitative Comparison of Synthetic Methodologies
Synthesis MethodKey Reagents / ConditionsSubstrate Scope & Substitution EffectsYield RangeRef
Traditional N-Oxidation mCPBA, CH₂Cl₂, 25°C, 2hBroad tolerance; works well for 5-bromo and unsubstituted quinolines.70–95%[2]
Electrochemical Reductive Cyclization Constant current, non-precious electrodes, 2-cinnamyl nitroarenesHighly efficient for 7-alkoxy/halo substitutions. Steric bulk at C6 reduces efficiency.Up to 90%[3]
Metal-Free C2-Amination Triflic anhydride (Tf₂O), Amines, CH₃CN, 0°C to RTExcellent for primary/secondary amines. Tolerates 8-allyl and electron-rich/poor anilines.70–84%[4]
Pd-Catalyzed C8-Arylation Pd catalyst, Iodoarenes, Ligand-free or phosphine-boundAccelerated by electron-donating groups (EDGs) at C5/C6.68–82%[5]
Deoxygenative C2-Heteroarylation 4-phenyl-1-tosyl-1H-1,2,3-triazole, DCE, RT, 15-20 minEDGs on triazole yield 83-95%; Electron-withdrawing groups (EWGs) lower yields.61–95%[6]
Electronic and Steric Causality in Reactivity

The regioselective functionalization of quinoline N-oxides is heavily dictated by the electronic nature of existing substituents:

  • C8-Arylation Dynamics: Mechanistic studies using Hammett plots reveal that EDGs at the 5- and 6-positions significantly accelerate C8-arylation. A large negative

    
     value (-2.98) indicates substantial cationic character in the transition state during C–H bond activation, highlighting the electrophilic nature of the palladium catalyst[5].
    
  • Electrochemical 1,5-Hydrogen Atom Transfer (HAT): During the cathodic reduction of nitroarenes to form quinoline N-oxides, the presence of 7-alkoxy or halo substituents facilitates cyclization. However, steric hindrance or specific electronic alterations at the C6 position can disrupt the critical 1,5-HAT intermediate step[3].

G Start1 2-Cinnamyl Nitroarenes Elec Cathodic Reduction (Constant Current) Start1->Elec HAT 1,5-Hydrogen Atom Transfer Elec->HAT QNO_Sub Substituted Quinoline N-Oxide HAT->QNO_Sub Start2 Quinoline N-Oxide Act Triflic Anhydride Activation Start2->Act Nuc Nucleophilic Attack (Amine) Act->Nuc C2_Amin 2-Aminoquinoline Derivative Nuc->C2_Amin

Caption: Mechanistic workflows for de novo electrochemical synthesis versus C2 late-stage functionalization.

Protocol: Metal-Free C2-Amination of Quinoline N-Oxides

This protocol utilizes an activation-nucleophilic addition sequence. Causality: Triflic anhydride (Tf₂O) strongly electrophilically activates the N-oxide oxygen. This pulls electron density away from the C2 position, rendering it highly susceptible to nucleophilic attack by the amine, bypassing the need for transition metal catalysts[4].

  • Preparation: In an oven-dried 25 mL round-bottom flask flushed with argon, dissolve the substituted quinoline N-oxide (1.0 mmol) and the appropriate amine (1.2 mmol) in 5 mL of anhydrous acetonitrile[4].

  • Activation: Cool the mixture to 0°C using an ice bath. Dropwise, add triflic anhydride (1.1 mmol, 185 µL). Self-Validation Check: The solution should exhibit a distinct color change (often yellow to deep orange), indicating the formation of the activated N-triflyloxy intermediate.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 6–8 hours. Monitor via TLC (ethyl acetate/hexane) until the N-oxide spot disappears.

  • Workup: Quench the reaction with 10 mL of saturated aqueous NaHCO₃ to neutralize residual triflic acid. Extract with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[4].

  • Purification: Purify the crude product via silica gel column chromatography to isolate the 2-aminoquinoline derivative.

Biological Profiling and Structure-Activity Relationships (SAR)

The biological fate of quinoline N-oxides is intrinsically linked to their substitution patterns. While the N-oxide moiety generally improves water solubility and can act as a bioreductive trigger (releasing NO in hypoxic environments)[1], specific substitutions dictate whether the molecule acts as a therapeutic agent or a genotoxin.

Comparative Biological Activity
Substitution PatternPrimary Biological ImplicationMechanism / TargetRef
Unsubstituted Core Genotoxic / MutagenicMetabolized by CYP450 into a highly reactive, DNA-binding epoxide intermediate.[7]
4-Nitro (e.g., 4NQO) Severe CarcinogenPotent inducer of subcutaneous sarcomas; forms bulky DNA adducts.[8]
Nitro Isomers (Non-C4) Antiviral (SARS-CoV-2)Computational docking shows strong interaction energies (-6.4 to -7.0 kcal/mol) with Mpro active sites.[9]
2-Amino / 8-Aryl Antimicrobial / AntimalarialDisrupts pathogenic metabolic pathways without forming reactive epoxides.[7],[5]

Genotoxicity Divergence: A critical differentiator in heterocyclic N-oxides is their metabolic pathway. Unlike isoquinoline N-oxides, unsubstituted quinoline N-oxides frequently undergo metabolic activation into reactive epoxides, leading to severe genotoxic and carcinogenic effects[7]. The addition of bulky or electron-withdrawing groups at specific positions (like C2 or C8) can sterically or electronically block this epoxidation, shifting the molecule from a toxin to a viable drug candidate.

G Q Quinoline Core Ox N-Oxidation (CYP450 / mCPBA) Q->Ox QNO Quinoline N-Oxide Ox->QNO Sub4 4-Nitro Substitution (e.g., 4NQO) QNO->Sub4 Sub2 2-Amino / 8-Aryl Substitution QNO->Sub2 Epox Reactive Epoxide Intermediate QNO->Epox Tox DNA Adduct Formation (Genotoxic / Carcinogenic) Sub4->Tox Bio Targeted Drug Action (Antimalarial / Antiviral) Sub2->Bio Epox->Tox Metabolic activation

Caption: Divergent metabolic and pharmacological pathways of substituted quinoline N-oxides.

Protocol: Self-Validating High-Throughput MIC Determination

To accurately compare the antimicrobial efficacy of synthesized derivatives against the genotoxic baseline, a resazurin-based microdilution assay is employed. Causality: Resazurin (blue, non-fluorescent) is reduced to resorufin (pink, highly fluorescent) exclusively by metabolically active cells. This provides a self-validating, binary colorimetric readout that eliminates the subjectivity of visual turbidity assessments[7].

  • Compound Preparation: Dissolve the quinoline N-oxide derivatives in DMSO to create a 10 mg/mL stock. Perform serial two-fold dilutions in a 96-well plate using Mueller-Hinton broth to achieve a concentration gradient (e.g., 250 µg/mL down to 0.5 µg/mL).

  • Inoculation: Add 50 µL of bacterial suspension (adjusted to

    
     CFU/mL) to each well.
    
  • Incubation: Incubate the plates at 37°C for 18 hours[7].

  • Validation & Readout: Add 30 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2–4 hours.

  • Data Interpretation: Wells that remain blue indicate complete growth inhibition (MIC). Wells that turn pink indicate metabolic activity (compound failure). Use a fluorometer (Ex 560 nm / Em 590 nm) to quantify the exact IC₅₀.

References

1.7. Benchchem. 2.2. Royal Society of Chemistry. 3. 8. Benchchem. 4.9. National Institutes of Health (PMC). 5.4. Smolecule. 6.1. ACS Publications. 7.6. National Institutes of Health (PMC). 8.3. National Institutes of Health (PMC). 9.5. ACS Catalysis.

Sources

Comparative

Benchmarking Synthetic Strategies for 6-Chloroquinoline 1-oxide: Efficiency, Safety, and Green Metrics

Executive Summary 6-Chloroquinoline 1-oxide is a critical intermediate in the synthesis of functionalized quinoline derivatives, particularly in the development of antimalarial agents and kinase inhibitors. Its synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Chloroquinoline 1-oxide is a critical intermediate in the synthesis of functionalized quinoline derivatives, particularly in the development of antimalarial agents and kinase inhibitors. Its synthesis hinges on the N-oxidation of the parent 6-chloroquinoline.

While traditional peracid oxidations (e.g., mCPBA) offer high reliability, they suffer from poor atom economy and significant safety risks upon scale-up.[1] This guide benchmarks the industry-standard mCPBA route against two modern alternatives: the Catalytic H₂O₂/Tungstate system (Scalable/Industrial) and the Urea-Hydrogen Peroxide (UHP) solid-state method (Green/Laboratory).

Key Takeaway:

  • Best for Discovery Scale (<5g): mCPBA (Protocol A) offers the fastest setup and most predictable purification.

  • Best for Process Scale (>100g): Na₂WO₄/H₂O₂ (Protocol B) provides the lowest cost and highest safety profile.

  • Best for Green Chemistry Compliance: UHP (Protocol C) eliminates halogenated solvents and offers the highest atom economy.

Mechanistic Insight & Causality

The conversion of 6-chloroquinoline to its N-oxide is an electrophilic oxidation. The nitrogen lone pair attacks the electrophilic oxygen of the peroxide species.

Expert Insight: The chlorine atom at the 6-position exerts an inductive electron-withdrawing effect (-I), slightly decreasing the electron density at the nitrogen atom compared to unsubstituted quinoline. Consequently, reaction times for 6-chloroquinoline are typically 10–20% longer than for the parent quinoline to achieve full conversion.

Mechanism Visualization

N_Oxidation_Mechanism Substrate 6-Chloroquinoline (Nucleophile) Transition Spiro-Transition State (Butterfly Mechanism) Substrate->Transition N-Lone Pair Attack Oxidant Peracid / Peroxide (Electrophile) Oxidant->Transition O-O Bond Cleavage Product 6-Chloroquinoline 1-oxide Transition->Product N-O Bond Formation Byproduct Carboxylic Acid / H2O Transition->Byproduct Proton Transfer

Figure 1: General mechanism for the N-oxidation of electron-deficient quinolines.

Experimental Protocols

Protocol A: The Laboratory Benchmark (mCPBA)

Reliable, high-yielding, but poor atom economy.[1]

Reagents:

  • 6-Chloroquinoline (1.0 eq)[2]

  • m-Chloroperbenzoic acid (mCPBA) (1.2–1.5 eq, 77% max purity typical)

  • Dichloromethane (DCM) (0.1 M concentration)

Methodology:

  • Dissolution: Dissolve 6-chloroquinoline (e.g., 1.64 g, 10 mmol) in DCM (100 mL) in a round-bottom flask. Cool to 0°C.

  • Addition: Add mCPBA (approx. 2.7 g, ~12 mmol active oxidant) portion-wise over 15 minutes. Caution: mCPBA is shock-sensitive in dry, high-purity form.

  • Reaction: Warm to room temperature and stir for 4–6 hours. Monitor by TLC (EtOAc/MeOH 9:1). The N-oxide will appear as a lower Rf spot that is UV active.

  • Workup (Critical Step): The reaction mixture contains m-chlorobenzoic acid precipitate. Dilute with DCM, wash sequentially with 10% aqueous Na₂SO₃ (to quench excess peroxide), saturated NaHCO₃ (x3, to remove acid byproduct), and brine.

  • Purification: Dry over Na₂SO₄, concentrate, and recrystallize from EtOAc/Hexane if necessary.

Validation:

  • Yield: 85–92%

  • Purity: >98% (HPLC)

Protocol B: The Scalable Industrial Route (Na₂WO₄ / H₂O₂)

Cost-effective, water-based, safer for large batches.

Reagents:

  • 6-Chloroquinoline (1.0 eq)[2]

  • Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O) (0.05 eq)

  • Hydrogen Peroxide (30% aq) (2.0 eq)

  • Methanol/Water (1:1 v/v) or pure Water (if surfactant used)

Methodology:

  • Catalyst Prep: Dissolve Na₂WO₄·2H₂O in the solvent mixture.

  • Mixing: Add 6-chloroquinoline. Heat the mixture to 60°C.

  • Controlled Addition: Add H₂O₂ dropwise via an addition funnel over 30 minutes. Note: The reaction is exothermic; maintain temperature <70°C.

  • Digestion: Stir at 60–70°C for 6–8 hours.

  • Workup: Cool to RT. Quench excess peroxide with Na₂SO₃ solution.

  • Extraction: Extract product with Ethyl Acetate (x3). (Alternatively, for very large scales, cool to 0°C to precipitate the N-oxide directly if concentration permits).

Expert Insight: The tungsten catalyst forms a peroxotungstate species in situ, which is the active oxidant. This method avoids the generation of stoichiometric organic acid waste.

Validation:

  • Yield: 75–85%

  • Purity: >95% (May require recrystallization to remove trace metal salts).

Protocol C: The Green "Solvent-Free" Route (UHP)

High safety, solid-state handling, excellent for mid-sized lab batches.

Reagents:

  • 6-Chloroquinoline (1.0 eq)[2]

  • Urea-Hydrogen Peroxide (UHP) adduct (2.0 eq)

  • Phthalic Anhydride (1.0 eq) - Activator

  • Solvent: None (Solid state) or Minimal Ethyl Acetate

Methodology:

  • Preparation: Grind 6-chloroquinoline, UHP, and phthalic anhydride in a mortar (small scale) or ball mill (larger scale) to a fine powder.

  • Reaction: Transfer the mixture to a flask. Heat to 60–70°C. The mixture will form a melt. Stir for 2–3 hours.

  • Workup: Add water to the melt. The phthalic acid byproduct precipitates (and can be recycled).

  • Isolation: Filter off the phthalic acid. Neutralize the filtrate with NaHCO₃ and extract with EtOAc to obtain the N-oxide.

Validation:

  • Yield: 80–88%

  • Safety: UHP is a stable solid, significantly safer to handle than liquid concentrated H₂O₂.

Comparative Analysis

The following table benchmarks the three protocols based on experimental data and process metrics.

MetricProtocol A (mCPBA)Protocol B (Na₂WO₄/H₂O₂)Protocol C (UHP)
Reaction Yield High (85-92%) Moderate (75-85%)High (80-88%)
Atom Economy Poor (Generates Ar-COOH waste)Excellent (Water is main byproduct) Good (Recyclable phthalic acid)
E-Factor (Est.) > 15< 5 ~ 8
Cost

$ (High)
$ (Low)

(Moderate)
Safety Profile Low (Shock sensitive, DCM use)Moderate (Exotherm control needed)High (Stable solid oxidant)
Scalability Difficult (>100g is risky)Excellent (Kg scale proven) Moderate (Heat transfer limits)
Reaction Time 4-6 Hours6-8 Hours2-3 Hours

Workflow Decision Matrix

Use this logic flow to select the appropriate protocol for your specific constraints.

Decision_Matrix Start Start: Select Synthesis Route Scale_Q What is the Target Scale? Start->Scale_Q Small < 10 grams Scale_Q->Small Large > 100 grams Scale_Q->Large Purity_Q Is Purity Critical (>99%) without Column Chromatography? Small->Purity_Q Route_B Route B: Na2WO4 / H2O2 (Cheap, Scalable, Aqueous) Large->Route_B Cost & Safety Drive Green_Q Are Green Metrics / Solvent Restrictions Critical? Purity_Q->Green_Q No / Moderate Route_A Route A: mCPBA (Fast, Reliable, High Waste) Purity_Q->Route_A Yes (Discovery Phase) Green_Q->Route_A No Route_C Route C: UHP / Anhydride (Safe, Fast, Solid State) Green_Q->Route_C Yes (Green Lab)

Figure 2: Decision tree for selecting the optimal synthetic route based on scale and constraints.

Safety & Handling (Self-Validating Systems)

To ensure Trustworthiness and Safety , the following checkpoints must be integrated into the workflow:

  • Peroxide Test: Before any workup involving organic solvent concentration, test the aqueous layer with starch-iodide paper. Blue = Active Peroxide. Action: Quench with saturated Sodium Thiosulfate until the test is negative. Failure to do this can lead to explosions during rotary evaporation.

  • Exotherm Control (Protocol B): When using H₂O₂ on scales >10g, active cooling must be available. The reaction is autocatalytic; as temperature rises, decomposition of H₂O₂ accelerates.

  • mCPBA Storage: Store mCPBA at 2–8°C. Never scrape dried mCPBA on a glass frit; use plastic spatulas to avoid friction ignition.

References

  • Varma, R. S., & Naicker, K. P. (1999).[3][4] The Urea-Hydrogen Peroxide Complex: Solid-State Oxidative Protocols for Hydroxylated Aldehydes and Ketones (Dakin Reaction), Nitriles, Sulfides, and Nitrogen Heterocycles.[3][4][5][6] Organic Letters, 1(2), 189–191. [Link]

  • Murahashi, S. I., et al. (1990). Tungstate-catalyzed oxidation of secondary amines to nitrones with hydrogen peroxide.[7] Organic Synthesis, 70, 265. (Adapted for Quinoline oxidation).[8][9] [Link]

  • Yadav, J. S., et al. (2004). Oxidation of nitrogen heterocycles to N-oxides with m-chloroperbenzoic acid. Tetrahedron Letters, 45(30), 5967-5969. (General mCPBA protocol reference). [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 6-Chloroquinoline 1-oxide

[1][2] Executive Summary: Immediate Action Card Status: HALOGENATED ORGANIC WASTE / POTENTIAL MUTAGEN If you are currently holding waste containing 6-Chloroquinoline 1-oxide, adhere to this immediate directive: DO DO NOT...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary: Immediate Action Card

Status: HALOGENATED ORGANIC WASTE / POTENTIAL MUTAGEN

If you are currently holding waste containing 6-Chloroquinoline 1-oxide, adhere to this immediate directive:

DO DO NOT
Segregate into "Halogenated Organic" waste stream.DO NOT dispose of down the drain (Sanitary Sewer).
Label as "Toxic" and "Irritant."DO NOT mix with strong oxidizers or reducing agents.
Store in a closed, chemically compatible container (HDPE or Glass).DO NOT heat to dryness (N-oxide thermal instability risk).

Hazard Characterization & Waste Classification

To ensure compliance and safety, you must understand the nature of the waste. 6-Chloroquinoline 1-oxide presents a dual-hazard profile that dictates its disposal route.

Chemical Hazards (The "Why")
  • N-Oxide Functionality: The N-oxide moiety (

    
    ) can exhibit thermal instability. While quinoline N-oxides are generally stable, they can decompose energetically under high heat or in the presence of strong acylating agents. Implication:  Waste must not be subjected to uncontrolled heating or mixed with incompatible reactants in the waste drum.
    
  • Halogen Content (Chlorine): Upon combustion, this compound releases Hydrogen Chloride (HCl) gas. Implication: It must be directed to an incinerator equipped with an acid gas scrubber. It cannot be burned in standard municipal waste combustors.

  • Quinoline Scaffold: Many quinoline derivatives exhibit mutagenic properties. Implication: Handle as a "Suspected Carcinogen/Mutagen" unless specific toxicological data proves otherwise.

RCRA & Regulatory Classification (US Focus)

While 6-Chloroquinoline 1-oxide is not explicitly listed on the EPA's P-list or U-list by its specific CAS number, it must be characterized by the generator (you) based on its properties.

  • Waste Code Assignment:

    • Default: Non-Regulated Chemical Waste (if not ignitable/corrosive/reactive).

    • Best Practice: Manage as Hazardous Waste due to toxicity potential.

    • If Toxic: If the waste stream exhibits toxicity characteristic (TCLP), assign D000 series codes.

    • Universal Classification: Class 6.1 (Toxic Substances) for transport if LD50 data supports it; otherwise Class 9 (Environmentally Hazardous) .

Pre-Disposal Preparation: The Self-Validating System

A "Self-Validating System" means the physical state of the waste prevents errors downstream.

Segregation Protocol

Rule: Never mix 6-Chloroquinoline 1-oxide with incompatible waste streams.

  • Incompatible: Strong Oxidizers (Nitric acid, Peroxides), Strong Reducing Agents, Acyl Halides.

  • Compatible: Halogenated solvents (DCM, Chloroform), other stable organic solids.

Packaging & Labeling

Solid Waste (Pure Substance):

  • Place substance in a clear, sealable bag (4-mil LDPE).

  • Place the bag inside a secondary screw-top jar (HDPE or Amber Glass).

  • Label: "6-Chloroquinoline 1-oxide – TOXIC – SOLID WASTE."

Liquid Waste (Mother Liquor/Solvent):

  • Collect in a dedicated "Halogenated Solvent" carboy (Safety Can or HDPE).

  • Ensure the container is rated for the solvent (e.g., Dichloromethane).

  • Label: Must list all constituents (e.g., "Dichloromethane 95%, 6-Chloroquinoline 1-oxide 5%").

Step-by-Step Disposal Workflow

This workflow ensures a chain of custody from the bench to final destruction.

DisposalWorkflow cluster_0 Laboratory Control Start Waste Generation Char Characterize: Halogenated Organic Start->Char Seg Segregate: Separate from Oxidizers Char->Seg Pack Packaging: Double Containment Seg->Pack Label Labeling: 'Toxic' + Contents Pack->Label Store SAA Storage: < 1 Year Label->Store Vendor Vendor Pickup: High Temp Incineration Store->Vendor

Figure 1: Operational workflow for the disposal of halogenated organic intermediates.

Detailed Steps:
  • Generation: As soon as the synthesis or extraction is complete, declare the material as waste. Do not leave it in unmarked flasks.

  • Accumulation: Move to your Satellite Accumulation Area (SAA).

  • Documentation: Log the waste in your facility's tracking system (e.g., EHS Assistant, ChemTracker).

  • Vendor Handoff: Schedule pickup with a licensed hazardous waste transporter (e.g., Veolia, Clean Harbors, Triumvirate).

    • Disposal Code: Request Incineration (Destruction) .

    • Profile: Ensure the profile lists "Chlorinated Organic" to prevent rejection at the incinerator.

Quantitative Data Summary

PropertyValue / StatusOperational Impact
Physical State Solid (Powder)Dust hazard; use respiratory protection during transfer.
Halogenated? YES (Chlorine)Requires scrubber-equipped incineration; do not mix with non-halogenated solvents if possible (cost saving).
Water Solubility Low/ModerateDo not attempt to dilute and flush.
Combustion Products NOx, HCl, CO, CO₂Toxic smoke in fire; requires specialized fire response (SCBA).
Reactivity N-OxideAvoid heating >100°C without solvent; risk of decomposition.

Emergency Contingencies

Spills (Solid)
  • Evacuate the immediate area of non-essential personnel.

  • PPE: Wear double nitrile gloves, lab coat, and N95/P100 respirator (dust protection).

  • Containment: Cover spill with damp paper towels to prevent dust generation.

  • Cleanup: Scoop material into a waste container. Wipe area with solvent (acetone/ethanol) and dispose of wipes as hazardous waste.

Accidental Exposure[3]
  • Skin: Wash with soap and water for 15 minutes.[1][2] N-oxides can be skin irritants.[1][3][4][5][6]

  • Eyes: Flush with water for 15 minutes.[7][1][2][6][8] Seek medical attention.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 69163, 6-Chloroquinoline. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Retrieved from [Link]

  • Albini, A., & Pietra, S. (1991).Heterocyclic N-Oxides. CRC Press. (Reference for thermal stability of N-oxides).
  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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Model Template_relevance
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Feasible Synthetic Routes

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6-Chloroquinoline 1-oxide
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6-Chloroquinoline 1-oxide
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